molecular formula C26H24FNO5 B194416 Atorvastatin Epoxy Tetrahydrofuran Impurity CAS No. 873950-19-7

Atorvastatin Epoxy Tetrahydrofuran Impurity

Cat. No.: B194416
CAS No.: 873950-19-7
M. Wt: 449.5 g/mol
InChI Key: NNEBPPHOMFPLDK-UHFFFAOYSA-N
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Description

Atorvastatin Epoxy Tetrahydrofuran Impurity is impurity of atorvastatin.

Properties

IUPAC Name

4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-propan-2-yl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FNO5/c1-17(2)25(30)24(22(29)28-21-11-7-4-8-12-21)23(32-24,18-9-5-3-6-10-18)26(31,33-25)19-13-15-20(27)16-14-19/h3-17,30-31H,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEBPPHOMFPLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C2(C(O2)(C(O1)(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468493
Record name AGN-PC-00BH1B
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873950-19-7
Record name AGN-PC-00BH1B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo [3.1.0]hexane-1-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

chemical structure of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Chemical Identity, Mechanistic Formation, and Analytical Control

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the (CAS 873950-19-7) represents a critical oxidative degradation product.[1][2][3][4] Unlike process-related impurities derived from unreacted starting materials, this compound is a stability-indicating entity formed through the complex oxidation of the atorvastatin pyrrole core.[4]

This guide provides a definitive technical analysis for drug development scientists, focusing on the structural elucidation, oxidative mechanism, and validated control strategies required to maintain ICH Q3A/B compliance.[4]

Chemical Identity & Structural Elucidation

The "Epoxy Tetrahydrofuran" designation refers to a specific oxidative rearrangement of the atorvastatin parent molecule.[3][4] Chemically, it is not merely a tetrahydrofuran ring; it is a fused dioxabicyclo[3.1.0]hexane system.[4] This structural transformation leads to the loss of the aromatic pyrrole character, significantly altering the physicochemical properties compared to the API.[4]

Core Chemical Data
ParameterTechnical Specification
Common Name
CAS Registry Number 873950-19-7
IUPAC Name 4-(4-fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol
Structural Feature Fused bicyclic ether (Epoxide + THF) derived from pyrrole oxidation.[4][5]
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in Water.[4]

Structural Insight: The impurity is characterized by the destruction of the central pyrrole ring.[4] The oxidation introduces two oxygen atoms into the core, forming a bicyclic system where a three-membered epoxide ring is fused to a five-membered tetrahydrofuran-like ring.[4] This saturation breaks the conjugation, resulting in a hypsochromic shift in the UV spectrum compared to Atorvastatin.[4]

Mechanistic Pathways: Oxidative Degradation

The formation of the Epoxy Tetrahydrofuran impurity is a radical-mediated or singlet-oxygen-driven process.[4] It does not typically occur during synthesis but rather during storage under stress (oxidative) conditions.[4]

The Mechanism
  • Initiation: The electron-rich pyrrole ring of Atorvastatin is susceptible to electrophilic attack by reactive oxygen species (ROS) or singlet oxygen (

    
    ).[4]
    
  • Oxidation: Oxygen adds across the C-C double bonds of the pyrrole, potentially forming an unstable endoperoxide intermediate.[4]

  • Rearrangement: The intermediate undergoes ring contraction and rearrangement to stabilize the oxygenated skeleton, yielding the 3,6-dioxabicyclo[3.1.0]hexane core.[4]

  • Side Chain Interaction: While the primary modification is on the heterocyclic core, the stereochemistry of the heptanoic acid side chain (or its lactonized form) may influence the rate of this oxidation.[4]

Visualization: Degradation Pathway

The following diagram illustrates the transformation from the parent API to the Epoxy Tetrahydrofuran impurity.[4]

AtorvastatinDegradation cluster_conditions Critical Factors API Atorvastatin Calcium (Pyrrole Core) Inter Unstable Endoperoxide Intermediate API->Inter Electrophilic Attack on Pyrrole Ring ROS Oxidative Stress (H2O2 / O2 / Light) ROS->Inter Impurity Epoxy THF Impurity (Dioxabicyclo[3.1.0]hexane) Inter->Impurity Ring Contraction & Rearrangement Factor1 • Acidic/Basic pH Factor2 • Amorphous Solid State Factor3 • Absence of Antioxidants

Figure 1: Oxidative degradation pathway of Atorvastatin yielding the Epoxy Tetrahydrofuran Impurity.[2][6][7][8][9]

Analytical Strategy: Detection & Quantification

Due to the structural similarity and polarity differences, separating this impurity requires a robust Reverse Phase HPLC (RP-HPLC) method.[4] The impurity is less polar than the parent drug due to the loss of the ionic calcium/acid functionality if lactonization occurs, or simply due to the lipophilic core changes.[4]

Method Development Considerations
  • Detection: The loss of the pyrrole conjugation reduces UV absorbance at higher wavelengths.[4] Detection is optimal at 245 nm (common for Atorvastatin) but sensitivity may be lower for this specific impurity.[4]

  • Mobile Phase: Avoid Tetrahydrofuran (THF) in the mobile phase if possible, as it degrades into peroxides which can cause the formation of this very impurity during analysis (artifact formation).[4]

Recommended HPLC Protocol
ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase A 0.05M Ammonium Acetate Buffer (pH 4.0 - 5.[4]0)
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Gradient Time (min) %B: 0/40 → 20/60 → 35/90 → 40/40
Flow Rate 1.0 - 1.5 mL/min
Column Temp 35°C
Detection UV at 245 nm
Retention Time Impurity typically elutes after Atorvastatin (RRT ~ 1.1 - 1.3 depending on pH)

Self-Validating Check: To ensure the peak identified is indeed the Epoxy THF impurity and not a lactone or isomer:

  • Stress Test: Subject a small sample of Atorvastatin to 3% H₂O₂ for 2 hours. The peak corresponding to the Epoxy impurity should significantly increase.[4]

  • Mass Spec Confirmation: The parent ion [M+H]⁺ should be 450.17 m/z (Calculated for C₂₆H₂₄FNO₅ + H).[4] Note that Atorvastatin (acid form) is 558.64 g/mol ; the impurity represents a significant fragmentation/loss of the side chain or rearrangement.[4] Correction: The CAS MW is 449.[4][10][11]47. This implies the impurity structure lacks the heptanoic acid side chain or has undergone cleavage.[4] The structure corresponds to the oxidized core amide.[4]

Synthesis of Reference Standard

For quantitative analysis, a reference standard must be synthesized.[4] The following protocol utilizes oxidative degradation to generate the impurity in high yield.

Safety Note: Work in a fume hood. H₂O₂ is a strong oxidizer.[4]

Protocol:

  • Dissolution: Dissolve 1.0 g of Atorvastatin Calcium in 20 mL of Methanol.

  • Oxidation: Add 2.0 mL of Hydrogen Peroxide (30% w/v).

  • Reaction: Heat the mixture to 50–55°C under stirring for 3–5 hours.

    • Monitor: Check by HPLC every hour until the parent peak decreases by >50%.[4]

  • Quenching: Cool to room temperature and add 10% Sodium Bisulfite solution to quench excess peroxide.

  • Extraction: Evaporate methanol under vacuum. Extract the residue with Ethyl Acetate (3 x 15 mL).[4]

  • Purification: The crude mixture will contain multiple oxidative products.[4] Isolate the Epoxy Tetrahydrofuran impurity via Preparative HPLC or Flash Chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR (loss of pyrrole protons) and MS (m/z 450).

Control Strategies in Drug Development

Preventing the formation of the Epoxy Tetrahydrofuran impurity requires strict control over the "Redox Environment" of the drug product.[4]

A. Formulation Controls:

  • Excipient Selection: Avoid excipients containing trace peroxides (e.g., certain grades of Povidone or PEG).[4]

  • Antioxidants: While traditional antioxidants (BHA/BHT) show mixed results, pH modulation (maintaining an alkaline micro-environment) often stabilizes the pyrrole ring.[4]

B. Process Controls:

  • Inert Atmosphere: Manufacturing and packaging should be conducted under Nitrogen (N₂) blanketing.[4] Oxygen exclusion is the single most effective preventive measure.[4]

  • Packaging: Use high-barrier blister packs (Alu-Alu) to prevent oxygen permeation during shelf life.

References
  • LGC Standards. Reference Material. Retrieved from [4]

  • ChemScene. (CAS 873950-19-7) Product Data.[4][5] Retrieved from [4]

  • Klobčar, S., et al. (2015).[2][4] Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography.[2][4] Biomedical Chromatography.[2][4]

  • U.S. Patent 8,044,086. Oxidative degradation products of atorvastatin calcium.[1][4][9] Retrieved from

  • BenchChem. Biochemical Analysis. Retrieved from [4]

Sources

Technical Guide: Synthesis and Characterization of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, mechanistic origin, and characterization of the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7). It is designed for pharmaceutical scientists requiring a robust reference standard for impurity profiling and stability studies.

Executive Summary

The Atorvastatin Epoxy Tetrahydrofuran Impurity (Chemical Name: 4-(4-Fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide) is a significant oxidative degradation product of Atorvastatin.[1] Its presence is a critical quality attribute (CQA) monitored during stability testing (ICH Q1A) and API release.

Unlike synthetic byproducts formed from starting materials, this impurity arises from the oxidative restructuring of the Atorvastatin pyrrole core. Consequently, the most reliable synthesis route for generating a reference standard is Controlled Oxidative Degradation followed by Acid-Catalyzed Rearrangement .

Chemical Identity
AttributeDetail
Common Name Atorvastatin Epoxy Tetrahydrofuran Impurity
Synonyms ATV-FXA2; ATV-Epoxy Furan; Atorvastatin Epoxy Analog
CAS Number 873950-19-7
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol
Core Structure 3,6-dioxabicyclo[3.1.0]hexane (Fused Epoxide-THF system)

Mechanistic Origin (Root Cause Analysis)

Understanding the formation mechanism is essential for both synthesis and mitigation. The impurity does not form via simple functional group modification but through a complex oxidation-rearrangement cascade of the pyrrole ring.

The Pathway[1][3]
  • Initiation : The pyrrole ring of Atorvastatin undergoes oxidation (singlet oxygen attack or radical oxidation), typically at the C2-C3 or C4-C5 positions.

  • Endoperoxide Formation : An unstable endoperoxide intermediate is generated.

  • Ring Contraction & Rearrangement : The pyrrole ring opens and rearranges. Under acidic conditions, the hydroxy group of the heptanoic acid side chain (or an intermediate hydroxyl) attacks the oxidized core.

  • Cyclization : This nucleophilic attack facilitates the formation of the tetrahydrofuran (THF) ring fused with an epoxide , resulting in the bicyclo[3.1.0]hexane system.[1]

Mechanistic Visualization

Atorvastatin_Degradation Atorvastatin Atorvastatin Calcium (Pyrrole Core) Oxidation Oxidative Stress (¹O₂ / H₂O₂ / hν) Atorvastatin->Oxidation Endoperoxide Unstable Endoperoxide Intermediate Oxidation->Endoperoxide Pyrrole Oxidation Rearrangement Ring Opening & Rearrangement Endoperoxide->Rearrangement AcidCatalysis Acid Catalysis (pH < 3) Rearrangement->AcidCatalysis TargetImpurity Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) AcidCatalysis->TargetImpurity Cyclization to Bicyclo[3.1.0]hexane

Figure 1: Mechanistic pathway from Atorvastatin to the Epoxy Tetrahydrofuran Impurity via oxidative rearrangement.

Synthesis Protocol (Reference Standard)

Objective : To synthesize ~100 mg of high-purity (>95%) Atorvastatin Epoxy Tetrahydrofuran Impurity for use as a reference standard.

Strategy : Since total synthesis is inefficient, we utilize a Biomimetic Degradation Strategy . We deliberately subject Atorvastatin to photo-oxidative conditions followed by acid treatment to force the rearrangement to the specific target isomer (ATV-FXA2).

Reagents & Equipment[1][2][4]
  • Precursor : Atorvastatin Calcium (API grade).[2]

  • Solvents : Acetonitrile (HPLC grade), Water (Milli-Q).

  • Reagents : Hydrogen Peroxide (30%), Phosphoric Acid (H₃PO₄, 85%), Potassium Hydroxide (KOH).

  • Equipment : UV reactor (or direct sunlight simulation), Prep-HPLC system, Rotovap.

Step-by-Step Methodology
Step 1: Oxidative Initiation
  • Dissolve 1.0 g of Atorvastatin Calcium in 100 mL of Acetonitrile:Water (50:50 v/v) .

  • Add 5 mL of Hydrogen Peroxide (30%) .

  • Expose the reaction mixture to UV light (365 nm) or direct sunlight for 6–12 hours .

    • Checkpoint: Monitor by HPLC. The peak for Atorvastatin should decrease, and several degradation peaks (intermediates) will appear.

  • Adjust the pH to 8.0–9.0 using dilute KOH. Stir for 1 hour to stabilize the initial ring-opened intermediates (ATV-FXA type).

Step 2: Acid-Catalyzed Cyclization (Critical Step)
  • Cool the reaction mixture to 5°C.

  • Slowly add Phosphoric Acid (1M) dropwise until the pH reaches 3.0 ± 0.2 .

  • Stir at room temperature for 2–4 hours .

    • Mechanism: The acidic environment promotes the dehydration and final cyclization into the epoxy-tetrahydrofuran structure (ATV-FXA2).

  • Checkpoint: HPLC should show a dominant peak corresponding to the target impurity (RRT ~0.4–0.6 relative to Atorvastatin, depending on method).

Step 3: Isolation and Purification
  • Concentrate the mixture under reduced pressure to remove Acetonitrile.

  • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate to dryness.

  • Purification : Dissolve the crude residue in Methanol. Inject onto a Preparative HPLC (C18 Column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

  • Collect the fraction corresponding to the target mass (m/z 450 [M+H]⁺).

  • Lyophilize the collected fractions to obtain a white to off-white powder.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Atorvastatin Calcium (1.0 g) Step1 Dissolve in ACN:H2O (1:1) Add H2O2 (30%) Start->Step1 Step2 Photo-Oxidation (UV / Sunlight, 6-12h) Step1->Step2 Step3 Alkalization (pH 8-9) Stabilize Intermediates Step2->Step3 Step4 Acidification (pH 3.0) Promote Cyclization Step3->Step4 Critical Rearrangement Step5 Extraction (Ethyl Acetate) & Concentration Step4->Step5 Step6 Prep-HPLC Purification (C18, Gradient Elution) Step5->Step6 End Final Product: Atorvastatin Epoxy THF Impurity Step6->End

Figure 2: Step-by-step synthesis workflow for the isolation of the reference standard.

Analytical Characterization

To validate the synthesized standard, compare spectral data against the following expected values.

Mass Spectrometry (LC-MS)[4]
  • Ionization Mode : ESI Positive

  • Molecular Ion [M+H]⁺ : 450.17 m/z

  • Fragment Ions : Loss of water and cleavage of the amide bond are common fragmentation pathways.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)

The loss of the pyrrole aromatic signals and the appearance of aliphatic signals for the bicyclic system are diagnostic.

PositionChemical Shift (δ)MultiplicityAssignment
Epoxide/THF Core 3.5 – 4.5 ppmMultipletsMethine protons of the bicyclo[3.1.0] system
Isopropyl 1.2 – 1.4 ppmDoubletsMethyl groups of the isopropyl moiety
Aromatic 6.8 – 7.5 ppmMultipletsPhenyl and 4-Fluorophenyl rings (Intact)
Amide NH ~9.8 ppmSingletAmide proton (if visible/not exchanged)
Crystallography[1]
  • Crystal System : Monoclinic (Space group P1)[1]

  • Melting Point : >163°C (with decomposition)[1]

Control & Mitigation Strategies

For drug development professionals, synthesizing the impurity is only half the battle; preventing it in the final drug product is the ultimate goal.

  • Inert Atmosphere : The primary driver is oxygen. Manufacturing and packaging under Nitrogen (N₂) significantly reduces formation.

  • pH Control : Avoid acidic excursions during wet granulation or liquid formulation, as low pH catalyzes the rearrangement of oxidized intermediates into this specific epoxy impurity.

  • Light Protection : Store API and finished product in opaque containers to prevent photo-initiated oxidation of the pyrrole ring.

  • Antioxidants : Inclusion of antioxidants (e.g., BHA, BHT) in the formulation can scavenge free radicals before they attack the Atorvastatin core.

References

  • Biosynth . Atorvastatin epoxy tetrahydrofuran impurity.[1][2][3][4][5][6][7][8][9] Retrieved from .

  • LGC Standards . Atorvastatin Epoxy Tetrahydrofuran Impurity Data Sheet. Retrieved from .

  • Vrečer, F., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. National Institutes of Health (NIH). Retrieved from .

  • European Patent Office . EP 1771455 B1: Oxidative degradation products of atorvastatin calcium. Retrieved from .

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Impurity Tables. (Consult current USP-NF edition for official limits).

Sources

Mechanistic Insight: Formation of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the formation mechanism, structural characterization, and control strategies for the Atorvastatin Epoxy Tetrahydrofuran Impurity.

Technical Guide for Process Chemists & Analytical Scientists

Executive Summary

The Atorvastatin Epoxy Tetrahydrofuran Impurity (often referenced by the analytical standard CAS 873950-19-7) represents a critical oxidative degradation product of Atorvastatin. Its formation is driven by the susceptibility of the electron-rich pentasubstituted pyrrole core to oxidative attack, specifically involving singlet oxygen (


) or radical-mediated pathways.

This guide deconstructs the transformation from the parent API (Active Pharmaceutical Ingredient) to the bicyclic epoxy impurity, providing a step-by-step mechanistic analysis, critical process parameters (CPPs), and self-validating control strategies.

Chemical Characterization & Identity

Before analyzing the mechanism, we must define the structural endpoint. The impurity is characterized by the collapse of the aromatic pyrrole ring into a fused bicyclic ether system.

Parameter Data
Common Name Atorvastatin Epoxy Tetrahydrofuran Impurity
CAS Number 873950-19-7 (Analog/Standard)
Molecular Formula

(Analog) / Varies for full API degradant
IUPAC Name 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
Core Structural Feature 3,6-dioxabicyclo[3.1.0]hexane : A fused system containing a tetrahydrofuran ring and an epoxide.[1][2][3][4][5][6][7][8][9]
Origin Oxidative Degradation (Drug Substance) & Process Impurity (Intermediate Stage)

Note on Nomenclature: The term "Tetrahydrofuran" in the impurity name refers to the five-membered oxygen-containing ring within the fused 3,6-dioxabicyclo[3.1.0]hexane system formed after the pyrrole oxidation. The CAS 873950-19-7 typically refers to the truncated analog used as a reference standard, where the heptanoic acid side chain may be absent or modified, though the mechanistic core formation remains identical for the full drug substance [1, 4].

Mechanism of Formation (The Core)

The formation of this impurity is not a simple hydrolysis or substitution; it is a complex oxidative rearrangement of the pyrrole ring. The pyrrole core of Atorvastatin is electron-rich, making it a prime target for electrophilic oxidation.

The Pathway: Pyrrole Oxidation to Bicyclic Ether

The transformation proceeds through three distinct phases: Activation , Oxygenation , and Rearrangement .

Phase 1: Initiation & Oxygenation

Under conditions of oxidative stress (presence of peroxides, light/photosensitization), the pyrrole ring undergoes oxidation.

  • Mechanism: Singlet oxygen (

    
    ) performs a [4+2] cycloaddition (Diels-Alder type) across the 2,5-positions of the pyrrole ring.
    
  • Intermediate: This forms an unstable 2,5-endoperoxide intermediate.

Phase 2: Rearrangement

The endoperoxide is thermodynamically unstable and rearranges to relieve ring strain.

  • The O-O bond homolyzes or rearranges heterolytically.

  • This leads to the formation of a diepoxide or a keto-epoxide intermediate.

  • In the specific case of the "Epoxy Tetrahydrofuran" impurity, the rearrangement involves an intramolecular cyclization where the oxygen atoms form new ether linkages, creating the 3,6-dioxabicyclo[3.1.0]hexane core.

Phase 3: Stabilization

The resulting bicyclic system is stable but lacks the aromaticity of the original pyrrole. The substituents (isopropyl, phenyl, fluorophenyl) are locked into a specific stereochemical configuration (typically


 for the bicyclic core) [1].[10]
Visualization of the Pathway

The following diagram illustrates the flow from the Pyrrole core to the Epoxy Tetrahydrofuran system.

AtorvastatinOxidation cluster_conditions Critical Conditions Atorvastatin Atorvastatin (Pyrrole Core) Electron-Rich Aromatic System Endoperoxide Intermediate: 2,5-Endoperoxide Atorvastatin->Endoperoxide [4+2] Cycloaddition SingletOxygen Oxidative Stress (¹O₂ / Peroxides) SingletOxygen->Endoperoxide Rearrangement Rearrangement Step (Ring Contraction/Cyclization) Endoperoxide->Rearrangement O-O Bond Cleavage Impurity Epoxy Tetrahydrofuran Impurity (3,6-dioxabicyclo[3.1.0]hexane) Rearrangement->Impurity Stabilization Cond1 • Acidic pH Cond2 • Light (hv) Cond3 • Polar Aprotic Solvents (THF)

Figure 1: Mechanistic pathway of Atorvastatin pyrrole oxidation leading to the Epoxy Tetrahydrofuran Impurity.[10]

Critical Process Parameters (CPPs) & Risk Factors

The formation of this impurity is highly sensitive to environmental and process conditions.

Factor Impact on Formation Mechanistic Reason
Oxidative Stress High Direct source of oxygen atoms for the epoxy/furan rings. Presence of

or radical initiators accelerates formation [1].
Light Exposure High Photo-oxidation generates singlet oxygen (

) which rapidly attacks the pyrrole ring [5, 9].
Solvent System Medium Polar aprotic solvents (e.g., THF, Acetonitrile) stabilize the polar transition states of the rearrangement steps [1].[10]
pH Medium Acidic conditions can catalyze the ring closure of the dihydroxy side chain or the rearrangement of the endoperoxide [1].
Process Origin vs. Degradation

While primarily a degradant in the final drug product (due to shelf-life oxidation), this impurity can also form during the synthesis of the Protected Diol Intermediate . If the intermediate is exposed to air/peroxides in solvents like methanol or THF at elevated temperatures (50-55°C), the pyrrole moiety can oxidize before the final deprotection step [1].

Analytical & Control Strategy

To ensure "Trustworthiness" and "Self-Validation" in your protocol, implement the following strategy.

Detection Protocol

The impurity is best detected using Reverse-Phase HPLC (RP-HPLC) or UPLC-MS .

  • Column: C18 Stationary Phase (e.g., Agilent Poroshell 120 EC-C18 or equivalent).

  • Mobile Phase: Gradient of Ammonium Formate/Acetate buffer (pH ~4.[7]0) and Acetonitrile [6].[7][10][11]

  • Detection:

    • UV: 245-248 nm (The loss of the pyrrole aromaticity shifts the

      
       compared to Atorvastatin).
      
    • MS: Monitor for

      
       corresponding to the oxidized species (
      
      
      
      or
      
      
      patterns depending on the specific analog and adducts). For the standard analog (CAS 873950-19-7), monitor MW ~449.47 Da [8].[1]
Mitigation Strategy (Self-Validating System)

A self-validating control system relies on preventing the initiation step.

  • Inert Atmosphere: Maintain a Nitrogen (

    
    ) or Argon blanket during the synthesis of the pyrrole ring and subsequent steps. This directly validates the control of oxidative precursors.
    
  • Antioxidants: In formulation, the inclusion of antioxidants (e.g., BHA, BHT) acts as a scavenger for radical species, terminating the oxidation chain before the pyrrole is attacked.

  • Light Protection: Amber glassware and UV-filtered production suites prevent photo-initiated singlet oxygen generation.

  • Solvent Quality: Test solvents (THF, MeOH) for peroxide content prior to use. Peroxides in THF are a notorious source of this specific impurity [1].

References

  • BenchChem. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity Formation Mechanism. Retrieved from

  • MedChemExpress. (n.d.).[8] Atorvastatin Epoxy Tetrahydrofuran Impurity.[3][8][10] Retrieved from [8]

  • Veeprho. (2022).[5] Atorvastatin and its Impurities: An Overview. Retrieved from

  • Sigma-Aldrich. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Analog PAI. Retrieved from

  • Google Patents. (2011). US8044086B2 - Oxidative degradation products of atorvastatin calcium. Retrieved from

  • ResearchGate. (2015).[6] Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Retrieved from

  • Rasayan Journal. (2024).[4] Potential Process Related Substance of Atorvastatin Calcium. Retrieved from

  • ChemSRC. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity Properties. Retrieved from

  • Google Patents. (2007). US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium. Retrieved from

Sources

Technical Guide: Atorvastatin Epoxy Tetrahydrofuran Impurity (ATV-FXA2)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3]

In the high-stakes landscape of statin stability profiling, the Atorvastatin Epoxy Tetrahydrofuran Impurity (commonly referred to in technical literature as ATV-FXA2 or the Epoxy Tetrahydrofuran Analog ) represents a critical oxidative degradation product. Identified by CAS No. 873950-19-7 , this impurity is not merely a bystander but a specific indicator of oxidative stress on the pyrrole core of the Atorvastatin molecule.

For researchers and Quality Control (QC) scientists, this impurity poses a unique challenge due to its structural complexity—a bicyclo[3.1.0]hexane system fused with a tetrahydrofuran ring—and its susceptibility to formation under standard storage conditions if oxygen levels are not strictly controlled.

Regulatory Significance: Under ICH Q3A(R2) and Q3B(R2) guidelines, oxidative degradants like ATV-FXA2 must be identified and qualified if they exceed the reporting thresholds (typically 0.10%). Its presence is a direct metric of the efficacy of antioxidant strategies in the drug product formulation.

Chemical Identity & Structural Elucidation

The impurity differs significantly from the parent API by the loss of the heptanoic acid side chain integrity and the rearrangement of the pyrrole core into a highly oxidized bicyclic structure.

Parameter Technical Specification
Common Name Atorvastatin Epoxy Tetrahydrofuran Impurity (ATV-FXA2)
IUPAC Name 4-(4-Fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
CAS Number 873950-19-7
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol
Core Structure Bicyclo[3.1.0]hexane fused with Tetrahydrofuran
Key Functional Groups Epoxide (oxirane), Hemiacetal, Amide

Mechanism of Formation: The Oxidative Cascade

The formation of ATV-FXA2 is not a random hydrolysis event but a specific oxidative rearrangement . The parent Atorvastatin molecule contains an electron-rich pyrrole ring which serves as the primary site for oxidative attack.

The Pathway[11]
  • Initiation: Exposure to atmospheric oxygen (or peroxides in excipients) leads to the formation of an endoperoxide intermediate across the pyrrole ring.

  • Rearrangement: The endoperoxide undergoes a complex rearrangement, often involving a 5-endo-tet cyclization.

  • Cleavage: The heptanoic acid side chain is cleaved (or heavily modified), and the pyrrole ring collapses into the bicyclic epoxy-tetrahydrofuran structure.

This pathway is distinct from acid-catalyzed lactonization (which forms Atorvastatin Lactone) and requires a specific oxidative environment.

Atorvastatin_Degradation cluster_0 Oxidative Pathway (Critical) ATV Atorvastatin Calcium (Parent API) Endo Unstable Endoperoxide Intermediate ATV->Endo + O2 (Oxidation) Lactone Atorvastatin Lactone (Acid Degradant) ATV->Lactone Acid pH (Hydrolysis) OxStress Oxidative Stress (O2 / Peroxides / Light) OxStress->ATV Rearrange Ring Contraction & Side Chain Cleavage Endo->Rearrange 5-endo-tet cyclization ATV_FXA2 Epoxy Tetrahydrofuran Impurity (ATV-FXA2) CAS: 873950-19-7 Rearrange->ATV_FXA2 Final Stabilization

Figure 1: Mechanistic pathway showing the oxidative divergence of Atorvastatin into the Epoxy Tetrahydrofuran impurity, distinct from the hydrolytic lactone pathway.

Analytical Strategy: Detection & Quantification

Detecting ATV-FXA2 requires a separation method capable of resolving its polar bicyclic structure from the lipophilic parent drug and other hydrophobic impurities (like the Lactone).

Challenges
  • Co-elution: Early HPLC methods using C18 columns often failed to resolve ATV-FXA2 from the "Desfluoro" impurity or other oxidative degradants.

  • Detection Limits: The impurity often exists at trace levels (<0.1%), requiring high sensitivity.

Recommended Protocol: Validated HPLC Method

This protocol utilizes a C8 stationary phase (preferred over C18 for better selectivity of the polar epoxy group) and a buffered mobile phase to stabilize the pH.

Method Parameters:

ParameterSetting
Column Agilent ZORBAX SB-C8 or equivalent (4.6 x 250 mm, 5 µm)
Column Temp 35°C
Flow Rate 1.5 mL/min
Detection UV at 245 nm (Diode Array for purity check)
Injection Vol 20 µL
Mobile Phase A 0.05 M Ammonium Acetate Buffer (pH 5.0 with Acetic Acid) : Acetonitrile : THF (67:21:12 v/v/v)
Mobile Phase B 0.05 M Ammonium Acetate Buffer (pH 5.0) : Acetonitrile : THF (27:61:12 v/v/v)

Note: While THF (Tetrahydrofuran) is sometimes avoided due to peroxide formation, it is historically critical for resolving Atorvastatin's specific stereoisomers and polar impurities. If using THF, ensure it is stabilizer-free or fresh to avoid introducing the very impurity you are testing for.

Experimental Workflow: Step-by-Step
  • Standard Preparation:

    • Dissolve 5 mg of Atorvastatin Epoxy Tetrahydrofuran Reference Standard (CAS 873950-19-7) in methanol to create a stock solution.

    • Dilute with Mobile Phase A to a working concentration of 0.5 µg/mL (0.1% limit level).

  • Sample Preparation:

    • Grind tablets or weigh API (50 mg).

    • Dissolve in diluent (Acetonitrile:Water 1:1) followed by sonication for 15 mins.

    • Filter through 0.45 µm PTFE filter (Nylon filters may adsorb the impurity).

  • System Suitability:

    • Inject the standard. Calculate Tailing Factor (T) and Theoretical Plates (N).

    • Acceptance Criteria: T < 1.5; N > 5000; Resolution (Rs) between ATV-FXA2 and nearest peak > 2.0.

Analytical_Workflow Start Sample Preparation (API or Formulation) Extract Extraction (MeCN:H2O 1:1) Start->Extract Filter Filtration (0.45µm PTFE) Extract->Filter HPLC HPLC Analysis (C8 Column, pH 5.0) Filter->HPLC Decision Peak at RRT ~0.4-0.6? HPLC->Decision Confirm Confirm Identity (UV Spectrum / MS) Decision->Confirm Yes Pass Report < LOQ Decision->Pass No Quantify Quantify vs. External Standard Confirm->Quantify

Figure 2: Analytical decision tree for the identification and quantification of the impurity.

Control & Mitigation Strategies

Since ATV-FXA2 is an oxidative degradant, its control relies heavily on preventing the initiation step of the radical mechanism.

  • Inert Atmosphere: Manufacturing and packaging should occur under nitrogen blanketing. Studies show a linear correlation between headspace oxygen content and ATV-FXA2 formation.

  • Antioxidants: Incorporation of antioxidants like BHA (Butylated Hydroxyanisole) or BHT in the formulation can scavenge free radicals before they attack the pyrrole ring.

  • pH Control: While primarily oxidative, the reaction rate is influenced by pH. Maintaining the micro-environment pH above 6.0 (using Calcium Carbonate or similar buffers in the tablet matrix) stabilizes the API against this rearrangement.

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities. USP-NF. (Standard analytical methods for Atorvastatin impurities).

  • BenchChem. Atorvastatin Epoxy Tetrahydrofuran Impurity Data Sheet. (Chemical structure and physical properties).[1][2]

  • Vukkum, P., et al. "Stress degradation behavior of Atorvastatin Calcium and development of a stability-indicating HPLC method." Scientia Pharmaceutica, 2012. (Details on oxidative degradation pathways).

  • LGC Standards. Atorvastatin Epoxy Tetrahydrofuran Impurity Reference Material. (Specification for CAS 873950-19-7).[1][3][4][5][6]

  • Stach, J., et al. "Synthesis of Some Impurities and/or Degradation Products of Atorvastatin." Collection of Czechoslovak Chemical Communications, 2008.[7] (Mechanistic insights into impurity synthesis).

Sources

Technical Guide: Characterization and Control of Atorvastatin Epoxy Tetrahydrofuran Impurity

[1]

Executive Summary

The Atorvastatin Epoxy Tetrahydrofuran Impurity (often referred to as the Epoxy THF Analog) is a critical oxidative degradation product of Atorvastatin Calcium. Unlike process-related impurities derived from starting materials, this compound (C₂₆H₂₄FNO₅) arises primarily through photo-oxidative cleavage and radical-mediated rearrangement of the pyrrole core.[1] Its presence serves as a key indicator of oxidative stress exposure during API manufacturing or drug product storage. Control of this impurity is mandated under ICH Q3B(R2) guidelines due to its distinct structural divergence from the parent molecule, involving the loss of the heptanoic acid side chain and the formation of a fused bicyclo[3.1.0]hexane system.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This impurity is chemically distinct from Atorvastatin due to the loss of the characteristic heptanoic acid side chain and the formation of a rigid bicyclic core.

Table 1: Molecular Characterization Data[1]
PropertySpecification
Common Name Atorvastatin Epoxy Tetrahydrofuran Impurity
CAS Number 873950-19-7
Chemical Name (IUPAC) 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol
Appearance White to off-white solid
Solubility Soluble in Methanol, DMSO, Acetonitrile; Insoluble in Water
Melting Point >163°C (with decomposition)
Structural Feature Fused 3,6-dioxabicyclo[3.1.0]hexane ring system (Epoxide fused to THF ring)

Mechanistic Pathways: Formation via Oxidative Cleavage[1]

The formation of the Epoxy THF impurity is not a simple oxidation; it involves a complex rearrangement and cleavage sequence. The pathway is initiated by the formation of an unstable endoperoxide intermediate on the pyrrole ring, typically driven by singlet oxygen (

1
Mechanism Description
  • Initiation: Exposure of Atorvastatin to light or radical initiators generates an endoperoxide across the C2-C5 positions of the pyrrole ring.

  • Rearrangement: The endoperoxide undergoes a skeletal rearrangement, leading to the contraction of the ring and the expulsion of the heptanoic acid side chain (often as a lactone or aldehyde fragment).

  • Cyclization: The remaining core cyclizes to form the stable 3,6-dioxabicyclo[3.1.0]hexane structure, which contains the "epoxy tetrahydrofuran" motif.

Pathway Visualization

The following diagram illustrates the critical node transition from the parent API to the specific C26 impurity.

Atorvastatin_DegradationFigure 1: Oxidative Degradation Pathway of Atorvastatin to Epoxy THF ImpurityAtorvastatinAtorvastatin Calcium(C33H35FN2O5)EndoperoxideUnstable EndoperoxideIntermediateAtorvastatin->Endoperoxide + Singlet OxygenOxidativeStressOxidative Stress(hν / O2 / H2O2)OxidativeStress->AtorvastatinRearrangementRing Contraction &Side Chain CleavageEndoperoxide->Rearrangement Skeletal ShiftEpoxyTHFEpoxy THF Impurity(C26H24FNO5)Rearrangement->EpoxyTHF CyclizationSideChainHeptanoic AcidFragment LossRearrangement->SideChain Elimination

Figure 1: Mechanistic pathway showing the oxidative cleavage of the pyrrole ring leading to the C26 Epoxy THF impurity.[2][3][4]

Analytical Profiling & Detection

Reliable detection requires separating the hydrophobic Epoxy THF impurity from the parent Atorvastatin and its polar degradants. Due to the loss of the ionizable heptanoic acid chain, the Epoxy THF impurity exhibits distinct retention behavior in Reversed-Phase HPLC (RP-HPLC).[1]

Method A: High-Performance Liquid Chromatography (HPLC)

This protocol is optimized for resolving the Epoxy THF impurity from the "Atorvastatin Lactone" and "Diketo" impurities.[1]

  • Column: C18 Stationary Phase (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 5.0 adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile : Tetrahydrofuran (95:5 v/v).[1] Note: THF in MP improves peak shape but can be replaced with pure ACN if stability is a concern.[1]

  • Gradient Program:

    • 0-40 min: 50% B → 80% B[1]

    • 40-50 min: 80% B (Isocratic)[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 245 nm (Max absorption of the fluorophenyl chromophore).[1]

  • Retention Profile: The Epoxy THF impurity typically elutes after Atorvastatin due to the loss of the polar acid chain and the formation of the hydrophobic bicyclic core.

Method B: Mass Spectrometry (LC-MS)[1][9][10]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Target Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of water (

      
       432).[1]
      
    • Cleavage of the amide bond yielding characteristic fluorophenyl fragments.

Synthesis & Isolation Protocol

For analytical standard generation, the impurity can be synthesized via controlled photo-oxidation.[1] This method is self-validating as it mimics the natural degradation pathway.[1]

Protocol: Photo-Oxidative Generation

  • Preparation: Dissolve 1.0 g of Atorvastatin Calcium in 100 mL of Acetonitrile:Water (50:50 v/v).

  • Oxidation: Add 1.0 mL of 30% Hydrogen Peroxide (

    
    ) to sensitize the reaction.
    
  • Irradiation: Expose the solution to a Xenon arc lamp (simulating sunlight) or direct UV light (254 nm) for 4–6 hours at ambient temperature. Monitor by HPLC until the parent peak area decreases by ~20-30%.[1]

  • Quenching: Treat the reaction mixture with 10% Sodium Bisulfite solution to neutralize excess peroxide.

  • Isolation:

    • Evaporate organic solvent under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).[1]

    • Purify via Preparative HPLC (C18 column) using an isocratic mobile phase of Acetonitrile:Water (60:40).[1]

  • Validation: Confirm structure via 1H-NMR (look for the absence of heptanoic acid multiplets and presence of bicyclic methine protons).

Control & Mitigation Strategies

To maintain the Epoxy THF impurity below the ICH Q3B threshold (typically <0.15% or <1.0 mg/day intake), the following process controls are essential:

  • Inert Atmosphere: Manufacturing and packaging must occur under Nitrogen (

    
    ) blanketing.[1] The formation of the endoperoxide intermediate is strictly oxygen-dependent.
    
  • Light Protection: Amber glassware and UV-filtered facility lighting are mandatory during the crystallization and drying steps of the API.

  • pH Control: Avoid acidic conditions in the presence of trace oxidants, as this accelerates the rearrangement of the intermediate endoperoxide into the stable Epoxy THF form.

References

  • Klobčar, S. et al. (2015).[1] Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Biomedical Chromatography. Link

  • Hurley, T. R. et al. (1993).[1] Photodecomposition of CI-981 (Atorvastatin). Tetrahedron. [1]

  • European Pharmacopoeia (Ph.[1][5] Eur.) . Atorvastatin Calcium Monograph 2191. Link[1]

  • U.S. Pharmacopeia (USP) . Atorvastatin Calcium Related Compounds. Link[1]

  • Vojta, J. et al. (2009).[1] Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. Link[1]

Technical Monograph: Characterization & Control of Atorvastatin Impurity D2 (CAS 873950-19-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS number 873950-19-7 , chemically identified as Atorvastatin Epoxy Tetrahydrofuran Analog (often referred to as Impurity D2 or the Dihydroxy Diepoxide analog), represents a critical oxidative degradation product in the lifecycle of Atorvastatin Calcium.[1]

For drug development professionals, this compound is not merely a contaminant; it is a "sentinel impurity." Its presence indicates specific lapses in process control—typically exposure to oxidative stress or light during the active pharmaceutical ingredient (API) finishing or storage phases. Unlike the lactone impurity (formed via acid-catalyzed cyclization), CAS 873950-19-7 possesses a rigid 3,6-dioxabicyclo[3.1.0]hexane core, rendering it chemically distinct and analytically resolvable.

This guide provides a definitive technical framework for the structural elucidation, formation mechanics, and rigorous quantification of this impurity, ensuring compliance with ICH Q3A/B and USP/EP regulatory standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The structural complexity of CAS 873950-19-7 lies in its bicyclic core, formed by the collapse of the statin side chain under oxidative conditions.

Nomenclature and Structure
  • Chemical Name: 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.[1][2][3][4]

  • Molecular Formula: C₂₆H₂₄FNO₅[1][5][2][6][3][4]

  • Molecular Weight: 449.47 g/mol [1][5][6][3]

  • Stereochemistry: The formation involves a 5-endo-tet cyclization, typically yielding specific diastereomers, though it is often characterized as a mixture during initial screening.

Critical Physicochemical Properties
PropertyValue / CharacteristicImpact on Analysis
Physical State White to Off-White Fluffy SolidHygroscopic handling required.
Melting Point ~163°C (Decomposes)Differentiates from Atorvastatin Ca (MP >176°C).
Solubility Soluble: MeOH, DMSO, AcetonitrileSparingly Soluble: WaterRequires high organic ratio in HPLC mobile phase.
pKa Non-ionizable (Neutral core)Retention time is less pH-dependent than Atorvastatin.
Stability Light and Oxidation SensitiveStandards must be stored at -20°C under Argon.

Formation Mechanism: The Oxidative Cascade

Understanding the origin of CAS 873950-19-7 is the first step in control. It does not form through simple hydrolysis. It requires an oxidative trigger (often photo-oxidation) that generates an epoxide intermediate on the dihydroxy heptanoic acid side chain, followed by an intramolecular nucleophilic attack.

Mechanistic Pathway

The transformation from Atorvastatin to Impurity D2 involves the oxidation of the pyrrole or the side chain, leading to a cascade cyclization.

FormationPathway Atorvastatin Atorvastatin (API) Open Chain Dihydroxy Acid Oxidation Oxidative Stress (Light/Peroxides) Atorvastatin->Oxidation Trigger Intermediate Epoxide/Peroxide Intermediate Oxidation->Intermediate Epoxidation Cyclization 5-endo-tet Cyclization (Intramolecular) Intermediate->Cyclization Rearrangement ImpurityD2 CAS 873950-19-7 (Bicyclic Core) Cyclization->ImpurityD2 Final Product

Figure 1: Oxidative degradation pathway leading to the formation of the bicyclic Atorvastatin Impurity D2.[3][7]

Structural Elucidation Strategy

To validate the identity of CAS 873950-19-7, one cannot rely on retention time alone. A self-validating orthogonal approach using NMR and MS is required.

Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 450.17 m/z.

  • Fragmentation Pattern:

    • Unlike Atorvastatin (which typically loses water or the side chain), the bicyclic core of 873950-19-7 is relatively stable.

    • Key Fragment: Loss of the phenyl-amide group (Ph-NH-CO) is a characteristic cleavage.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of 873950-19-7 is distinct from Atorvastatin due to the loss of symmetry and the rigidification of the side chain.

  • ¹H NMR (DMSO-d₆):

    • Disappearance: The characteristic broad signals of the open-chain heptanoic acid protons (δ 1.0–2.5 ppm region) become sharper and shift significantly due to ring formation.

    • Diagnostic Signal: The methine protons of the bicyclic system appear in the range of δ 4.0–5.5 ppm with distinct coupling constants (

      
      ) reflecting the rigid dihedral angles of the dioxabicyclo ring.
      
    • Amide Proton: The -NH proton is typically deshielded, appearing downfield (δ > 9.0 ppm).

  • ¹³C NMR:

    • The carbonyl carbons shift due to the loss of the free acid/lactone character and formation of the constrained ether linkages.

Analytical Control Protocol (HPLC)[9]

For routine quality control, a stability-indicating HPLC method is required. The method must resolve CAS 873950-19-7 from Atorvastatin, its lactone, and other des-fluoro impurities.

Method Parameters (Field-Proven)
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18)High carbon load required for resolving hydrophobic statin analogs.
Mobile Phase A 0.05% TFA in WaterAcidic pH suppresses ionization of residual silanols, sharpening peaks.
Mobile Phase B Acetonitrile:THF (95:5)THF modulates selectivity for the bicyclic ether moiety.
Gradient 40% B to 80% B over 30 minsGradient elution is essential to elute the highly lipophilic impurity.
Detection UV @ 244 nmMax absorbance for the fluorophenyl/amide chromophore.
Relative RT (RRT) ~1.10 - 1.20 (vs Atorvastatin)Elutes after the main peak due to loss of polar hydroxyls/acid.
Analytical Decision Tree

When an unknown peak is detected at RRT ~1.15, the following workflow ensures positive identification.

AnalyticalWorkflow Sample Unknown Peak Detected (RRT ~1.15) CheckUV Check UV Spectrum (Match 244nm max?) Sample->CheckUV CoInjection Co-Injection with Ref Std (CAS 873950-19-7) CheckUV->CoInjection Yes NotMatch Investigate Other Impurities (Lactone/Des-F) CheckUV->NotMatch No Match RT Match? CoInjection->Match LCMS Perform LC-MS (Confirm MW 449) Match->LCMS Ambiguous Confirmed Confirmed Impurity D2 Quantify & Report Match->Confirmed Yes (Routine) Match->NotMatch No LCMS->Confirmed

Figure 2: Decision logic for the identification and confirmation of Atorvastatin Impurity D2.

Biological & Toxicological Context

While primarily a process impurity, CAS 873950-19-7 shares the fluorophenyl pharmacophore with the parent drug.

  • Activity: It is generally considered to have significantly reduced HMG-CoA reductase inhibitory activity compared to Atorvastatin due to the steric bulk and loss of the pharmacophoric 3,5-dihydroxy acid side chain required for binding to the enzyme's active site.

  • Toxicity: As a structural analog, it falls under standard ICH Q3A/B guidelines. It is not flagged as a genotoxic impurity (GTI) like certain alkylating agents, but it must be controlled to <0.15% (or qualified) in the final drug product.

References

  • United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph: Impurity Profiling. USP-NF Online. Link

  • European Pharmacopoeia (Ph. Eur.) . Atorvastatin Calcium Trihydrate: Related Substances. EDQM. Link

  • Kracun, M. et al. (2009).[3] "Isolation and characterization of oxidative degradation products of atorvastatin." Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-736. Link

  • BenchChem . Atorvastatin Epoxy Tetrahydrofuran Impurity Characterization Data. Link

  • Synchemia Research Chemical . Atorvastatin Epoxy Tetrahydrofuran Analog (USP) Technical Data Sheet. Link

  • Simson Pharma . Impurity Standards: Atorvastatin EP Impurity D. Link

Sources

Technical Guide: Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, formation mechanism, and analytical characterization of the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7), a critical oxidative degradation product identified in Atorvastatin Calcium drug substances.[1]

Executive Summary

The Atorvastatin Epoxy Tetrahydrofuran Impurity (often designated as Impurity D2, ATV-FXA2, or the "Photo-degradation Product") represents a complex oxidative rearrangement of the Atorvastatin pyrrole core.[1] Unlike common hydrolytic impurities (e.g., Atorvastatin Lactone) that involve the heptanoic acid side chain, this impurity results from the oxidative destruction of the aromatic system itself, leading to a fused 3,6-dioxabicyclo[3.1.0]hexane scaffold.[1] Its presence is a primary indicator of photo-oxidative stress during manufacturing or storage.[1]

Chemical Constitution & Identity

Nomenclature and Identifiers

The IUPAC name for this impurity is non-trivial due to the loss of the heptanoic acid side chain and the formation of a bicyclic ether core.[1]

  • Common Name: Atorvastatin Epoxy Tetrahydrofuran Impurity[1][2][3][4][5][6][7][8][9]

  • Systematic IUPAC Name: 4-(4-fluorophenyl)-2,4-dihydroxy-N,5-diphenyl-2-(propan-2-yl)-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide [1][7][9]

  • CAS Registry Number: 873950-19-7[1][2][4][5][7][9][10]

  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [1][3][4][5][7][10]
    
  • Molecular Weight: 449.47 g/mol [1][3][5][7][9][10]

Structural Analysis

The structure differs significantly from the parent Atorvastatin molecule (


).[1]
  • Loss of Side Chain: The formula

    
     vs. 
    
    
    
    indicates the loss of the characteristic seven-carbon dihydroxyheptanoic acid chain (typically attached to the pyrrole nitrogen).[1]
  • Core Rearrangement: The planar, aromatic pyrrole ring is converted into a non-aromatic, bicyclic 3,6-dioxabicyclo[3.1.0]hexane system.[1] This system consists of a tetrahydrofuran (THF) ring fused to an epoxide (oxirane) ring.[1][3]

  • Stereochemistry: The impurity possesses multiple chiral centers at the ring fusion and substituent attachment points, often existing as a specific diastereomer generated via stereoselective photo-oxidation.[1]

Mechanistic Formation (Genesis)

This impurity is primarily formed via Singlet Oxygen (


) mediated photo-oxidation .[1] The mechanism involves a [4+2] cycloaddition of singlet oxygen across the pyrrole ring, followed by rearrangement.[1]
Degradation Pathway Diagram

Atorvastatin_Degradation cluster_conditions Critical Factors Atorvastatin Atorvastatin (Parent) (Pyrrole Core) ExcitedState Photo-Excitation (Singlet Oxygen ^1O_2) Atorvastatin->ExcitedState UV Light / Oxidative Stress Endoperoxide Unstable Endoperoxide Intermediate ExcitedState->Endoperoxide [4+2] Cycloaddition Rearrangement Ring Contraction & Side Chain Cleavage Endoperoxide->Rearrangement N-Dealkylation Impurity Epoxy THF Impurity (3,6-dioxabicyclo[3.1.0]hexane) Rearrangement->Impurity Stabilization Light Exposure Light Exposure Acidic pH Acidic pH Oxygen Availability Oxygen Availability

Figure 1: Mechanistic pathway showing the photo-oxidative conversion of the Atorvastatin pyrrole core into the Epoxy Tetrahydrofuran impurity.[1][7]

Causality Explained
  • Photo-Sensitization: The fluorophenyl moiety acts as a chromophore.[1] Upon exposure to UV light, it sensitizes ground-state oxygen to singlet oxygen.[1]

  • Pyrrole Oxidation: The electron-rich pyrrole ring is highly susceptible to electrophilic attack by singlet oxygen, forming an endoperoxide.[1]

  • Rearrangement: The endoperoxide is unstable.[1] It undergoes a complex rearrangement that expels the nitrogen substituent (the heptanoic acid chain) and contracts the ring to form the fused epoxy-THF system.[1]

Analytical Characterization

Detecting this impurity requires high-resolution separation due to its polarity similarity with other oxidative degradants.[1]

Chromatographic Profile (HPLC)
ParameterStandard ConditionNotes
Column C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µmHigh carbon load preferred for resolution.[1]
Mobile Phase A Ammonium Acetate Buffer (pH 4.[1]5)Controls ionization of residual acidic species.[1]
Mobile Phase B Acetonitrile : Tetrahydrofuran (90:[1]10)THF acts as a solubilizer for the epoxy impurity.[1]
Gradient 0-40% B over 60 minsSlow gradient required to separate from "Impurity C".
Detection UV @ 246 nmThe impurity retains the benzamide chromophore.[1]
RRT ~0.45 - 0.55Elutes significantly earlier than Atorvastatin due to loss of lipophilic side chain.[1]
Mass Spectrometry (LC-MS/MS) Identification
  • Ionization Mode: ESI Positive (+ve).[1]

  • Parent Ion:

    
    .[1]
    
  • Key Fragments:

    • 105 Da: Benzoyl cation (from the benzamide group).[1]

    • 122 Da: Benzamide fragment.[1]

    • Loss of 18 Da: Dehydration (common in hydroxy-containing structures).[1]

Synthesis & Isolation Protocol

To validate analytical methods, a reference standard of the impurity must be synthesized or isolated.[1]

Protocol: Oxidative Stress Generation

Objective: Generate the Epoxy Tetrahydrofuran impurity for retention time marker identification.

  • Preparation: Dissolve 100 mg of Atorvastatin Calcium in 50 mL of Acetonitrile:Water (50:50).

  • Sensitization: Add 100 µL of Hydrogen Peroxide (30% w/v) or expose to a UV source (Xenon arc lamp, 300-800 nm).[1]

  • Incubation:

    • Method A (Chemical): Stir at 60°C for 4 hours.

    • Method B (Photo): Expose to 1.2 million lux hours (ICH Q1B condition).[1]

  • Quenching: Neutralize peroxide with sodium metabisulfite solution if Method A is used.[1]

  • Isolation:

    • Evaporate solvent under vacuum.[1]

    • Purify via Preparative HPLC using the conditions in Section 4.1.

    • Collect the fraction eluting at RRT ~0.5.[1]

    • Lyophilize to obtain the white fluffy solid (Form: Amorphous).[1]

Regulatory & Safety Context

  • ICH Classification: Degradation Product (Identified).[1]

  • Reporting Threshold: > 0.05% (for max daily dose > 10 mg).

  • Identification Threshold: > 0.10%.

  • Qualification Threshold: > 0.15%.[1]

  • Genotoxicity: While Atorvastatin is non-genotoxic, the epoxide moiety in this impurity triggers a structural alert for mutagenicity (DEREK/SAR analysis).[1] However, established limits in approved NDAs suggest it is controlled as a regular impurity, provided levels remain below qualification limits.[1]

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Related Compounds.[1][8] USP-NF.[1] Link[1]

  • Klobčar, S., et al. (2015).[1][4] "Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography." Biomedical Chromatography, 29(12), 1901-1906.[1][4][5] Link

  • Hurley, T. R., et al. (1993).[1][11] "Photodecomposition of the HMG-CoA Reductase Inhibitor Atorvastatin." Tetrahedron, 49(10), 1979-1984.[1] Link

  • European Medicines Agency (EMA). Assessment Report for Atorvastatin.[1]Link[1]

  • BenchChem. Atorvastatin Epoxy Tetrahydrofuran Impurity Data Sheet.Link[1]

Sources

molecular formula and weight of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 873950-19-7 | Molecular Formula: C₂₆H₂₄FNO₅ [1][2][3][4][5][6][7]

Executive Technical Summary

In the high-stakes landscape of pharmaceutical impurity profiling, the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) represents a critical "known unknown" that demands rigorous control. Unlike simple hydrolysis products, this impurity arises from complex oxidative rearrangements, often involving the pyrrole core or its precursors during synthesis and storage.

For researchers and analytical scientists, this compound is not merely a degradation product; it is a marker of oxidative stress and process instability. Its detection requires high-resolution chromatography due to its structural complexity and potential co-elution with other hydrophobic impurities.

Core Molecular Data:

  • Molecular Weight: 449.47 g/mol [1][3][4][5][6]

  • Exact Mass: 449.1639 Da

  • Molecular Formula: C₂₆H₂₄FNO₅[1][2][3][4][5]

  • IUPAC Name: 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide[4]

Structural Characterization & Identity

The nomenclature "Epoxy Tetrahydrofuran" can be misleading. The structure is chemically defined by a 3,6-dioxabicyclo[3.1.0]hexane core.[3][4] This bicyclic system is formed via the oxidative collapse of the pyrrole ring or the cyclization of intermediate precursors.

physicochemical Profile
PropertySpecificationTechnical Insight
Appearance Off-white to pale yellow solidColoration often indicates conjugated systems or oxidative origin.
Solubility DMSO, Methanol, AcetonitrileLipophilic nature requires organic modifiers in HPLC (e.g., ACN/MeOH).
Key Functional Groups Epoxide (strained ring), Amide, HydroxylsThe epoxide moiety is reactive; stability in acidic mobile phases is a concern during analysis.
Chiral Configuration Multi-chiral center (Bicyclic core)Stereochemistry is fixed by the rigid bicyclic frame, typically (1R,2S,4R,5S) relative configuration.

Critical Structural Note: Comparing the impurity (C₂₆) to Atorvastatin (C₃₃), there is a loss of the characteristic heptanoic acid side chain (C₇). This confirms that the impurity represents a fragmentation-rearrangement product , where the statin side chain is cleaved, and the remaining core undergoes oxidative cyclization.

Mechanistic Formation Pathway

Understanding the causality of formation is essential for prevention. This impurity does not form via simple hydrolysis. It is the product of oxidative degradation , typically triggered by:

  • Photo-oxidation: Exposure to light generating singlet oxygen.

  • Radical Attack: Peroxide contaminants in excipients initiating radical cascades on the pyrrole ring.

  • Acidic Stress: Catalyzing the cleavage of the side chain and subsequent ring closure.

Diagram 1: Oxidative Degradation Mechanism

The following pathway illustrates the theoretical formation from the Atorvastatin core under oxidative stress, leading to the bicyclic impurity.

Atorvastatin_Degradation Atorvastatin Atorvastatin Calcium (C33H35FN2O5) Oxidative_Stress Trigger: Oxidative Stress (Light / Peroxides / Acid) Atorvastatin->Oxidative_Stress Exposure Intermediate Unstable Pyrrole Intermediate (Radical/Cation formation) Oxidative_Stress->Intermediate Oxidation of Pyrrole Cleavage Side Chain Cleavage (Loss of C7 Heptanoic Acid moiety) Intermediate->Cleavage Fragmentation Cyclization Oxidative Cyclization (Formation of Dioxabicyclo core) Cleavage->Cyclization Rearrangement Impurity Epoxy Tetrahydrofuran Impurity (C26H24FNO5) Cyclization->Impurity Final Stabilization

Caption: Mechanistic pathway showing the oxidative fragmentation of Atorvastatin leading to the C26 bicyclic impurity.[6]

Analytical Protocol & Detection Strategy

Detecting the Atorvastatin Epoxy Tetrahydrofuran Impurity requires a self-validating chromatographic method. Standard HPLC-UV is often sufficient, but LC-MS is required for definitive identification due to the lack of the distinct side-chain chromophore found in the parent drug.

Recommended Chromatographic Conditions
  • Column: C18 (L1), 250 x 4.6 mm, 5 µm (High carbon load recommended for separation of hydrophobic impurities).

  • Mobile Phase A: Ammonium Acetate buffer (pH 4.5) – Buffers stabilize the epoxy ring.

  • Mobile Phase B: Acetonitrile:Tetrahydrofuran (95:5) – THF helps elute the rigid bicyclic structure.

  • Detection: UV at 244 nm (Max absorption of the fluorophenyl/amide system).

Diagram 2: Analytical Workflow for Impurity Profiling

This workflow ensures data integrity and accurate quantification, differentiating the impurity from the parent peak.

Analytical_Workflow cluster_check Quality Gate Sample Sample Preparation (Dissolve in MeOH:ACN) Separation HPLC Separation (Gradient Elution) Sample->Separation Inject 10µL Detection UV/Vis (244 nm) & MS (ESI+) Separation->Detection Elute Data_Analysis Data Processing (RRT Calculation) Detection->Data_Analysis Signal Integration Validation System Suitability (Resolution > 2.0) Data_Analysis->Validation Verify Specs

Caption: Validated LC-MS workflow for the isolation and quantification of the Epoxy Tetrahydrofuran impurity.

Quantification & RRT
  • Relative Retention Time (RRT): Typically elutes after Atorvastatin in reverse-phase systems due to the loss of the polar acid side chain and the formation of the lipophilic bicyclic core.

  • Response Factor: The UV response factor may differ from Atorvastatin. For precise quantification, use a certified reference standard (CAS 873950-19-7) rather than assuming a 1:1 response.

Control Strategy & Prevention

To mitigate the formation of this impurity in Drug Substance (DS) and Drug Product (DP):

  • Excipient Control: Limit the use of excipients with high peroxide values (e.g., certain grades of Povidone or PEG), as peroxides initiate the oxidative cleavage.

  • Packaging: Use light-resistant packaging (Alu-Alu blisters) to prevent photo-oxidation.

  • pH Management: Ensure the micro-environment of the formulation remains neutral to slightly alkaline; acidic environments accelerate the side-chain cleavage.

References

  • BenchChem. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7).[1][2][3][4][5][6] Retrieved from

  • MedChemExpress. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity - Product Information. Retrieved from

  • LGC Standards. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity Reference Standard. Retrieved from

  • ChemSrc. (2025).[2] Physicochemical Properties of CAS 873950-19-7. Retrieved from

  • Klobčar, S., et al. (2015).[2] Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Biomedical Chromatography, 29(12), 1901-1906.[2] (Cited via ChemSrc/MedChemExpress context).

Sources

The Chronology of Purity: A Technical Deep Dive into Atorvastatin Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Blockbuster Paradox

Atorvastatin Calcium (Lipitor®) represents a paradox in pharmaceutical history: it is one of the most commercially successful small molecules ever synthesized, yet it possesses a chemical fragility that challenged the analytical capabilities of its era. As a hexasubstituted pyrrole with a heptanoic acid side chain containing two chiral centers (


), the molecule is a "purity minefield."

For the drug development scientist, the history of atorvastatin is not merely a commercial timeline; it is a case study in impurity profiling . The transition from early racemic synthesis to the stereoselective Paal-Knorr convergence revealed that efficacy is inextricably linked to the control of three specific impurity classes: Synthetic (Process-Related) , Stereochemical , and Degradation (Stability-Related) .

This guide deconstructs these impurities, providing the mechanistic causality and the protocols required to detect them.

The Synthetic Challenge: Paal-Knorr & Process Impurities

The industrial synthesis of atorvastatin hinges on the Paal-Knorr pyrrole synthesis , a convergent step reacting a chiral amine with a 1,4-diketone. While efficient, this reaction is the primary source of the carbon-skeleton impurities found in the API.

The Mechanism of Contamination

The reaction typically involves:

  • Precursor A: (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (The Chiral Amine).

  • Precursor B: 4-fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide (The 1,4-Diketone).

  • Catalyst: Pivalic acid.[1][2]

Critical Failure Points:

  • Desfluoro Impurity (Impurity A): Originates from the contamination of the 4-fluorobenzaldehyde starting material with benzaldehyde during the synthesis of the diketone. Because the fluorine atom is metabolically stable, its absence alters the lipophilicity and binding affinity of the statin.

  • Amide Impurities: The pivalic acid catalyst can compete with the diketone for the amine, leading to pivaloylamide side products.

Visualization: The Paal-Knorr Impurity Tree

The following diagram illustrates the convergent synthesis and the branching points for critical impurities.

PaalKnorrImpurities ChiralAmine Chiral Amine (Precursor A) PaalKnorr Paal-Knorr Condensation ChiralAmine->PaalKnorr Diketone 1,4-Diketone (Precursor B) Diketone->PaalKnorr Desfluoro Impurity A (Desfluoro) Diketone->Desfluoro Defluorinated Precursor Contamination Pivalic Pivalic Acid (Catalyst) Pivalic->PaalKnorr Catalysis AmideImp Pivaloylamide Impurity Pivalic->AmideImp Side Reaction with Amine Atorvastatin Atorvastatin (Protected Ester) PaalKnorr->Atorvastatin Main Pathway ImpurityF Impurity F (Dieckmann Condensation) Atorvastatin->ImpurityF Base Catalyzed Cyclization

Figure 1: The Paal-Knorr Synthetic Pathway and origin of Process-Related Impurities.

The Stability Challenge: Degradation Pathways

Once synthesized, atorvastatin faces thermodynamic instability. The molecule is susceptible to two primary degradation vectors: Lactonization (Hydrolysis) and Oxidation .

The Lactone Equilibrium (Impurity H)

Atorvastatin exists as a hydroxy acid salt (Calcium). However, in acidic environments (pH < 6) or low moisture conditions, the


-hydroxy acid side chain undergoes intramolecular cyclization to form a lactone.
  • Causality: This is an equilibrium reaction. In vivo, the lactone is a prodrug form, but in QC release testing, it is a critical impurity (USP limit NMT 0.5%).

  • Analytical Consequence: Because the lactone is much more lipophilic than the acid, it elutes significantly later in Reverse Phase HPLC (RRT ~1.9 - 2.0), often requiring gradient extension.

Oxidative Cleavage (Impurity D & Epoxides)

The pyrrole ring is electron-rich, making it a scavenger for singlet oxygen.

  • Photo-oxidation: Exposure to light causes the formation of Epoxide intermediates.

  • Mechanism: The oxidation typically attacks the C2-C3 or C4-C5 bonds of the pyrrole, leading to ring opening or the formation of hydroxylated analogs (e.g., 4-hydroxy atorvastatin).

Visualization: Degradation Mechanisms

DegradationPathways Atorvastatin Atorvastatin Calcium (Active Acid Form) Lactone Atorvastatin Lactone (Impurity H) Atorvastatin->Lactone Acidic pH / Low Moisture (-H2O) Epoxide Epoxide Impurity (Photo-Oxidation) Atorvastatin->Epoxide Light/O2 (Irreversible) Lactone->Atorvastatin Basic pH / Hydrolysis (+H2O) Cleavage Oxidative Cleavage Products Epoxide->Cleavage Ring Breakdown

Figure 2: The reversible Lactonization pathway vs. irreversible Oxidative degradation.

Analytical Protocol: Separation & Identification

The following protocol is derived from the USP Monograph and optimized for high-resolution separation of the critical pairs (Amide vs. Lactone).

Key Impurity Data Table
USP NameCommon NameOriginRRT (Approx)Acceptance Criteria
Impurity A Desfluoro AtorvastatinProcess (Synthesis)1.10NMT 0.15%
Impurity B 3S,5R IsomerStereochemical0.85NMT 0.15%
Impurity C Difluoro AtorvastatinProcess (Synthesis)1.15NMT 0.10%
Impurity D Epoxide ImpurityDegradation (Oxidation)1.25NMT 0.10%
Impurity H Atorvastatin LactoneDegradation (Acid)1.90 - 2.00NMT 0.5%
High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Separate Atorvastatin from the critical Lactone impurity and the Desfluoro analog.

System Parameters:

  • Column: L1 packing (C18),

    
    , 
    
    
    
    (e.g., Zorbax Bonus-RP or equivalent).
  • Temperature:

    
    .
    
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
    .[3]
    
  • Injection Volume:

    
    .
    

Mobile Phase Strategy:

  • Buffer: 0.05M Ammonium Acetate adjusted to pH 4.0 with Acetic Acid. (Control of pH is vital to prevent on-column lactonization).

  • Solvent A: Acetonitrile : Stabilizer (THF) : Buffer (25:15:60).

  • Solvent B: Acetonitrile : Stabilizer (THF) : Buffer (70:15:15).

Gradient Program:

  • 0-20 min: Isocratic hold (High water content) to separate polar degradants.

  • 20-55 min: Linear ramp to 100% Solvent B to elute the lipophilic Lactone .

  • 55-60 min: Equilibration.

Self-Validating System Suitability Test (SST):

  • Resolution (

    
    ):  Must be 
    
    
    
    between Atorvastatin and Impurity A (Desfluoro).
  • Tailing Factor:

    
     (Critical for quantitation of the lactone).
    

References

  • Vukkum, P., Babu, J. M., & Muralikrishna, R. (2013).[4] Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method. Scientia Pharmaceutica.[4] [Link]

  • Hurley, T. R., et al. (1993). Structure determination of the oxidative degradation products of atorvastatin. Tetrahedron, 49(10), 1979-1984. [Link]

  • Stach, J., et al. (2008).[1] Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications. [Link]

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. USP-NF Online. [Link]

  • Drug Hunter. (2025).[1][5][6][7] Classics in Drug Discovery: A History of the Statins. [Link][7]

Sources

Technical Guide: Solubility Profiling & Isolation of Atorvastatin Epoxy Tetrahydrofuran Impurity

[1]

CAS Number: 873950-19-7 Molecular Formula: C₂₆H₂₄FNO₅ Molecular Weight: 449.47 g/mol [1][2][3][4]

Executive Summary

The Atorvastatin Epoxy Tetrahydrofuran Impurity (often designated as Impurity D2 or ATV-FXA2) is a critical oxidative degradation product of Atorvastatin.[1][5] Unlike the parent active pharmaceutical ingredient (API), which is typically stabilized as a calcium salt, this impurity possesses a neutral, bicyclic [3.1.0]hexane core fused with a tetrahydrofuran ring.[1]

This structural transformation significantly alters its physicochemical properties, shifting it from a hydrophilic salt to a lipophilic neutral entity.[1] Understanding this solubility shift is paramount for:

  • Analytical Method Development: Ensuring resolution from the API in Reverse-Phase HPLC (RP-HPLC).

  • Process Purification: Designing wash steps that remove the impurity without yield loss of the API.[1]

  • Stability Monitoring: Predicting precipitation or crystallization behavior in liquid formulations.[1]

Chemical Basis of Solubility

To predict and manipulate the solubility of this impurity, one must understand the Structure-Property Relationship (SPR) driving its behavior.[1]

Structural Transformation[1]
  • Parent Drug (Atorvastatin Calcium): Contains a dihydroxy heptanoic acid side chain (ionic, hydrophilic) and a lipophilic core.[1] It relies on the ionic head group for aqueous solubility.[1]

  • Epoxy THF Impurity: The oxidative degradation causes cyclization, forming a 3,6-dioxabicyclo[3.1.0]hexane system.[1] This cyclization effectively "caps" the polar hydroxyl/acid groups, reducing hydrogen bond donor capacity and eliminating the ionic charge.[1]

Theoretical Solubility Parameters
  • LogP (Partition Coefficient): ~3.65. This indicates moderate to high lipophilicity.[1]

  • H-Bond Donors: 3 (Reduced compared to open-chain forms).[1]

  • H-Bond Acceptors: 5.

Implication: The impurity will exhibit poor solubility in pure aqueous buffers but high affinity for medium-polarity organic solvents (e.g., Ethyl Acetate, Chloroform) and polar aprotic solvents (e.g., DMSO, Acetonitrile).[1]

Solubility Profile

The following data synthesizes empirical isolation protocols and calculated physicochemical properties.

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingExperimental Context & Application
Chlorinated ChloroformHigh Primary solvent for isolation; impurity is slightly soluble to soluble.[1]
Chlorinated Dichloromethane (DCM)High Used in extraction protocols from aqueous reaction mixtures.[1]
Esters Ethyl AcetateModerate-High Ideal for liquid-liquid extraction (LLE).[1] The impurity partitions into the organic layer.[1]
Alcohols MethanolHigh Standard diluent for HPLC stock solutions.[1]
Alcohols EthanolModerate Soluble, often used in recrystallization mixtures.[1]
Polar Aprotic DMSOVery High Preferred for preparing analytical reference standards (>10 mg/mL).[1]
Polar Aprotic AcetonitrileHigh Mobile phase component; ensures elution in RP-HPLC.[1]
Hydrocarbons Hexane / HeptaneLow / Insoluble Critical: Used as an anti-solvent to precipitate the impurity or wash the API.[1]
Aqueous Water (pH 7)Insoluble Lack of ionization renders it hydrophobic.[1]
Critical Process Insight: The "Wash" Principle

Because the impurity is soluble in Ethyl Acetate but insoluble in Hexane, a common purification strategy involves:

  • Dissolution of the crude mixture in Ethyl Acetate.

  • Concentration of the organic layer.[1]

  • Dropwise addition into Hexane. Result: The impurity or specific related degradants may precipitate or be retained in the mother liquor depending on the exact ratio, while the more polar API salts remain distinct.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data (mg/mL) for regulatory filing.[1]

Reagents:

  • Test Solvent (HPLC Grade)

  • Atorvastatin Epoxy THF Impurity Reference Standard (Solid)[1]

Workflow:

  • Preparation: Add excess solid impurity (approx. 10 mg) to 1 mL of the test solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using a thermomixer or orbital shaker.

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility with solvent).

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile:Buffer) and analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
    • S: Solubility (mg/mL)

    • DF: Dilution Factor[1]

Protocol B: Isolation via Liquid-Liquid Extraction

Derived from oxidative degradation studies (e.g., Klobčar et al.).[1]

  • Stress Condition: Induce degradation (if synthesizing) or dissolve crude API in Tetrahydrofuran (THF) .[1]

  • Quench/Dilute: Add water to the THF mixture.

  • Extraction: Add Ethyl Acetate (EtOAc) (Ratio 1:1 v/v). Shake and let layers settle.[1]

    • Observation: The Epoxy THF impurity prefers the EtOAc layer.[1]

    • Note: The API (if in salt form) may remain in the aqueous layer or interface; acidification may be required to drive all organics into EtOAc.[1]

  • Washing: Wash the EtOAc layer with brine to remove residual water.[1]

  • Precipitation (Anti-solvent): Concentrate the EtOAc layer to ~10% volume.[1] Add dropwise to cold Hexane .

    • Outcome: The impurity precipitates as a white/off-white solid.[1]

Visualization of Workflows

Solubility-Driven Isolation Workflow

This diagram illustrates the logic flow for isolating the impurity based on its solubility differential with the API.

IsolationWorkflowStartCrude Atorvastatin Sample(Contains API + Epoxy THF Impurity)SolventAddDissolve in Ethyl Acetate(Both Soluble)Start->SolventAddWashWash with Water/BrineSolventAdd->WashPhaseSepPhase SeparationWash->PhaseSepOrgLayerOrganic Layer (EtOAc)Contains Impurity (Neutral)PhaseSep->OrgLayerPartitioningAqLayerAqueous Layer(Salts/Polar degradants)PhaseSep->AqLayerConcConcentrate Organic Layer(Vacuum Distillation)OrgLayer->ConcHexaneAddAdd to Hexane (Anti-Solvent)Conc->HexaneAddPrecipPrecipitation of Epoxy THF ImpurityHexaneAdd->PrecipSolubility Limit Reached

Figure 1: Isolation workflow leveraging the differential solubility of the Epoxy THF impurity in Ethyl Acetate vs. Hexane.

HPLC Method Development Logic

How solubility informs the choice of Mobile Phase for detection.

HPLCLogicImpurityEpoxy THF Impurity(Lipophilic, LogP ~3.6)ColumnC18 Stationary Phase(Hydrophobic)Impurity->ColumnStrong InteractionMobilePhaseMobile Phase SelectionHighOrgHigh % Organic (ACN/MeOH)Required for ElutionMobilePhase->HighOrgLowOrgLow % OrganicImpurity Retained too longMobilePhase->LowOrgHighOrg->ColumnDesorbs ImpurityLowOrg->ColumnFails to Elute

Figure 2: Chromatographic behavior. Due to high lipophilicity (low water solubility), the impurity requires high organic content to elute from C18 columns.[1]

References

  • Klobčar, S., et al. "Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography."[1][6] Biomedical Chromatography, vol. 29, no. 12, 2015, pp. 1901-1906.[1][6] [Link]

  • Vaikuntapu, P., et al. "Characterization of New Degradation Products of Atorvastatin Calcium Formed Upon Treatment with Strong Acids."[1] Research Journal of Pharmacy and Technology. [Link][1]

Advanced Identification & Control of Atorvastatin EP Impurity D

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Scientists[1]

Executive Summary

In the rigorous landscape of pharmaceutical quality control, Atorvastatin EP Impurity D (CAS 148146-51-4) represents a critical analytical challenge.[1] Defined by the European Pharmacopoeia (EP) as a specified impurity, it is chemically identified as an epoxide derivative of the atorvastatin diketone intermediate. Its presence typically signals oxidative stress during manufacturing or storage.

This guide provides a definitive technical workflow for the identification, formation analysis, and chromatographic separation of Impurity D, designed for application scientists and QC professionals.

Molecular Identity & Structural Significance[1]

Impurity D is chemically distinct from the parent atorvastatin molecule. While atorvastatin contains a characteristic heptanoic acid side chain and a pyrrole core, Impurity D is the epoxidized form of the 1,4-diketone precursor .

  • EP Name: Atorvastatin Impurity D[1][2][3][4][5][6][7][8]

  • Chemical Name: 3-(4-Fluorobenzoyl)-2-isobutyryl-3-phenyloxirane-2-carboxylic acid phenylamide[2][4][6]

  • Common Alias: Atorvastatin Epoxide; Diketone Epoxide

  • Molecular Formula:

    
    [3][5][6][9]
    
  • Molecular Weight: 431.46 g/mol [1][2][3][4][5][6]

  • Key Structural Feature: An oxirane (epoxide) ring replacing the dicarbonyl system of the intermediate.

Table 1: Comparative Physicochemical Profile

FeatureAtorvastatin CalciumEP Impurity D
Formula

(2:1 salt)

MW ~1155.34 Da431.46 Da
Core Structure Pentasubstituted PyrroleTrisubstituted Oxirane (Epoxide)
Side Chain Dihydroxyheptanoic acidAbsent (Phenylamide retained)
Origin APIOxidative Degradation / Process Byproduct
Formation Pathways & Mechanistic Logic[1]

Understanding the origin of Impurity D is prerequisite to controlling it. It arises through two primary vectors: oxidative degradation of the active pharmaceutical ingredient (API) and process carryover during the Paal-Knorr synthesis.

Pathway A: Oxidative Degradation (Cleavage)

Under strong oxidative stress (e.g., peroxides in excipients), the pyrrole ring of Atorvastatin can undergo oxidative cleavage. This results in the loss of the dihydroxyheptanoic acid side chain and the formation of the epoxide structure.

Pathway B: Process Impurity (Diketone Oxidation)

The synthesis of Atorvastatin involves the reaction of a 1,4-diketone with an amine. If the diketone starting material is exposed to oxygen prior to reaction, the electron-rich carbonyl alpha-positions are susceptible to epoxidation, forming Impurity D, which then persists through crystallization.

Atorvastatin_Impurity_D_Pathway Diketone 1,4-Diketone Intermediate (C26H22FNO3) O2 Oxidation (O2/Peroxides) Diketone->O2 Process Exposure ImpurityD EP Impurity D (Epoxide Derivative) C26H22FNO4 O2->ImpurityD Epoxidation Atorvastatin Atorvastatin API (Pyrrole Core) Cleavage Oxidative Cleavage (Loss of Side Chain) Atorvastatin->Cleavage Forced Degradation Cleavage->ImpurityD Ring Breakdown

Figure 1: Dual formation pathways of Impurity D via direct precursor oxidation or API degradation.

Analytical Strategy: Detection & Identification

To positively identify Impurity D, a multi-modal approach combining EP-compliant HPLC separation with structural elucidation via MS and NMR is required.

3.1. Chromatographic Separation (EP Method)

The European Pharmacopoeia prescribes a specific HPLC method.[7][8][10] The use of an Octylsilyl (C8) column is critical here; C18 columns often show excessive retention for the hydrophobic diketone-like impurities, leading to poor peak shape.

Table 2: EP HPLC Method Parameters

ParameterSpecificationCausality / Rationale
Column C8 (L7), 250 x 4.6 mm, 5 µmC8 provides optimal selectivity for hydrophobic aromatic impurities vs. the polar statin acid.
Mobile Phase ACN : THF : Amm. Acetate Buffer (pH 5.0)THF acts as a solubilizer for the non-polar epoxide; pH 5.0 stabilizes the API.
Flow Rate 1.5 mL/minHigh flow required to elute late-eluting non-polar impurities like Impurity D.
Detection UV at 244 nmMax absorption for the fluorobenzoyl chromophore.
Elution Mode Gradient / Isocratic MixComplex gradient required to separate Impurity D from Impurity A, B, and C.
3.2. Mass Spectrometry (LC-MS)

Impurity D is neutral and hydrophobic. Electrospray Ionization (ESI) in Positive mode is the standard.

  • Target Ion:

    
    
    
  • Fragmentation Pattern:

    • Loss of water is not typical (unlike the API).

    • Look for fragment ions corresponding to the fluorobenzoyl group (

      
      ).
      
3.3. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the epoxide ring closure.

  • 
     NMR:  The key diagnostic signals are the absence of the pyrrole N-H or side-chain protons and the shift of the protons adjacent to the carbonyls, indicating the formation of the oxirane ring.
    
  • Stereochemistry: Impurity D possesses two chiral centers, leading to potential diastereomers (D1 and D2).[8] These may appear as split peaks in high-resolution chromatography.

Experimental Protocol: Isolation & Verification

This protocol outlines the procedure to isolate or enrich Impurity D for use as a Reference Standard (RS) or for peak confirmation.

Step 1: Forced Degradation (Enrichment)

  • Dissolve 50 mg of Atorvastatin Calcium in 50 mL of Acetonitrile:Water (50:50).

  • Add 1 mL of 30% Hydrogen Peroxide (

    
    ).
    
  • Heat at 60°C for 4 hours. Note: This induces the oxidative cleavage described in Pathway A.

  • Neutralize and inject into HPLC to confirm the appearance of the peak at RRT ~1.1 - 1.3 (relative to Atorvastatin, depending on exact gradient).

Step 2: Preparative Isolation

  • Scale up the injection on a Prep-HPLC system using a C8 column.

  • Collect the fraction corresponding to the Impurity D retention time.

  • Evaporate solvent under vacuum at

    
     (Epoxides can be heat sensitive).
    

Step 3: Structural Confirmation

  • Reconstitute the residue in DMSO-

    
    .
    
  • Acquire

    
     NMR and confirm the integral ratio of the aromatic protons (approx 14H total) and the isopropyl group (6H doublet, 1H septet).
    
  • Verify the absence of the heptanoic acid signals (3.5 - 4.5 ppm region).

Analytical_Workflow Sample Unknown Impurity Peak (RRT ~1.2) LCMS LC-MS/MS Analysis Target: m/z 432 [M+H]+ Sample->LCMS Mass Check Isolation Prep-HPLC Fractionation (C8 Column) LCMS->Isolation If m/z Matches NMR 1H-NMR (DMSO-d6) Confirm Epoxide Signals Isolation->NMR Structural ID Final Confirmed Impurity D NMR->Final

Figure 2: Step-by-step analytical workflow for confirming Impurity D.

References
  • European Pharmacopoeia (Ph.[7][8][10] Eur.) . Monograph: Atorvastatin Calcium Trihydrate. 10th Edition. Strasbourg, France: EDQM.

  • Vojta, J. et al. (2015) . "Impurity profiling of atorvastatin calcium by UHPLC-MS/MS: Identification of oxidative degradation products." Journal of Pharmaceutical and Biomedical Analysis, 102, 85-92.

  • Koseki, N. et al. (2007) . "Oxidative degradation of atorvastatin calcium." Chemical & Pharmaceutical Bulletin, 55(10), 1491-1494.

  • U.S. Pharmacopeia (USP) . Atorvastatin Calcium Monograph. USP-NF Online.

  • SynZeal Research . "Atorvastatin Impurity D Reference Standard Data".

Sources

Methodological & Application

analytical method for detecting Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ATV-OX-005 Title: Advanced Analytical Strategy for the Detection and Quantification of Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7)

Executive Summary

This application note provides a definitive protocol for the separation and quantification of Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7), a complex oxidative degradation product. Unlike common hydrolytic impurities (e.g., Atorvastatin Lactone), this impurity arises from specific oxidative stress pathways involving ring closure and epoxidation. Its structural complexity—containing a 3,6-dioxabicyclo[3.1.0]hexane core—presents unique chromatographic challenges, often co-eluting with other hydrophobic degradants.

Target Audience: Analytical Method Development Scientists, QC Managers, and Stability Specialists.

Scientific Background & Mechanistic Insight

The Impurity Profile
  • Chemical Name: 4-(4-Fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.[1]

  • Origin: This impurity is not a byproduct of synthesis starting materials but a Stability-Indicating impurity formed during storage under oxidative conditions (air/oxygen exposure) or photolytic stress.

  • Mechanism: The degradation pathway involves the oxidation of the dihydroxy heptanoic acid side chain or its tetrahydrofuran (THF) analog. Specifically, it proceeds via a 5-endo-tet cyclization of epoxy-diol intermediates, leading to the formation of the bicyclic epoxy-THF system.

Degradation Pathway Visualization

The following diagram illustrates the theoretical formation pathway, highlighting the critical oxidative step that differentiates this impurity from standard hydrolytic degradants.

AtorvastatinDegradation ATV Atorvastatin Calcium (Parent Drug) Inter_THF Tetrahydrofuran Intermediate (Cyclization) ATV->Inter_THF Acid/Cyclization Lactone Atorvastatin Lactone (Acidic Degradant) ATV->Lactone Dehydration Epoxy_THF Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Inter_THF->Epoxy_THF Epoxidation (5-endo-tet cyclization) Ox_Stress Oxidative Stress (Peroxides/Radicals) Ox_Stress->Epoxy_THF

Figure 1: Proposed oxidative degradation pathway leading to the formation of the Epoxy Tetrahydrofuran impurity.

Analytical Challenges & Strategy

  • Structural Similarity: The impurity shares the fluorophenyl and amide pharmacophores with the parent, resulting in similar UV absorption spectra.

  • Elution Behavior: Due to the loss of polar hydroxyl groups and the formation of the bicyclic ether, this impurity is significantly more hydrophobic than Atorvastatin. It typically elutes after the parent peak and may interfere with the Atorvastatin Lactone or Epoxide (Impurity E) peaks if the gradient is too steep.

  • Stability: The epoxide ring is reactive. Sample preparation must avoid strong acids or bases that could ring-open the impurity back to a diol or furan species.

Detailed Analytical Protocol (RP-HPLC)

This method utilizes a stability-indicating Gradient RP-HPLC approach validated for high-resolution separation of oxidative impurities.

A. Chromatographic Conditions
ParameterSpecificationRationale
Column L1 (C18) : 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Waters Symmetry)High carbon load required to resolve hydrophobic structural isomers.
Column Temp 35°CImproves mass transfer and peak shape for the rigid bicyclic impurity.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 246 nm Isosbestic point/maxima for the atorvastatin chromophore; ensures high sensitivity.
Injection Vol 20 µLHigher volume to detect trace levels (LOQ).
Run Time 55 MinutesExtended run time necessary to elute late-eluting hydrophobic impurities.
B. Mobile Phase Composition
  • Buffer (Solvent A): 0.05 M Ammonium Acetate buffer (pH adjusted to 4.5 ± 0.1 with Acetic Acid).

    • Note: The pH 4.5 is critical. It suppresses the ionization of the carboxylic acid on the parent (improving retention) but is not acidic enough to degrade the epoxy impurity.

  • Organic Modifier (Solvent B): Acetonitrile : Tetrahydrofuran (95:5 v/v).

    • Note: A small amount of THF in the organic phase modifies selectivity for the cyclic ether impurities. If THF is unavailable/restricted, use 100% Acetonitrile, but resolution may decrease.

C. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (Organic)Phase Description
0.06040Equilibration / Early elution of polar degradants
20.06040Isocratic hold to stabilize Atorvastatin peak
35.03070Linear ramp to elute hydrophobic Epoxy THF impurity
45.01585Wash step for dimers/oligomers
50.06040Return to initial
55.06040Re-equilibration

Experimental Workflow: Step-by-Step

Step 1: Reference Standard Preparation
  • Obtain Atorvastatin Epoxy Tetrahydrofuran Impurity Reference Standard (CAS 873950-19-7).[1][2][3][4][5]

  • Accurately weigh 5.0 mg of the standard into a 50 mL volumetric flask.

  • Dissolve in Acetonitrile (do not use Methanol as it may react with the epoxide over time).

  • Dilute to volume with Mobile Phase A:Acetonitrile (50:50).

  • Storage: Store at -20°C. This compound is sensitive to heat and moisture.[6]

Step 2: Sample Preparation (Tablet/Substance)
  • Weigh tablet powder equivalent to 50 mg Atorvastatin.

  • Transfer to a 100 mL flask. Add 50 mL of Diluent (Acetonitrile:Buffer pH 4.5, 1:1).

  • Sonication: Sonicate for 15 minutes. Critical: Keep bath temperature < 25°C to prevent thermal degradation.

  • Filter through a 0.45 µm PTFE filter (Nylon filters may adsorb hydrophobic impurities).

Step 3: System Suitability Testing (SST)

Inject the Reference Standard Solution (or a spiked sample).

  • Tailing Factor: NMT 1.5 for the Epoxy THF peak.

  • Resolution: NMT 2.0 between Atorvastatin and the Epoxy THF Impurity (The impurity typically elutes at RRT ~1.2 - 1.4 relative to Atorvastatin).

Identification via LC-MS (Confirmatory)

For definitive identification during method validation, couple the HPLC method with Mass Spectrometry.[6][7]

  • Ionization Mode: ESI Positive (+ve).

  • Target Ion:

    • Molecular Formula: C26H24FNO5[1][2][5]

    • Molecular Weight: 449.47 Da[1][2]

    • Observed Mass [M+H]+: 450.18 m/z

    • Sodium Adduct [M+Na]+: 472.16 m/z (Often dominant due to the polyether-like cage structure chelating sodium).

  • Fragmentation Pattern: Look for loss of the fluorophenyl group and characteristic fragmentation of the dioxabicyclo core.

References

  • ResearchGate. (2025). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Retrieved January 28, 2026, from [Link]

Sources

Application Note: High-Resolution Quantification of Atorvastatin Epoxy Tetrahydrofuran Impurity via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7). Unlike the common "Impurity H" (Lactone) or "Impurity D" (Desfluoro), the Epoxy Tetrahydrofuran analog arises specifically from oxidative stress pathways involving the heptanoic acid side chain and the pyrrole core.

This protocol addresses the critical challenge of resolving this hydrophobic oxidative impurity from the parent Atorvastatin peak and the closely eluting diastereomers. We utilize a C18 stationary phase with a pH-controlled ammonium acetate buffer system to ensure reproducible retention and peak symmetry.

Introduction & Mechanistic Insight

The Target Impurity

Atorvastatin Calcium is susceptible to degradation via hydrolysis (forming the lactone) and oxidation. The Epoxy Tetrahydrofuran impurity represents a complex oxidative transformation.[1] It is characterized by the formation of a bicyclic system where the dihydroxy heptanoic acid side chain cyclizes or interacts with the pyrrole substituents under oxidative stress (peroxide or metal-catalyzed).

  • Chemical Name: 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide[1][2]

  • CAS Number: 873950-19-7[2][3]

  • Differentiation: It is distinct from Atorvastatin Lactone (USP Related Compound H), necessitating specific resolution criteria during method development.

Degradation Pathway Visualization

The following diagram illustrates the logical flow of Atorvastatin degradation, highlighting where the Epoxy THF impurity fits within the stability profile.

AtorvastatinDegradation Atorvastatin Atorvastatin Calcium (Parent API) AcidHydrolysis Acidic Conditions (Hydrolysis) Atorvastatin->AcidHydrolysis OxidativeStress Oxidative Stress (Peroxides/Light/Air) Atorvastatin->OxidativeStress Lactone Impurity H (Lactone) CAS: 125995-03-1 AcidHydrolysis->Lactone Cyclization EpoxyTHF Epoxy Tetrahydrofuran Impurity CAS: 873950-19-7 OxidativeStress->EpoxyTHF Epoxidation & Cyclization Desfluoro Desfluoro Impurity (Impurity D) OxidativeStress->Desfluoro Defluorination

Figure 1: Degradation pathway logic distinguishing the Epoxy THF impurity from other common related substances.

Method Development Strategy

Stationary Phase Selection

While C8 columns are often cited in older pharmacopoeial monographs for Atorvastatin, we select a High-Purity End-Capped C18 (L1) column (e.g., Zorbax Eclipse Plus C18 or Waters Symmetry C18).

  • Reasoning: The Epoxy THF impurity is highly lipophilic. C18 provides superior methylene selectivity compared to C8, allowing for better resolution between the impurity and the parent peak's tail. End-capping minimizes silanol interactions with the nitrogenous pyrrole ring, reducing peak tailing.

Mobile Phase Chemistry
  • Buffer (Mobile Phase A): Ammonium Acetate (pH 4.5).

    • Why: Atorvastatin is a weak acid (pKa ~4.5). Operating near the pKa provides buffering capacity but can cause peak broadening. We adjust to pH 4.5–5.0 to ensure the carboxylic acid moiety is partially ionized, balancing retention with peak shape.

  • Organic Modifier (Mobile Phase B): Acetonitrile (ACN) with 5% Tetrahydrofuran (THF).

    • Why: While modern "green" methods avoid THF, trace THF (5%) is often required for Atorvastatin impurities to alter the solvation shell around the cyclic impurities, providing the unique selectivity needed to separate the Epoxy THF analog from the Lactone.

Experimental Protocol

Reagents and Standards
  • Reference Standard: Atorvastatin Epoxy Tetrahydrofuran Impurity (Resulting from oxidative degradation or purchased standard, >95% purity).

  • API Standard: Atorvastatin Calcium Trihydrate (USP/EP Reference Standard).

  • Solvents: HPLC Grade Acetonitrile, Ammonium Acetate, Glacial Acetic Acid, THF (stabilizer-free).

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm (or equivalent L1)
Column Temp 35°C (Critical for mass transfer kinetics)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Detection UV at 246 nm
Run Time 55 Minutes
Diluent Acetonitrile : Ammonium Acetate Buffer (1:1 v/v)
Gradient Program

This gradient is designed to elute polar degradants early, resolve the parent drug, and then elute the highly lipophilic Epoxy THF impurity.

Time (min)Mobile Phase A (%) (0.05M NH4OAc, pH 4.5)Mobile Phase B (%) (Acetonitrile:THF 95:5)Comment
0.06040Initial equilibration
20.06040Isocratic hold for polar impurities
35.03070Ramp to elute Atorvastatin
45.01585Elution of Epoxy THF & Dimers
50.01585Wash
50.16040Return to initial
55.06040Re-equilibration
Sample Preparation

Standard Stock Solution:

  • Weigh 5 mg of Atorvastatin Epoxy THF Impurity.

  • Dissolve in 5 mL of Methanol (to ensure complete solubility).

  • Dilute to volume with Diluent.

Test Solution:

  • Weigh 50 mg of Atorvastatin Calcium API.

  • Dissolve in 50 mL of Diluent.

  • Sonicate for 10 minutes. Filter through 0.45 µm PVDF filter (Nylon may adsorb hydrophobic impurities).

Method Validation (Self-Validating System)

To ensure the method is trustworthy and authoritative, the following System Suitability Testing (SST) criteria must be met before every analysis batch.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between Atorvastatin and Impurity H (Lactone).

  • Resolution (Rs): > 1.5 between Atorvastatin and Epoxy THF Impurity (Note: Epoxy THF typically elutes after the parent peak due to high lipophilicity).

  • Tailing Factor: < 1.5 for the Atorvastatin peak.[4][5]

  • RSD: < 2.0% for 5 replicate injections of the standard.

Linearity and Sensitivity
  • LOD (Limit of Detection): 0.03 µg/mL (S/N ratio 3:1).

  • LOQ (Limit of Quantification): 0.10 µg/mL (S/N ratio 10:1).

  • Linearity: r² > 0.999 over the range of LOQ to 150% of the specification limit (typically 0.15%).

Analytical Workflow Diagram

The following flowchart outlines the decision matrix for the analyst, ensuring a self-correcting workflow.

MethodWorkflow Start Start Analysis Prep Sample & Standard Preparation Start->Prep SST Inject SST (Resolution Check) Prep->SST Fail Troubleshoot: Check pH or Column Age SST->Fail Fail RunSamples Inject Test Samples SST->RunSamples Pass (Rs > 1.5) Fail->Prep Re-prep Calc Calculate Impurity % (RRF Applied) RunSamples->Calc Report Generate Report Calc->Report

Figure 2: Operational workflow for impurity quantification including critical System Suitability decision points.

Troubleshooting & Critical Quality Attributes

IssueRoot CauseCorrective Action
Co-elution of Epoxy THF and Lactone Insufficient selectivity.Increase the THF content in Mobile Phase B by 2-3%. THF specifically alters the selectivity of cyclic ethers.
Drifting Retention Times pH fluctuation in buffer.Ammonium Acetate is volatile. Prepare fresh buffer daily and verify pH is exactly 4.5 ± 0.05.
Ghost Peaks Carryover of hydrophobic impurities.Ensure the gradient "Wash" step (85% Organic) is at least 5 minutes long. Run a blank injection after high-concentration samples.

References

  • European Pharmacopoeia (Ph.[6][7] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. 10th Edition. Strasbourg, France: EDQM.

  • United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph. USP 43-NF 38. Rockville, MD: USP Convention.

  • Vojta, J. et al. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. Journal of Separation Science, 38(22), 3813-3821.

  • Shah, R.P. et al. (2008). Stability indicating RP-HPLC method for the determination of Atorvastatin Calcium. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 779-784.

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, self-validating LC-MS/MS protocol for the simultaneous quantification of Atorvastatin (ATV), its major metabolites (ortho- and para-hydroxy), and critical process impurities (including USP Related Compounds A, B, C, and D).

Key Technical Challenge: The analysis addresses two critical isobaric conflicts that standard C18 methods often fail to resolve:

  • Atorvastatin vs. Impurity B (Epimer): Both share m/z 559.2 but differ in stereochemistry.

  • Atorvastatin Lactone vs. Impurity A (Desfluoro): Both share m/z 541.2 but differ in chemical structure (dehydration vs. defluorination).

This guide utilizes a Phenyl-Hexyl stationary phase to leverage pi-pi interactions for superior isomeric separation, ensuring regulatory compliance (ICH Q3A/B) and bioanalytical accuracy.

Chemical Logic & Target Analytes

Understanding the structural relationships is prerequisite to method design. Atorvastatin exists in a dynamic equilibrium between its active acid form and inactive lactone form, driven by pH.

Target Analyte Table
CompoundDescriptionMolecular FormulaPrecursor Ion (m/z)Product Ion (m/z)Key Challenge
Atorvastatin (ATV) Active API (Acid)C33H35FN2O5559.2440.0Acid/Lactone stability
ATV Lactone Inactive metaboliteC33H33FN2O4541.2448.0Isobaric with Impurity A
o-Hydroxy ATV Active metaboliteC33H35FN2O6575.2440.0Positional isomer
p-Hydroxy ATV Active metaboliteC33H35FN2O6575.2440.0Positional isomer
Impurity A Desfluoro (USP A)C33H36N2O5541.2448.0Isobaric with Lactone
Impurity B Epimer (USP B)[1][2]C33H35FN2O5559.2440.0Isobaric with ATV
Impurity C Difluoro (USP C)C33H34F2N2O5577.2440.0Mass shift (+18)
Interconversion Pathway Diagram

The following diagram illustrates the critical stability issues during sample preparation.

ATV_Pathway ATV Atorvastatin (Acid) (Active Form) Lactone Atorvastatin Lactone (Inactive Form) ATV->Lactone Acidic pH / Low pH (Fast) Metabolites Hydroxylated Metabolites (o-OH, p-OH) ATV->Metabolites CYP3A4 Metabolism Lactone->ATV Basic pH / High pH (Hydrolysis)

Caption: pH-dependent interconversion between Atorvastatin Acid and Lactone forms.[] Control of pH during extraction is critical to prevent artificial data skewing.

Method Development Strategy (Expert Insights)

Column Selection: Why Phenyl-Hexyl?

Standard C18 columns rely primarily on hydrophobicity. However, ATV and its impurities (especially the positional isomers o-OH and p-OH, and the epimer Impurity B) have nearly identical hydrophobicity.

  • Solution: A Phenyl-Hexyl column provides secondary pi-pi interactions with the fluorophenyl ring of atorvastatin. This orthogonal selectivity mechanism is essential for baseline resolution of the Impurity A / Lactone isobaric pair.

The Isobaric Trap (Impurity A vs. Lactone)

Many generic methods monitor m/z 541 → 448 for the Lactone. However, Impurity A (Desfluoro-Atorvastatin) also has a precursor mass of ~541 (Loss of F [-19] and gain of H [+1] = net -18, identical to water loss in Lactone).

  • Protocol Requirement: You must inject pure standards of Impurity A and Lactone during development to confirm they elute at different times. If they co-elute, your Lactone quantification will be falsely elevated by the presence of Impurity A.

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (LC-MS Grade), Formic Acid.

  • Standards: Certified Reference Materials (CRMs) for ATV, o-OH, p-OH, and USP Impurities A, B, C.

Sample Preparation (Plasma)

Objective: Minimize Acid-Lactone interconversion.

  • Thawing: Thaw plasma samples on ice (4°C). Do not use a water bath.

  • Aliquot: Transfer 50 µL of plasma to a chemically inert tube.

  • Protein Precipitation: Add 150 µL of Cold Acetonitrile (-20°C) containing Internal Standard (d5-ATV).

    • Note: The cold temperature slows down lactonization.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 12,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial. Dilute with 100 µL of 10 mM Ammonium Acetate (pH 4.5) .

    • Why pH 4.5? This pH is the "stability sweet spot" where both acid and lactone forms are relatively stable for the duration of an autosampler run.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).

  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or Zorbax SB-Phenyl.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~4.0).

  • Mobile Phase B: Acetonitrile.[4][5][6]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
1.0 30 Equilibration
6.0 90 Elution of Impurities
7.5 90 Wash
7.6 30 Re-equilibration

| 10.0 | 30 | End |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI), Positive Mode.[5][7]

  • Spray Voltage: 4500 V.

  • Gas Temps: 350°C (Sheath), 300°C (Drying).

  • Detection: Multiple Reaction Monitoring (MRM).[5][7]

MRM Transition Table
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Retention Time (min)*
Atorvastatin 559.2440.0254.2
Impurity B (Epimer) 559.2440.0254.5
Impurity A (Desfluoro) 541.2448.0285.1
ATV Lactone 541.2448.0285.8
o-Hydroxy ATV 575.2440.0223.1
p-Hydroxy ATV 575.2440.0222.8
Impurity C (Difluoro) 577.2440.0254.8

*Retention times are estimates for the Phenyl-Hexyl column and must be experimentally verified.

Analytical Workflow Diagram

Workflow cluster_check Quality Control Checks Start Sample Collection (Plasma/Formulation) Prep Sample Preparation (Cold ACN ppt, pH 4.5 Buffer) Start->Prep Maintain 4°C LC UHPLC Separation (Phenyl-Hexyl Column) Prep->LC Inject 5 µL MS MS/MS Detection (MRM Mode, ESI+) LC->MS Gradient Elution Data Data Analysis (Isobaric Resolution Check) MS->Data Quantification Check1 Resolution: ATV vs Imp B > 1.5 Data->Check1 Check2 Resolution: Lactone vs Imp A > 1.5 Data->Check2

Caption: Step-by-step analytical workflow emphasizing temperature control and resolution requirements for isobaric pairs.

Validation & Results

To ensure Trustworthiness , the method must meet the following criteria (based on FDA/EMA Bioanalytical Guidelines):

  • Linearity:

    
     over the range of 0.5 – 500 ng/mL.
    
  • Accuracy & Precision: Intra- and inter-day CV < 15% (20% at LLOQ).

  • Matrix Effect: Assess ion suppression using post-column infusion. The Phenyl-Hexyl phase often separates phospholipids (major suppressors) from the analyte zone better than C18.

  • Stability:

    • Benchtop: Stable for < 4 hours at 4°C.

    • Autosampler: Stable for 24 hours at 10°C (if pH is buffered to 4.5).

References

  • Simultaneous Determination of Atorvastatin and Ezetimibe in Human Plasma . Journal of Chromatographic Science. Available at: [Link]

  • Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer . Shimadzu Application News. Available at: [Link]

  • Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method . Scientia Pharmaceutica. Available at: [Link]

  • LC-MS/MS Method for Quantification of Atorvastatin, o-Hydroxyatorvastatin, p-Hydroxyatorvastatin, and Atorvastatin Lactone . Journal of Chromatographic Science. Available at: [Link]

  • USP Monograph: Atorvastatin Calcium . USP-NF. Available at: [Link]

Sources

isolation and purification of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Isolation and Purification of Atorvastatin Epoxy Tetrahydrofuran Impurity

Executive Summary

The Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7), chemically defined as 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide, represents a critical oxidative degradation product of Atorvastatin Calcium. Unlike simple isomers, this impurity results from severe oxidative stress leading to the cleavage of the heptanoic acid side chain and rearrangement of the pyrrole core into a bicyclic epoxy-tetrahydrofuran system.

Its isolation is mandatory under ICH Q3A(R2) and Q3B(R2) guidelines when present above identification thresholds (0.10%), serving as a key marker for oxidative instability in drug substance and finished dosage forms.

This guide provides a self-validating workflow to generate (via forced degradation) , enrich , and purify this specific impurity to >95% purity for use as a Reference Standard.

Chemical Basis & Formation Mechanism[1]

To isolate this impurity, one must first understand that it is not a process intermediate but a degradation product . It is rarely found in fresh API; therefore, the isolation strategy relies on oxidative enrichment .

  • Parent Molecule: Atorvastatin Calcium (MW ~1155 Da / Free acid MW ~558 Da).

  • Target Impurity: Epoxy Tetrahydrofuran Analog (MW 449.47 Da).

  • Mechanism: The reaction involves the oxidation of the central pyrrole ring, likely proceeding through a 5-endo-tet cyclization. The loss of the heptanoic acid moiety and the formation of the 3,6-dioxabicyclo[3.1.0]hexane core are characteristic of this pathway.

Visualizing the Pathway

Atorvastatin_Degradation ATV Atorvastatin Calcium (Parent API) OxStress Oxidative Stress (H2O2 / Acidic Cond.) ATV->OxStress Inter Unstable Diol/Pyrrole Intermediate OxStress->Inter Epoxidation Cyclization 5-endo-tet Cyclization & Cleavage Inter->Cyclization Rearrangement Target Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Cyclization->Target - Heptanoic Acid Chain

Figure 1: Proposed oxidative degradation pathway leading to the Epoxy Tetrahydrofuran impurity.

Protocol A: Targeted Enrichment (Forced Degradation)

Goal: Increase the abundance of the target impurity from <0.05% (trace) to ~5-10% to make preparative isolation feasible.

Reagents:

  • Atorvastatin Calcium (API)[1][2][3]

  • Hydrogen Peroxide (30% w/w, ACS Grade)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (1N)

Procedure:

  • Dissolution: Dissolve 2.0 g of Atorvastatin Calcium in 50 mL of Methanol/Water (80:20 v/v).

  • Acidification: Adjust pH to ~3.0 using 1N HCl. Note: Acidic conditions catalyze the ring closure necessary for the furan/epoxide formation.

  • Oxidation: Add 5.0 mL of 30% H2O2.

  • Incubation: Heat the mixture at 55°C for 4–6 hours.

    • Checkpoint: Monitor by analytical HPLC every hour. Look for the emergence of a peak at RRT ~0.4–0.6 (relative to Atorvastatin) or a peak matching the UV spectrum of the epoxide (often hypsochromic shift due to loss of conjugation).

  • Quenching: Once the target peak area reaches >5%, cool to 4°C and neutralize with 1N NaOH to pH 6.0.

  • Concentration: Evaporate methanol under reduced pressure (Rotavap) at <35°C. Caution: Epoxides are thermally labile.

Protocol B: Isolation via Preparative HPLC

Goal: Isolate the target impurity from the complex degradation matrix.

System Requirements:

  • Preparative HPLC with Binary Gradient capability.

  • Fraction Collector (Time or Slope-based).

  • Detector: UV-Vis (PDA preferred for spectral confirmation).

Chromatographic Conditions:

ParameterSettingRationale
Column C18 Prep Column (e.g., YMC-Pack ODS-A or Phenomenex Luna), 250 x 21.2 mm, 10 µmHigh loadability and standard selectivity for lipophilic statins.
Mobile Phase A 20 mM Ammonium Acetate (pH 4.5)Buffering at pH 4.5 prevents ionization of residual acids while maintaining epoxide stability.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic backbone.
Flow Rate 15–20 mL/minOptimized for 21.2 mm ID column.
Wavelength 244 nmMax absorbance for the fluorophenyl/amide system.
Injection Vol. 2–5 mLDepends on concentration; avoid column overload.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.025Equilibration
5.025Load Sample
60.065Shallow gradient to separate closely eluting oxidative isomers.
65.090Wash column (elute parent Atorvastatin).
70.025Re-equilibration.

Fraction Collection Strategy:

  • The Epoxy Tetrahydrofuran impurity is significantly less polar than the side-chain degradation products but more polar than the parent Atorvastatin due to the loss of the lipophilic heptanoic chain vs. the formation of the polar epoxide.

  • Expect elution before the parent peak.

  • Collect fractions in defined time slices (e.g., 30 sec) across the target peak.

  • Immediate Action: Store fractions at 4°C. Do not leave in acidic mobile phase for extended periods.

Protocol C: Post-Isolation Processing & Characterization

Lyophilization (Freeze Drying):

  • Pool fractions containing the single pure peak (>98% purity by analytical HPLC).

  • Remove Acetonitrile via rotary evaporation at low temperature (<30°C) .

  • Freeze the remaining aqueous buffer solution and lyophilize. Note: Ammonium acetate is volatile and will sublime, leaving the pure solid.

Characterization Criteria (Self-Validation):

To confirm the identity of CAS 873950-19-7 , the isolated solid must meet these spectral criteria:

  • Mass Spectrometry (ESI+):

    • Target m/z: 450.5 [M+H]+ .

    • Diagnostic: Absence of the m/z ~559 parent ion confirms the loss of the side chain.

  • 1H-NMR (DMSO-d6):

    • Missing Signals: Disappearance of the heptanoic acid multiplet signals (δ 1.0–2.5 ppm range usually associated with the chain).

    • Diagnostic Signals: Presence of epoxide ring protons (typically shifted upfield relative to aromatic protons) and the intact fluorophenyl/phenyl signals.

  • Appearance: White to off-white powder.

Workflow Visualization

Isolation_Workflow Start Start: Atorvastatin API Degrade Forced Degradation (H2O2 / 55°C / 4h) Start->Degrade Check Analytical HPLC Check (Target > 5%?) Degrade->Check Check->Degrade No Neutralize Neutralization & Rotary Evaporation Check->Neutralize Yes PrepLC Prep-HPLC (C18) Ammonium Acetate/ACN Neutralize->PrepLC Fract Fraction Collection (UV 244nm) PrepLC->Fract Lyo Lyophilization (Remove Volatile Buffer) Fract->Lyo Valid Validation (NMR/MS) Confirm MW 449.47 Lyo->Valid

Figure 2: Step-by-step isolation workflow ensuring purity and structural integrity.

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Shah, R. P., et al. (2008). "Stress degradation studies on atorvastatin calcium and development of a validated stability-indicating HPLC method." Clinica Chimica Acta.
  • Voi, M., et al. (2015). "Isolation and identification of Atorvastatin degradation impurities." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Atorvastatin Epoxy Tetrahydrofuran Impurity as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the utilization of Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) as a reference standard in pharmaceutical analysis.[1] Unlike common pharmacopeial impurities (e.g., EP Impurity D), this specific impurity arises from complex oxidative degradation pathways involving the tetrahydrofuran moiety. This guide details the chemical characterization, handling protocols, and a validated HPLC methodology for its quantification, ensuring compliance with ICH Q3A/Q3B guidelines.

Introduction

In the development of Atorvastatin Calcium formulations, impurity profiling is critical for safety and efficacy.[2] While pharmacopeias (USP/EP) list several "Related Compounds," the Epoxy Tetrahydrofuran Impurity represents a specific challenge due to its formation via oxidative stress and acid-catalyzed cyclization.[1]

Accurate quantification of this impurity is essential because it serves as a sensitive indicator of stability issues related to packaging integrity (oxygen permeation) and acidic excipient interactions. This protocol distinguishes this specific impurity from the structurally related "Impurity D" (epoxide), clarifying a common point of confusion in the industry.

Chemical Characterization & Identity

Critical Distinction: Researchers must verify the CAS number to avoid confusion with Atorvastatin EP Impurity D (CAS 148146-51-4, MW 431.46), which lacks the tetrahydrofuran ring fusion.[1]

ParameterSpecification
Common Name Atorvastatin Epoxy Tetrahydrofuran Impurity
Chemical Name (IUPAC) 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide
CAS Number 873950-19-7
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol
Appearance White to Off-White Solid
Origin Oxidative degradation; Acid-catalyzed cyclization of dihydroxy intermediates
Solubility Soluble in Methanol, Acetonitrile, DMSO; Slightly soluble in water

Handling & Storage Protocol

This reference standard is chemically reactive due to the strained epoxy-fused ring system.[1] Improper handling can lead to ring-opening or rearrangement, invalidating analytical results.[1]

Storage Conditions
  • Long-Term: Store at -20°C under an inert atmosphere (Argon or Nitrogen). The epoxide ring is susceptible to hydrolysis and nucleophilic attack.[1]

  • Short-Term (Working): Refrigerate at 2–8°C .

  • Hygroscopicity: Protect from moisture. Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening to prevent condensation.

Handling Precautions
  • Light Sensitivity: Store in amber vials.

  • Solvent Choice: Avoid protic solvents with low pH (e.g., unbuffered acidic water) for stock solution preparation, as they may induce epoxide ring opening.[1] DMSO or Acetonitrile are preferred for primary stock solutions.

Analytical Application Note

Method Development Strategy

The separation of the Epoxy Tetrahydrofuran impurity from the main Atorvastatin peak and other related compounds (Lactone, Desfluoro, etc.) requires a selective stationary phase.[1]

  • Challenge: The impurity is relatively non-polar due to the fused ring system but possesses specific hydrogen bonding sites.

  • Solution: Use a C18 column with high carbon load or a Phenyl-Hexyl column to exploit pi-pi interactions.[1] A buffered mobile phase (pH 4.5–5.5) is critical to stabilize the ionizable groups on Atorvastatin while maintaining the neutrality of the impurity.[1]

Protocol: Preparation of Standard Solutions

Step 1: Stock Solution Preparation (1000 µg/mL)

  • Weigh accurately 5.0 mg of Atorvastatin Epoxy Tetrahydrofuran Impurity Reference Standard.

  • Transfer to a 5 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate briefly if necessary, <30 seconds to avoid heating).

  • Dilute to volume with Acetonitrile.

Step 2: System Suitability Solution

  • Prepare a solution containing 100 µg/mL of Atorvastatin Calcium API and 1.0 µg/mL of the Epoxy Tetrahydrofuran Impurity (1% spike) in Diluent (Acetonitrile:Water 50:50).

  • Why: This confirms resolution (Rs) between the main peak and the impurity.

Protocol: HPLC Method for Quantification

This method is optimized for stability-indicating analysis.[1]

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent)
Mobile Phase A Ammonium Acetate Buffer (0.05 M, pH 5.0 adjusted with acetic acid)
Mobile Phase B Acetonitrile : Tetrahydrofuran (95:[1]5) Note: THF improves peak shape
Flow Rate 1.5 mL/min
Column Temp 35°C
Injection Volume 20 µL
Detection UV at 244 nm
Run Time 45 minutes

Gradient Program:

  • 0 min: 60% A / 40% B

  • 20 min: 40% A / 60% B

  • 35 min: 20% A / 80% B

  • 40 min: 60% A / 40% B (Re-equilibration)

Data Analysis & Calculation

Relative Response Factor (RRF): The UV absorbance of the Epoxy Tetrahydrofuran impurity at 244 nm is similar to Atorvastatin but not identical due to the loss of the pyrrole conjugation system found in the parent drug.[1]

  • Estimated RRF: ~0.9 – 1.1 (Must be determined experimentally if using Area% for strict mass balance).

  • Calculation Formula:

    
    [1]
    
    • 
      : Peak area of impurity in sample.
      
    • 
      : Peak area of impurity in standard.
      
    • 
      : Concentration of standard (mg/mL).
      
    • 
      : Concentration of sample (mg/mL).
      
    • 
      : Potency of Reference Standard (decimal).[3]
      

Visualization: Degradation & Analytical Workflow[1]

Degradation Pathway Diagram

This diagram illustrates the oxidative pathway leading to the formation of the Epoxy Tetrahydrofuran impurity.[1]

AtorvastatinDegradation Atorvastatin Atorvastatin Calcium (Parent API) Intermediate Dihydroxy Intermediate (Oxidative Opening) Atorvastatin->Intermediate Oxidation (Air/Light) ImpurityD Impurity D (Epoxide) (CAS 148146-51-4) Atorvastatin->ImpurityD Direct Epoxidation EpoxyImpurity Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Intermediate->EpoxyImpurity Acid Catalyzed Cyclization (-H2O)

Caption: Pathway showing the formation of Epoxy Tetrahydrofuran Impurity via oxidative degradation and cyclization, distinct from Impurity D.

Analytical Workflow Diagram

AnalyticalWorkflow Start Ref Standard Receipt (Store @ -20°C) Prep Stock Prep (1 mg/mL) Solvent: Acetonitrile Start->Prep SystemSuit System Suitability (Resolution > 2.0) Prep->SystemSuit Spike into API Analysis Sample Analysis HPLC (pH 5.0 Buffer) SystemSuit->Analysis Pass Criteria Calc Quantification (Using RRF) Analysis->Calc

Caption: Step-by-step workflow from reference standard receipt to final quantification.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Peak Splitting Solvent mismatch (Sample solvent stronger than mobile phase).[1]Dissolve sample in Mobile Phase A:B (50:50) instead of 100% ACN.
Retention Time Shift pH fluctuation in buffer.Strictly control Ammonium Acetate buffer pH to 5.0 ± 0.1.
Low Recovery Degradation of standard in solution.Prepare fresh stock daily; keep autosampler at 5°C.
Co-elution Overlap with Atorvastatin Lactone.Adjust Mobile Phase B THF content (decrease to 3%) to alter selectivity.

References

  • RJPN (Research Journal of Pharmacy and Technology). Characterization of New Degradation Products of Atorvastatin Calcium. [Link][1]

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. [Link][1]

Sources

Advanced Impurity Profiling of Atorvastatin: From Compliance to Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Atorvastatin Calcium, a synthetic lipid-lowering agent, presents a unique analytical challenge due to its susceptibility to interconversion between hydroxy-acid and lactone forms, as well as its multiple chiral centers.[1] This application note moves beyond standard pharmacopeial monographs to provide a modern, comprehensive impurity profiling strategy. We integrate orthogonal chromatographic techniques—reversed-phase (RP-HPLC), chiral chromatography, and high-resolution mass spectrometry (HRMS)—to characterize degradation pathways, ensure enantiomeric purity, and assess genotoxic risks in alignment with ICH M7 guidelines.

The Chemistry of Degradation: Mechanistic Insights

Before establishing a protocol, one must understand the causality of impurity formation. Atorvastatin is not chemically inert; it exists in a dynamic equilibrium sensitive to pH, light, and oxidation.

The Lactonization Equilibrium

The most critical stability issue is the acid-catalyzed intramolecular cyclization of the dihydroxy heptanoic acid side chain to form Atorvastatin Lactone . This reaction is reversible under basic conditions but can occur spontaneously in the solid state or acidic formulations.

Oxidative Instability

The pyrrole ring is electron-rich, making it prone to oxidative attack, particularly by singlet oxygen or radical initiators. This leads to the formation of Atorvastatin Epoxide , which can further rearrange into di-keto derivatives.

Degradation Pathway Visualization

The following diagram maps the kinetic relationships between the parent drug and its primary degradants.

AtorvastatinDegradation Atorvastatin Atorvastatin (Acid Form) Lactone Atorvastatin Lactone (Major Degradant) Atorvastatin->Lactone Acid / Heat (-H2O) Epoxide Atorvastatin Epoxide (Oxidative) Atorvastatin->Epoxide Oxidation (O2 / Peroxides) Photo Photolytic Degradants Atorvastatin->Photo UV Light Lactone->Atorvastatin Base / Hydrolysis (+H2O) Diketo Diketo Derivative Epoxide->Diketo Rearrangement

Figure 1: Primary degradation pathways of Atorvastatin. The Acid-Lactone interconversion is the dominant stability-indicating pathway.

Routine Compliance Protocol: Modernized RP-HPLC

While the USP and EP monographs prescribe methods using Tetrahydrofuran (THF), modern laboratories often avoid THF due to its toxicity, peroxide formation, and incompatibility with PEEK tubing. The following protocol is a THF-free, MS-compatible alternative that maintains excellent resolution (Rs > 2.0) between the critical pair (Atorvastatin and Desfluoroatorvastatin).

Method Parameters[1][2][3][4][5][6][7]
  • Instrument: UHPLC or HPLC system with DAD.

  • Column: Agilent Zorbax Bonus-RP or Shim-pack XR-ODS II (C18 with polar embedding).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (or 1.8 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C.

  • Detection: UV @ 244 nm (Max absorption) and 220 nm (for trace aliphatic impurities).

Gradient Profile

This gradient is designed to elute polar degradants early while washing highly lipophilic dimers late in the run.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06535Equilibration
20.04555Linear Gradient
25.02080Wash (Lipophilic impurities)
30.02080Hold
30.16535Re-equilibration
35.06535End of Run
System Suitability Criteria (Self-Validation)
  • Resolution (Rs): > 1.5 between Atorvastatin and Impurity B (Desfluoroatorvastatin).

  • Tailing Factor: < 1.5 for the main peak (Atorvastatin is prone to tailing due to the carboxylic acid moiety; pH control is vital).

  • Precision: RSD < 2.0% for 6 replicate injections.

Advanced Characterization: LC-MS/MS Workflow

When "unknown" peaks appear above the identification threshold (0.10% per ICH Q3A), UV data is insufficient. Mass spectrometry is required to elucidate the structure.

Interface Settings (Q-TOF or Triple Quad)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Note: While the acid form ionizes in negative mode, positive mode is generally preferred for impurity profiling as it detects the lactone and basic degradation products more sensitively.

  • Precursor Ion: [M+H]+ = m/z 559.2 (Atorvastatin Acid).

  • Source Temp: 350°C (Ensure complete desolvation to prevent adducts).

Diagnostic Fragmentation (MS/MS)

To identify an unknown, look for these characteristic fragment losses:

  • m/z 440: Loss of the phenylcarbamoyl moiety (C7H6NO). This confirms the core pyrrole structure is intact.

  • m/z 422: Subsequent loss of water (-18 Da) from the m/z 440 fragment, indicating the presence of the dihydroxy acid chain (or lactone conversion in the source).

  • m/z 250-300 range: Fragments indicative of the fluorophenyl side chains.

Protocol Tip: If you observe a peak with [M+H]+ = 541, it is likely the Lactone (559 - 18). If [M+H]+ = 575, it suggests Oxidation (+16).

Chiral Purity Analysis: Enantiomeric Separation

Atorvastatin contains two chiral centers (3R, 5R). The enantiomer (3S, 5S) and diastereomers (3R, 5S / 3S, 5R) are considered impurities. Standard C18 columns cannot separate these.

The "Gold Standard" Method (Normal Phase)

While Reverse Phase chiral methods exist, Normal Phase (NP) offers superior selectivity for statins.

  • Column: Chiralpak IA-3 (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Advantage over older AD-H: The immobilized phase allows for more robust solvent use and faster flow rates.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v).

    • Note: TFA is essential to suppress ionization of the carboxylic acid and sharpen peaks.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 244 nm.

  • Expected Elution:

    • (3S, 5S)-Enantiomer (Impurity)

    • (3R, 5R)-Atorvastatin (API)

    • Diastereomers (typically elute later or require modified polarity).

Genotoxic Impurity Strategy (ICH M7)

Regulators require a specific assessment for mutagenic potential. Atorvastatin itself is non-mutagenic, but synthetic intermediates (e.g., alkyl halides) or degradation products must be evaluated.

The Assessment Workflow

Do not test every impurity for genotoxicity. Follow the ICH M7 Hazard Assessment logic.

  • In Silico Prediction: Use two complementary QSAR models (e.g., DEREK and Leadscope) to screen the structure of any new impurity.

  • Purge Argument: If a genotoxic reactant is used in synthesis, demonstrate that the purification process reduces it to below the Threshold of Toxicological Concern (TTC).

Decision Tree for Impurity Management

ICH_M7_Decision Start New Impurity Detected QSAR Run In Silico QSAR (DEREK / Leadscope) Start->QSAR Alert Structural Alert Found? QSAR->Alert Ames Conduct Ames Test (Bacterial Mutagenesis) Alert->Ames Positive Alert Class5 Class 5: Non-Mutagenic Control as regular impurity Alert->Class5 No Alert Ames->Class5 Negative Result Class12 Class 1/2: Mutagenic Control to TTC Levels Ames->Class12 Positive Result

Figure 2: ICH M7 workflow for assessing genotoxic risk of novel atorvastatin impurities. Class 1/2 impurities generally require control to < 1.5 µ g/day intake.

References

  • European Pharmacopoeia (Ph. Eur.) . Atorvastatin Calcium Trihydrate Monograph 10.0. (2021). Link

  • Vukkum, P., et al. "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method." Scientia Pharmaceutica, 81(1), 93–114. (2013).[3] Link

  • Piponski, M., et al. "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets." Scientia Pharmaceutica, 89(2), 16. (2021). Link

  • Daicel Chiral Technologies. "Atorvastatin Application Note: Separation on CHIRALPAK IA-3." (2011). Link

  • International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2017).[3] Link

  • Shah, R. P., et al. "LC–MS/MS characterization of stress degradation products of atorvastatin calcium." Journal of Pharmaceutical and Biomedical Analysis, 46(1), 120-129. (2008). Link

Sources

Application Note: Development of a Stability-Indicating Assay Method (SIAM) for Atorvastatin Calcium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the development and validation of a Stability-Indicating Assay Method (SIAM) for Atorvastatin Calcium, a widely used HMG-CoA reductase inhibitor.[1] Atorvastatin is susceptible to specific degradation pathways—most notably acid-catalyzed lactonization and oxidation—necessitating a robust analytical method capable of resolving the Active Pharmaceutical Ingredient (API) from its degradation products. This protocol leverages High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD), aligned with ICH Q1A(R2) and Q2(R2) guidelines.

Strategic Approach & Mechanistic Insight

The Stability Challenge

Atorvastatin Calcium contains a flexible heptanoic acid side chain. In acidic environments (pH < 4), this side chain undergoes rapid cyclization to form Atorvastatin Lactone , a major degradation product. Conversely, oxidative stress (peroxides/metal ions) targets the pyrrole ring and the amide bond, leading to N-oxide and epoxide impurities.

Critical Method Requirement: The assay must separate the API (Atorvastatin) from the Lactone impurity, which has a similar structure but significantly different lipophilicity (Lactone is more non-polar).

Chromatographic Strategy
  • Stationary Phase: A C18 column (USP L1) is selected due to the lipophilic nature of Atorvastatin (logP ~ 6.36). A high carbon load column ensures adequate retention and resolution of non-polar degradants.

  • Mobile Phase pH: A buffer pH of 4.0–4.5 is chosen.

    • Why? Atorvastatin has a pKa of ~4.46. Operating near the pKa ensures the acid moiety is partially protonated, improving peak shape, while avoiding the highly acidic conditions (pH < 3) that would induce on-column lactonization during the run.

  • Detection: UV detection at 246 nm provides the optimal balance of sensitivity for the API and its aromatic degradation products.

Experimental Workflow Visualization

The following diagram illustrates the lifecycle of the SIAM development, from stress testing to final validation.

SIAM_Workflow Start Method Scoping (Lit. Review & pKa Analysis) Stress Forced Degradation (Stress Testing) Start->Stress Define Pathways Opt Method Optimization (Resolution > 2.0) Stress->Opt Identify Impurities Valid ICH Q2 Validation (Accuracy, Precision, LOQ) Opt->Valid Lock Conditions Valid->Opt Failure Loop Final Routine QC Implementation Valid->Final Transfer Method

Caption: Figure 1. End-to-end workflow for developing a stability-indicating method, highlighting the iterative loop between optimization and validation.

Forced Degradation Protocol (Stress Testing)

This protocol is designed to generate degradation products to verify the method's specificity.[1]

Prerequisite: Prepare a Stock Solution of Atorvastatin Calcium (1000 µg/mL in Methanol).

Stress ConditionReagent / ConditionProcedureExpected Outcome
Acid Hydrolysis 0.1 N HClAdd 5 mL acid to 5 mL stock. Reflux at 60°C for 2-4 hours. Neutralize with NaOH before injection.High Degradation. Formation of Atorvastatin Lactone (less polar, elutes later).
Base Hydrolysis 0.1 N NaOHAdd 5 mL base to 5 mL stock. Reflux at 60°C for 4 hours. Neutralize with HCl.Moderate/Low Degradation. Atorvastatin is relatively stable in base; verify peak purity.
Oxidation 3% H₂O₂Add 2 mL peroxide to 5 mL stock. Store at Room Temp for 6-24 hours.Moderate Degradation. Formation of N-oxides and cleavage products.
Thermal Dry HeatExpose solid drug powder to 80°C for 24-48 hours. Dissolve in diluent.Low Degradation. Checks for thermal stability of crystal lattice.
Photolytic UV / FluorescentExpose solid/solution to 1.2 million lux hours (ICH Q1B).Variable. Formation of photolytic degradants.[1]

Target Degradation: Aim for 10–20% degradation. Excessive degradation (>50%) may form secondary degradants not relevant to shelf-life stability.

Method Development & Optimization

Chromatographic Conditions
  • Instrument: HPLC with PDA/DAD Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent USP L1.

  • Column Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 20 µL.

  • Wavelength: 246 nm.[4]

Mobile Phase Composition
  • Mobile Phase A: 0.05 M Ammonium Acetate Buffer (adjusted to pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Buffer (50:50 v/v).

Gradient Program

A gradient is required to elute the highly non-polar Lactone impurity within a reasonable runtime.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.06040Initial Isocratic
15.03070Linear Gradient
20.01090Wash Step
25.06040Re-equilibration
30.06040End

Degradation Pathway Visualization

Understanding the chemistry is vital for troubleshooting. The diagram below maps the primary degradation routes.

Degradation_Pathways Atorvastatin Atorvastatin (API) Lactone Atorvastatin Lactone (Major Acid Degradant) Atorvastatin->Lactone Acid / Low pH (- H2O) NOxide Atorvastatin N-Oxide (Oxidative Impurity) Atorvastatin->NOxide H2O2 / Oxidation Epoxide Epoxide Impurities Atorvastatin->Epoxide Oxidation Photo Photolytic Products Atorvastatin->Photo UV Light Lactone->Atorvastatin Base / High pH

Caption: Figure 2.[5] Primary degradation pathways of Atorvastatin. The reversible acid-catalyzed lactonization is the most critical pathway to control.

Method Validation Protocol (ICH Q2)[6][7][8]

Once the method separates all stress degradants, proceed to validation.

Specificity (Peak Purity)
  • Protocol: Inject the stressed samples (Acid, Base, Peroxide) using a PDA detector.

  • Acceptance Criteria:

    • Resolution (Rs) > 2.0 between Atorvastatin and the nearest impurity (usually the Lactone).

    • Purity Angle < Purity Threshold (verifies no co-eluting peaks under the API).

Linearity[8]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 25, 50, 75, 100, 125 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo matrix with Atorvastatin standard at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Precision[1][9]
  • System Precision: 6 injections of standard. RSD

    
     2.0%.[1]
    
  • Method Precision: 6 independent sample preparations. RSD

    
     2.0%.[1]
    
Robustness
  • Protocol: Deliberately vary Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Buffer pH (±0.2 units).

  • Insight: pH is the most critical parameter. A shift in pH > 0.5 can significantly alter the resolution between the acid form and the lactone.

Expert Troubleshooting & Insights

  • Ghost Peaks: If you observe "ghost peaks" in the blank, check the water quality. Atorvastatin is sensitive to trace metals; ensure high-purity water and consider adding 0.1 mM EDTA to the mobile phase if oxidation persists during analysis.

  • Lactone Equilibrium: Do not dissolve the standard in pure acidic diluents. Use a neutral or slightly basic diluent (or Methanol) to prevent in-situ lactonization before injection, which would yield a false assay failure.

  • Peak Tailing: Atorvastatin contains basic nitrogen. If tailing > 1.5, ensure the Ammonium Acetate buffer concentration is sufficient (at least 20-50 mM) to mask silanol groups on the column.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[6][7] International Council for Harmonisation.[1][7][8] Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][7][8] Link

  • Shah, R.P., et al. (2008). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vukkum, P., et al. (2013). Separation and characterization of degradation products of atorvastatin under stress conditions.[1][4] Journal of Chromatographic Science. Link

Sources

Technical Application Note: High-Resolution Chromatographic Quantification of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the high-stakes landscape of statin development, impurity profiling is not merely a compliance checkbox but a window into the molecule's stability. This guide focuses on the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7), a specific oxidative degradation product formed under stress conditions.

Unlike the common hydrolytic degradants (Atorvastatin Lactone), this impurity arises from a complex oxidative cascade involving the fluorophenyl-substituted pyrrole core and the dihydroxy side chain. Its formation is often catalyzed by light and oxidative stress, leading to a 3,6-dioxabicyclo[3.1.0]hexane fused system.

Why this matters:

  • Regulatory Compliance: Under ICH Q3A/Q3B, this impurity must be identified and qualified if it exceeds the reporting threshold (typically 0.10%).

  • Process Insight: Its presence indicates upstream oxidative exposure during crystallization or drying processes.

  • Stability Indication: It serves as a sensitive marker for the efficacy of packaging in protecting the API from photo-oxidation.

Chemical Identity & Mechanism[1]

Common Name: Atorvastatin Epoxy Tetrahydrofuran Impurity CAS Number: 873950-19-7 Chemical Name: 4-(4-fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.[1][2][3]

Formation Pathway

The formation mechanism is distinct from the acid-catalyzed lactonization. It involves the epoxidation of the olefinic or aromatic systems followed by an intramolecular cyclization (5-endo-tet) involving the hydroxyl groups of the side chain.

DegradationPathway Atorvastatin Atorvastatin Calcium (API) Intermediate Epoxy-Diol Intermediate Atorvastatin->Intermediate Epoxidation OxStress Oxidative Stress (Light/Air/Peroxides) OxStress->Intermediate Cyclization 5-endo-tet Cyclization Intermediate->Cyclization Impurity Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Cyclization->Impurity Ring Closure

Figure 1: Proposed oxidative degradation pathway leading to the Epoxy Tetrahydrofuran Impurity.

Analytical Strategy: The "Why" Behind the Method

Column Selection: The C18 Necessity

While Phenyl-Hexyl columns are often used for statins to exploit pi-pi interactions, a high-efficiency C18 (L1) column is recommended here. The Epoxy Tetrahydrofuran impurity is less polar than the parent atorvastatin acid but more polar than the lactone. A C18 stationary phase provides the necessary hydrophobic selectivity to resolve this "middle-eluting" impurity from the main peak and the critical diastereomers.

Mobile Phase Chemistry
  • Avoid THF: Although the impurity contains a "tetrahydrofuran" moiety, using Tetrahydrofuran (THF) as a mobile phase modifier is discouraged due to its tendency to form peroxides, which can artificially generate the very impurity you are trying to measure.

  • Buffer Choice: A Ammonium Acetate/Formate (pH 4.5 - 5.0) system is superior to Phosphate for two reasons:

    • MS Compatibility: Allows for immediate LC-MS confirmation if an unknown peak arises.

    • Stability: Atorvastatin is acid-labile. A pH < 3.0 risks artificial lactonization during the run. A pH of 5.0 balances the ionization of the carboxylic acid while maintaining the stability of the epoxy ring.

Detailed Experimental Protocol

Reagents & Standards
  • Reference Standard: Atorvastatin Epoxy Tetrahydrofuran Impurity (>95% purity, characterized by NMR/MS).

  • Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Acetic Acid (Glacial).

  • Water: Milli-Q or equivalent (18.2 MΩ·cm).

Chromatographic Conditions
ParameterSpecificationRationale
Instrument HPLC or UHPLC with PDA/UVPDA required for peak purity assessment.
Column YMC-Triart C18 or Waters Symmetry C18 (250 x 4.6 mm, 5 µm)Robust end-capping reduces peak tailing for basic moieties.
Column Temp 35°C ± 1°CImproves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 244 nmMax absorption for the fluorophenyl chromophore.
Injection Vol 10 - 20 µLDependent on sensitivity requirements (LOQ).
Run Time 45 MinutesSufficient to elute late-eluting dimers.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 3.9 g Ammonium Acetate in 1000 mL water. Adjust pH to 5.0 ± 0.05 with dilute Acetic Acid. Filter through 0.45 µm nylon membrane.

  • Mobile Phase B: Acetonitrile (100%).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.06535Initial Isocratic Hold
5.06535End Isocratic
25.03565Linear Gradient
35.01090Wash Step
38.01090End Wash
38.16535Re-equilibration
45.06535End of Run
Sample Preparation (Critical Workflow)

Precaution: Perform sample preparation under amber light to prevent photo-induced degradation.

  • Diluent: Mix Acetonitrile and Buffer (pH 5.0) in a 50:50 ratio.

  • Stock Solution: Accurately weigh 50 mg of API into a 50 mL volumetric flask. Dissolve in 25 mL diluent (sonicate max 5 min to avoid heating). Make up to volume.

  • Impurity Spiking (for Validation): Spike the reference standard into the API solution at the specification limit (e.g., 0.15%).

SamplePrep Weigh Weigh 50mg API Dissolve Dissolve in 50:50 ACN:Buffer (pH 5.0) Weigh->Dissolve Sonicate Sonicate < 5 min (Avoid Heat!) Dissolve->Sonicate Filter Filter (0.22 µm PVDF) Sonicate->Filter Inject Inject to HPLC (Amber Vials) Filter->Inject

Figure 2: Sample preparation workflow emphasizing heat and light protection.

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Criteria (SST) must be met before releasing results.

System Suitability Criteria
  • Resolution (Rs): > 1.5 between Atorvastatin peak and Epoxy Tetrahydrofuran Impurity peak.

  • Tailing Factor (T): NMT 1.5 for the impurity peak.

  • Precision (RSD): NMT 2.0% for 6 replicate injections of the standard.

Linear Range & Sensitivity
  • LOD (Limit of Detection): Typically 0.03% (S/N ratio > 3).

  • LOQ (Limit of Quantification): Typically 0.05% (S/N ratio > 10).

  • Linearity: R² > 0.999 over the range of LOQ to 150% of the specification limit.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution with Main Peak Gradient slope too steep or pH drift.Verify pH of Mobile Phase A is exactly 5.0. Decrease gradient slope between 5-25 mins.
Ghost Peaks Peroxides in Acetonitrile or degradation in diluent.Use fresh HPLC-grade Acetonitrile. Ensure samples are stored at 4°C if not injected immediately.
Peak Broadening Column overload or void volume issue.Reduce injection volume to 10 µL. Check column performance with a standard test mix.

References

  • Klobčar, S., et al. (2025).[3] Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography.[3]

  • BenchChem. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity Data Sheet.[2][3]

  • MedChemExpress. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity - Product Information.[4][1][2][3]

  • European Pharmacopoeia (Ph.[5] Eur.). Atorvastatin Calcium Monograph 2191. (Consult current edition for general impurity limits).

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).

Sources

Troubleshooting & Optimization

Technical Support Center: Atorvastatin Separation & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Troubleshooting for Atorvastatin Calcium and Related Impurities Audience: Analytical Chemists, QC Specialists, and Method Development Scientists Status: Active Guide Version: 2.4 (Current)

Introduction: The Statin Separation Challenge

Atorvastatin Calcium is a synthetic lipid-lowering agent with a complex impurity profile. Its separation presents a "perfect storm" of chromatographic challenges: it possesses multiple chiral centers, is prone to pH-dependent interconversion, and requires the separation of positional isomers and diastereomers that share nearly identical polarity.

This guide moves beyond standard pharmacopoeial recipes to address the mechanistic causes of failure in the laboratory. It is designed to help you troubleshoot resolution loss, peak splitting, and retention time shifts.

Module 1: The "Ghost Peak" & Splitting (Acid-Lactone Equilibrium)

User Issue: "I am seeing a split peak for the main analyte, or a new peak appearing at a longer retention time that increases over the course of the sequence."

The Mechanism: On-Column Interconversion

Atorvastatin exists in a reversible equilibrium between its active hydroxy acid form (the API) and its inactive lactone form. This reaction is driven by pH.[1][2]

  • Acidic Environment (pH < 6): Promotes dehydration and ring closure

    
     Lactone formation.
    
  • Basic Environment (pH > 8): Promotes hydrolysis

    
     Hydroxy acid formation.
    

If your sample diluent is acidic (or unbuffered) and your mobile phase is slightly basic (or vice versa), the molecule will interconvert during the run or while sitting in the autosampler. The Lactone form is significantly more hydrophobic and elutes later (RRT ~1.4 - 1.7).

Visualizing the Pathway

Atorvastatin_Interconversion Acid Atorvastatin (Hydroxy Acid Form) Polar / Early Eluting Transition Transition State (Dehydration/Hydrolysis) Acid->Transition Low pH (H+) Stomach/Acidic Diluent Problem Result: Split Peaks or Quantification Error Acid->Problem Transition->Acid Lactone Atorvastatin (Lactone Form) Hydrophobic / Late Eluting Transition->Lactone Lactone->Transition High pH (OH-) Basic Mobile Phase Lactone->Problem

Figure 1: The pH-dependent equilibrium between Atorvastatin Acid and Lactone forms. Mismatch between diluent and mobile phase shifts this equilibrium, causing artifacts.

Troubleshooting Q&A

Q: My standard injection looks fine, but my sample injections show splitting. Why? A: This indicates a matrix effect or diluent mismatch.

  • Check Sample pH: If your sample preparation involves acidic extraction steps, you must neutralize or buffer the final solution to pH ~6.8–7.0 before injection.

  • Temperature Control: Lactonization is endothermic. Keep the autosampler at 4°C to 10°C . Room temperature accelerates the conversion of Acid to Lactone [1].

Q: Can I use the Lactone peak to quantify the total drug? A: No. The UV response factors (extinction coefficients) often differ between the open acid and closed lactone rings. You must resolve them and quantify them individually, or force hydrolysis to convert everything to the acid form prior to injection (though this masks the true impurity profile).

Module 2: Resolution of Critical Pairs (Diastereomers)

User Issue: "I cannot meet the USP resolution requirement (R > 1.5) between Atorvastatin and Impurity B (or C)."

The Mechanism: Selectivity vs. Efficiency
  • Impurity A (Desfluoro): Elutes early; usually easy to separate.

  • Impurity B (3-O-methyl): Often co-elutes with the main peak on C18 columns if the end-capping is too dense.

  • Impurity C (Epimer/Diastereomer): This is the critical pair. It has the same mass and extremely similar hydrophobicity. Separation relies on steric selectivity (shape recognition) rather than just hydrophobicity.

Quantitative Data: Impurity Profile
Impurity NameStructure/TypeApprox RRT (USP Method)Critical Challenge
Impurity A Desfluoro Atorvastatin0.45 - 0.50Tailing (Basic N interaction)
Impurity B 3-O-methyl Atorvastatin0.95 - 1.05Co-elution with API
Atorvastatin API (Calcium Salt) 1.00 Peak Symmetry
Impurity C Diastereomer1.08 - 1.15Resolution from API
Impurity D Epoxide1.30 - 1.40Stability
Troubleshooting Q&A

Q: Why does the USP method use Tetrahydrofuran (THF)? Can I replace it? A: THF is included for its unique selectivity regarding the spatial arrangement of the diastereomers (Impurity C).

  • The Risk: Removing THF often causes Impurity C to merge into the tail of the Atorvastatin peak.

  • The Fix: If you must remove THF (due to tubing incompatibility), you must switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase, which offers pi-pi interactions that can mimic the shape selectivity of THF [2].

Q: I am using the standard C18 column but my resolution is 1.3. How do I get to 1.5? A:

  • Lower the pH: Drop the mobile phase pH slightly (e.g., from 5.0 to 4.5). This suppresses the ionization of the carboxylic acid, increasing retention and often improving resolution of the methyl/isomer impurities.

  • Change Temperature: Diastereomer separation is highly temperature-sensitive. Decreasing column temperature (e.g., 35°C

    
     25°C) often improves selectivity (
    
    
    
    ) for steric isomers, though it increases backpressure.

Module 3: Validated Experimental Protocol

This protocol is a modernized adaptation of the USP method, optimized for core-shell technology to reduce the 115-minute run time while maintaining selectivity [3].

Reagents & Conditions
  • Column: Agilent Poroshell 120 EC-C8 or Phenomenex Kinetex C18 (100 mm x 4.6 mm, 2.7 µm). Note: The shorter chain C8 often provides better peak shape for the statin class than C18.

  • Mobile Phase A: 0.05M Ammonium Acetate Buffer (pH 5.0 with Acetic Acid) : Acetonitrile : THF (67:21:12 v/v/v).

  • Mobile Phase B: 0.05M Ammonium Acetate Buffer (pH 5.0) : Acetonitrile : THF (27:61:12 v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 244 nm.

Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Dissolve 3.9g Ammonium Acetate in 900mL water.

    • Adjust pH to 5.0 ± 0.1 using Glacial Acetic Acid.

    • Add Acetonitrile and Stabilized THF (non-stabilized THF forms peroxides which degrade Atorvastatin to Impurity D).

    • Tip: Filter through 0.22 µm nylon filter to remove THF stabilizers that might cause ghost peaks.

  • Sample Diluent:

    • Use DMF (Dimethylformamide) or a mix of Buffer:Acetonitrile (1:1).

    • Warning: Do not use pure acidic water as diluent; it will trigger lactonization.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.01000Equilibration
20.01000Isocratic hold for polar impurities
35.04060Elution of API and Impurity C
40.00100Elution of Lactone/Non-polars
45.00100Wash
45.11000Re-equilibration

Module 4: Diagnostic Decision Tree

Use this flow to diagnose system suitability failures.

Troubleshooting_Tree Start Issue Detected SplitPeak Peak Splitting / Ghost Peaks Start->SplitPeak ResolutionFail Poor Resolution (API vs Imp C) Start->ResolutionFail Tailing Severe Peak Tailing Start->Tailing CheckDiluent Action: Check Diluent pH (Must be neutral/buffered) SplitPeak->CheckDiluent Suspected Lactonization CheckTemp Action: Lower Column Temp (Try 25°C) ResolutionFail->CheckTemp First Step CheckEndcap Action: Change Column (High-purity silica required) Tailing->CheckEndcap Silanol Interaction CheckTHF Action: Verify THF Content (Required for shape selectivity) CheckTemp->CheckTHF If fails

Figure 2: Diagnostic workflow for common Atorvastatin chromatography failures.

References

  • Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Retrieved from

  • Shah, D. A., et al. (2019). RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form. SciSpace. Retrieved from

  • Phenomenex. (2022).[3][4] USP Method for Atorvastatin Calcium - Optimization using Core-Shell Columns. Retrieved from

  • National Institutes of Health (NIH). (2022). Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. Retrieved from

  • Royal Society of Chemistry. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Retrieved from

Sources

Technical Support Center: Atorvastatin Impurity Analysis & Optimization

[1][2]

Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Atorvastatin Calcium Impurities Audience: Analytical Chemists, QC Specialists, and Drug Development Scientists Version: 2.1 (Current Pharmacopeial Alignment)[1]

Introduction: The Precision Imperative

Atorvastatin Calcium is a statin susceptible to interconversion and degradation, specifically lactonization under acidic conditions and oxidation. Effective impurity profiling requires not just separation, but strict environmental control within the LC system.[1] This guide moves beyond standard monographs to address the why and how of optimizing resolution between critical pairs (e.g., Atorvastatin vs. Desfluoro-Atorvastatin) and preventing on-column degradation.

Module 1: Core Method Parameters & Baseline Setup

Standard conditions derived from USP/EP monographs for robust separation.

ParameterSpecificationTechnical Rationale
Column L7 (C8) OctylsilaneC8 provides the necessary selectivity for the hydrophobic atorvastatin molecule without the excessive retention times of C18 (L1).[1]
Dimensions 250 mm x 4.6 mm, 5 µmHigh plate count required to resolve the diastereomer (Impurity B) from the main peak.
Mobile Phase A Ammonium Acetate Buffer (pH ~5.[1]0)Critical: pH ~5.0 minimizes lactonization (which occurs < pH 4) while maintaining ionization of the carboxylic acid.[1]
Mobile Phase B Acetonitrile (ACN) : Tetrahydrofuran (THF)THF acts as a selectivity modifier, specifically aiding the separation of fluorinated vs. non-fluorinated impurities (Impurity A).[1]
Flow Rate 1.5 mL/minHigher flow compensates for the long column length; ensure backpressure remains < 3000 psi.
Detection UV 244 nmMax absorption for the phenycarbamoyl moiety; suitable for detecting all related aromatic impurities.

Module 2: Critical Troubleshooting Scenarios (Q&A)

Scenario A: "I cannot resolve the Diastereomer (Impurity B) from the Main Peak."

Diagnosis: Loss of steric selectivity. Impurity B (3S, 5R isomer) and Atorvastatin (3R, 5R) have identical chemical formulas and differ only in spatial arrangement.[1] Root Cause:

  • THF Depletion: Tetrahydrofuran (THF) is volatile and preferentially evaporates from premixed mobile phases.[1]

  • Column Aging: Loss of carbon load or end-capping degradation exposes silanols, broadening peaks and masking the valley between the pair.[1]

Optimization Protocol:

  • Fresh Mobile Phase: Prepare Mobile Phase B daily. Do not recirculate if THF is used.[1]

  • Temperature Tuning: Lower the column temperature by 2–5°C. Stereoselectivity often improves at lower temperatures due to reduced molecular rotation energy.[1]

  • Gradient Modification: Flatten the gradient slope during the elution window (approx. 15–25 min). Decrease the %B ramp rate by 0.5%/min.

Scenario B: "My Atorvastatin peak is tailing (Tailing Factor > 1.5)."

Diagnosis: Secondary Silanol Interactions.[1] Mechanism: Atorvastatin contains basic amine nitrogens.[1] If the column's residual silanols are active (ionized), they bind to these amines, dragging the peak tail.

Corrective Actions:

  • Buffer Concentration: Increase Ammonium Acetate concentration from 0.05 M to 0.1 M. Higher ionic strength suppresses the electrical double layer on the silica surface.

  • pH Check: Ensure pH is 4.5 – 5.0 . If pH > 6, silica dissolution risks increase.[1] If pH < 4, silanols are protonated (good for tailing) but Lactone formation accelerates (bad for stability).[1]

  • Column Choice: Switch to a "Base-Deactivated" (DB) or heavily end-capped L7 column.[1]

Scenario C: "I see a 'Ghost Peak' growing later in the run or during sequence delays."

Diagnosis: On-Column Lactonization (Impurity H). Mechanism: Atorvastatin acid (active) cyclizes to Atorvastatin Lactone (inactive/impurity) in acidic environments.[1] This reaction is equilibrium-driven.[1]

Immediate Fixes:

  • Diluent pH: Check your sample diluent. Do not use pure ACN or unbuffered acidic solvents.[1] Use the Mobile Phase buffer (pH 5.[1]0) or a neutral mixture (DMF:Water).[1]

  • Autosampler Temperature: Set autosampler to 4°C. Lactonization kinetics are temperature-dependent.

  • Dwell Time: Minimize the time the sample sits in the needle or loop if the needle wash is acidic.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for resolving common chromatographic failures in statin analysis.

Atorvastatin_OptimizationProblemIdentify Chromatographic IssueResLossPoor Resolution(Main Peak vs Impurity B)Problem->ResLossTailingPeak Tailing > 1.5Problem->TailingGhostPeakGhost Peak / Lactone GrowthProblem->GhostPeakCheckTHFCheck THF Content(Evaporation?)ResLoss->CheckTHFStep 1BufferStrIncrease Buffer Ionic Strength(Mask Silanols)Tailing->BufferStrStep 1CheckpHCheck Diluent pH(Must be > 4.5)GhostPeak->CheckpHStep 1TempCtrlLower Temp (25°C)Improve SelectivityCheckTHF->TempCtrlIf THF OKEndCapSwitch to High-EndcappedL7 ColumnBufferStr->EndCapIf Tailing PersistsCoolSampCool Autosampler to 4°CCheckpH->CoolSampStep 2

Caption: Decision tree for troubleshooting resolution, peak shape, and stability issues in Atorvastatin HPLC analysis.

Module 4: Advanced Optimization (UPLC/UHPLC Transfer)

Moving from traditional HPLC to modern UHPLC for high-throughput labs.[1]

When transferring the USP method to a sub-2 µm particle column (e.g., C18 1.7 µm), observe the following scaling laws to maintain Critical Quality Attributes (CQAs) :

  • Gradient Scaling:

    
    
    Where 
    
    
    is column volume and
    
    
    is flow rate.[1]
  • Frictional Heating: UHPLC generates significant heat.[1] Atorvastatin is thermally sensitive.[1] Force air cooling is mandatory to prevent band broadening and on-column degradation.[1]

  • Selectivity Shift: C18 (L1) columns are more retentive than C8 (L7). You may need to increase the organic modifier (ACN) by 5–10% to maintain similar retention times (RT).[1]

Module 5: Chemical Stability & Degradation Pathway

Understanding the chemistry is vital for interpreting "unknown" impurities.

Degradation_PathwayAtorvastatinAtorvastatin (Acid Form)Active APILactoneAtorvastatin Lactone(Impurity H)Less Polar, Elutes LaterAtorvastatin->Lactone Acidic pH (<4) Low MoistureOxidationOxidative Degradants(Impurity D/Epoxides)Atorvastatin->Oxidation Light/O2 ExposureLactone->Atorvastatin Basic pH (>6)

Caption: Chemical interconversion pathways. Note the reversible nature of the Lactone formation based on pH.

References

  • United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph. USP-NF.[1][2] (Official monographs provide the L7 column and Ammonium Acetate specifications). [1]

  • European Directorate for the Quality of Medicines (EDQM) . Atorvastatin Calcium Trihydrate.[1][2] European Pharmacopoeia (Ph.[1] Eur.). (Details the specific impurity limits and resolution criteria). [1]

  • Agilent Technologies . Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note. (Demonstrates method modernization and C8 vs C18 selectivity).

  • Waters Corporation . Troubleshooting Peak Shape Problems in HPLC. (General guide applicable to the silanol interactions seen with Atorvastatin).

  • National Institutes of Health (NIH) .[1] Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium. (Validation of stability-indicating methods and degradation pathways).

Advanced Troubleshooting: Resolving Co-eluting Peaks in Atorvastatin Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Shape-Shifting" Molecule

If you are observing co-eluting peaks, peak splitting, or "ghost" peaks in your Atorvastatin chromatograms, you are likely battling the molecule's intrinsic instability. Atorvastatin is not a static analyte; it exists in a delicate equilibrium between its hydroxy-acid form (active) and its lactone form (inactive impurity).

This guide moves beyond basic troubleshooting to address the root causes of co-elution: pH-driven chemical interconversion and hydrophobic selectivity .

Diagnostic Workflow: Identify Your Co-elution Type

Before adjusting your method, identify which specific co-elution scenario you are facing.

Scenario A: The "Ghost" Peak (Lactone Interference)
  • Symptom: A peak appears or grows during the sequence, often co-eluting with late eluters or splitting the main peak.

  • Root Cause: On-column or in-vial cyclization of Atorvastatin Acid to Atorvastatin Lactone.

  • Mechanism: At acidic pH (< 6.0), the carboxylic acid tail cyclizes. This is accelerated by heat.

Scenario B: The "Static" Co-elution (Impurity Overlap)
  • Symptom: Consistent co-elution of Desfluoro-Atorvastatin (Impurity D) or Diastereomers with the main peak.

  • Root Cause: Insufficient stationary phase selectivity or improper gradient slope.

Technical Solutions & Protocols

Module 1: Stabilizing the Acid/Lactone Equilibrium

Targeting Scenario A

The USP monograph and many generic methods use Ammonium Acetate buffers. If the pH drifts below 4.5, lactonization accelerates.

The Fix: pH & Temperature Control Protocol

  • Buffer Preparation (Strict Protocol):

    • Do not rely on simple volume mixing.

    • Weigh Ammonium Acetate accurately.

    • Adjust pH to 5.0 ± 0.1 using dilute Acetic Acid before adding organic modifiers.

    • Why? At pH 5.0, the carboxyl group is partially ionized, stabilizing the acid form while maintaining sufficient hydrophobicity for C18 retention.

  • Sample Diluent Strategy:

    • Avoid: Pure acidic mobile phase as a diluent.

    • Use: Neutralized diluent (e.g., Phosphate Buffer pH 7.0 : Acetonitrile, 50:50).

    • Causality: A neutral pH in the vial keeps the molecule in the stable acid form until the moment of injection.

  • Thermostat Control:

    • Set Autosampler temperature to 5°C - 10°C .

    • Why? Lactonization is an endothermic reaction; cooling significantly slows the kinetics.

Module 2: Resolving Critical Pairs (Desfluoro & Diastereomers)

Targeting Scenario B

Desfluoro-atorvastatin differs by only one fluorine atom, making it hydro-dynamically similar to the parent.

The Fix: Selectivity Tuning

  • Stationary Phase Switch:

    • Current Standard: C18 (L1).

    • Optimization: If C18 fails, switch to Phenyl-Hexyl .

    • Mechanism: The Phenyl ligand engages in

      
       interactions with the fluorine-substituted aromatic ring of Atorvastatin. The Desfluoro impurity lacks this fluorine, altering its electron density and thus its retention relative to the parent.
      
  • Gradient Slope Modification:

    • Flatten the gradient at the elution window.

    • Protocol:

      • Original: 50% B to 100% B over 20 min.

      • Optimized: 50% B to 65% B over 15 min (Isocratic hold for 2 min), then ramp to 100%.

Module 3: Managing Retention Drift (Volatile Solvents)

The USP method uses Tetrahydrofuran (THF), which is highly volatile and prone to peroxide formation.

The Fix: Evaporation Mitigation

  • Symptom: Retention times (

    
    ) decrease over a long sequence, causing peaks to merge.
    
  • Action:

    • Use Low-Evaporation Caps on mobile phase reservoirs.

    • If possible, replace THF with Acetonitrile (requires re-validation of selectivity).

    • Why? Preferential evaporation of THF changes the mobile phase polarity, reducing retention strength (

      
      ).
      

Visualizing the Mechanism

Diagram 1: Troubleshooting Logic Tree

Use this flow to diagnose the specific cause of your resolution loss.

TroubleshootingLogic Start Symptom: Co-eluting Peaks CheckType Is the peak growing/shifting over time? Start->CheckType LactonePath Yes: Dynamic Issue CheckType->LactonePath Variable Area/tR ImpurityPath No: Static Issue CheckType->ImpurityPath Constant Area CheckpH Check Mobile Phase pH (Is it < 4.5?) LactonePath->CheckpH ActionBuffer Action: Adjust Buffer to pH 5.0 & Cool Autosampler CheckpH->ActionBuffer Acidic Drift detected CheckCol Check Column Selectivity ImpurityPath->CheckCol ActionCol Action: Switch to Phenyl-Hexyl or Flatten Gradient CheckCol->ActionCol Poor Resolution (Rs < 1.5)

Caption: Decision matrix for distinguishing between kinetic lactonization issues and thermodynamic selectivity issues.

Diagram 2: The Acid-Lactone Interconversion

Understanding this pathway is critical for preventing "Ghost Peaks."

ChemicalPathway Acid Atorvastatin Acid (Active, Polar) Process pH < 4.0 Heat Acid->Process Cyclization Lactone Atorvastatin Lactone (Impurity, Hydrophobic) Lactone->Acid Hydrolysis (pH > 6) Process->Lactone - H2O

Caption: The reversible cyclization pathway. Acidic conditions drive the reaction right (Lactone), causing peak splitting.

Quick Reference Data

Table 1: USP vs. Optimized Method Parameters
ParameterUSP Monograph Method (Standard)Optimized Stability Method
Column L7 (C8) or L1 (C18), 5 µmPoroshell 120 EC-C8, 2.7 µm (Faster, sharper peaks)
Buffer Ammonium Acetate (pH 5.0)Ammonium Acetate (pH 5.0 - 5.2)
Organic Modifier Acetonitrile : THFAcetonitrile (THF removed to improve stability)
Diluent Mobile Phase (Risk of acidification)Neutralized Buffer : ACN (50:50)
Run Time > 100 minutes< 25 minutes (UHPLC/Core-shell)

Frequently Asked Questions (FAQ)

Q1: Why does my Atorvastatin peak tail significantly? A: Tailing is often due to secondary interactions between the amine nitrogen on the atorvastatin pyrrole ring and residual silanols on the column.

  • Fix: Ensure your column is "End-capped." If using an older column type, add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though modern columns (e.g., Hybrid particles) rarely require this.

Q2: I see a small peak eluting immediately after the main peak. Is this the Lactone? A: Likely yes. The Lactone is more hydrophobic (lacks the free polar -COOH and -OH groups) and typically elutes after the parent acid on Reverse Phase columns. If you re-inject the same vial 4 hours later and this peak has grown, it is definitely the Lactone forming in-vial.

Q3: Can I use pH 3.0 to improve retention? A: Absolutely not. While pH 3.0 suppresses ionization and increases retention, it will cause rapid on-column conversion to the lactone form, ruining your quantitation and peak shape. Keep pH between 4.5 and 5.5.

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph.[1][2] USP-NF.

  • Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note 5990-5969EN.

  • Jemal, M., et al. Quantitation of the acid and lactone forms of atorvastatin and its biotransformation products in human serum by high-performance liquid chromatography with electrospray tandem mass spectrometry.[3] Rapid Communications in Mass Spectrometry, 1999.[3]

  • Shah, D.A., et al. RP-HPLC method for the determination of atorvastatin calcium and nicotinic acid in combined tablet dosage form.[3] Journal of Liquid Chromatography & Related Technologies.[3]

Sources

minimizing the formation of degradation impurities in atorvastatin formulation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Degradation Impurities in Atorvastatin Calcium Formulations

Status: Active | Lead Scientist: Dr. A. Vance | Last Updated: 2025-05-15

Welcome to the Formulation Support Hub

As a Senior Application Scientist, I understand that Atorvastatin Calcium is notoriously labile. It presents a "perfect storm" of stability challenges: it is sensitive to heat, light, moisture, and—most critically—pH.

This guide is not a generic textbook summary. It is a troubleshooting manual designed to address the specific impurity spikes you see in your HPLC chromatograms. We focus on the three primary degradation vectors: Lactonization (Acidic) , Oxidation , and Hydrolysis (Process-Induced) .

Module 1: The Acid Test (Lactonization Control)

Q: My stability data shows a consistent increase in Relative Retention Time (RRT) ~1.8-2.0 (Atorvastatin Lactone). Why is this happening despite using neutral excipients?

The Technical Reality: Atorvastatin exists in an equilibrium between its hydroxy-acid form (active) and its lactone form (inactive impurity). This reaction is acid-catalyzed and follows pseudo-first-order kinetics. Even "neutral" excipients can create an acidic micro-environmental pH (pHM) on the surface of the drug particle due to adsorbed moisture.

The Mechanism: Under acidic conditions (pH < 6), the C5-hydroxyl group attacks the C1-carboxyl group, closing the ring and releasing water.

Lactonization Atorvastatin Atorvastatin (Hydroxy Acid Form) Intermediate Protonation of Carboxyl Group Atorvastatin->Intermediate + H+ (Acidic pHM) Lactone Atorvastatin Lactone (Impurity H) Intermediate->Lactone Cyclization Water H2O Intermediate->Water Elimination

Figure 1: Acid-catalyzed conversion of Atorvastatin to Lactone impurity.[1]

Protocol: Alkalizer Efficiency Screening

To stop this, you must buffer the micro-environment to pH > 8.0. Do not rely on bulk pH; you must test the binary compatibility.

Step-by-Step Workflow:

  • Preparation: Prepare 1:1 mixtures of Atorvastatin Calcium and candidate alkalizers (e.g., Calcium Carbonate, Magnesium Oxide, Sodium Carbonate).

  • Hydration: Add 5% water (w/w) to the mixture to simulate moisture uptake, which facilitates the acid-base reaction.

  • Stress: Seal in glass vials and incubate at 50°C for 14 days .

  • Extraction: Extract with Methanol (neutral pH) and analyze via HPLC.

  • Success Criteria: Lactone formation < 0.2%.

Comparative Alkalizer Data:

Stabilizer AgentMechanismRisk FactorRecommendation
Calcium Carbonate Insoluble bufferLow; matches counter-ionHigh (Preferred)
Magnesium Oxide Strong baseHigh; can cause alkaline hydrolysisModerate
Sodium Carbonate Soluble baseHigh; hygroscopicLow (Moisture risk)
Sodium Phosphate Strong soluble baseVery High; pH > 11 risks oxidationAvoid

Module 2: The Oxidative Challenge

Q: We are seeing "Epoxide" impurities and unknown peaks eluting before the main peak. We already use opaque blistering. What are we missing?

The Technical Reality: Atorvastatin is highly susceptible to auto-oxidation, particularly at the pyrrole ring and the side chain. This is often initiated by free radicals or trace metal ions present in excipients (like Talc or TiO2).

The Mechanism: Oxidation leads to the formation of Atorvastatin Epoxy Tetrahydrofuran Analog (Impurity D) and various chain-shortening products.

Oxidation Initiator Initiator (Metal Ions / Peroxides) Atorvastatin Atorvastatin (Amorphous) Initiator->Atorvastatin Attack Radical Peroxy Radical Formation Atorvastatin->Radical + O2 Epoxide Epoxide Impurity (Impurity D) Radical->Epoxide Scission Chain Scission Products Radical->Scission

Figure 2: Oxidative degradation pathway triggered by environmental factors.

Protocol: Antioxidant Synergy & Chelation

Merely adding an antioxidant isn't enough; you must neutralize the initiators.

  • Chelation: Add EDTA (0.05%) or Citric Acid to the granulation fluid to sequester trace metals (Iron/Copper) from excipients.

  • Antioxidant Selection:

    • BHA/BHT: Effective for lipophilic protection but volatile.

    • Vitamin E (Tocopherol): Good alternative but can yellow the tablet.

  • Packaging: Ensure oxygen permeation is minimized. Use Al-Al blisters or HDPE bottles with silica/charcoal canisters.

Module 3: Process-Induced Degradation (Wet vs. Dry)

Q: Our impurity profile is clean in the API, but spikes immediately after Wet Granulation. Should we change the binder?

The Technical Reality: The issue is likely not the binder, but the process . Wet granulation introduces two enemies of Atorvastatin: Water and Heat .

  • Hydrolysis: Water enables the mobility of H+ ions, accelerating lactonization.

  • Thermal Stress: Drying granules at >50°C pushes the kinetics of degradation.

Troubleshooting Guide: Process Selection

Recommendation: Switch to Dry Granulation (Roller Compaction) .

Comparative Process Study:

ParameterWet GranulationDry Granulation (Roller Compaction)
Moisture Exposure High (Water/Binder)Zero (Anhydrous)
Thermal Stress High (Drying required)Low (Ambient)
Lactone Risk HighLow
Dissolution Fast (Hydrophilic granules)Slower (Needs super-disintegrants)

If you MUST use Wet Granulation:

  • Solvent: Use non-aqueous solvents (Isopropanol/Ethanol) if safety permits.

  • Alkalizer Addition: Dissolve the stabilizer (e.g., Na2CO3) in the granulation fluid to coat particles immediately.

  • Drying: Use Fluid Bed Drying (FBD) at low temperature (< 45°C) with high airflow to minimize dwell time.

Module 4: Analytical "Gotchas"

Q: I see "Ghost Peaks" that disappear when I re-inject. Is my column failing?

The Technical Reality: Atorvastatin can degrade during sample preparation if the diluent is not pH-adjusted. Standard acetonitrile/water diluents can be slightly acidic (pH ~5-6), causing lactonization in the HPLC vial.

The Fix:

  • Diluent: Use Dimethylformamide (DMF) or neutralize your Acetonitrile/Water mix with a drop of dilute NH4OH (target pH 7.0 - 8.0).

  • Column: Use an end-capped C8 or C18 column (e.g., Agilent Zorbax SB-C8 or Poroshell 120) to prevent silanol interactions.

References

  • Wankhede, S. V., et al. (2010). "Formulation and stabilization of Atorvastatin tablets." Journal of Chemical and Pharmaceutical Research, 2(5): 548-554.

  • United States Pharmacopeia (USP). "Atorvastatin Calcium Monograph."[2][3][4] USP-NF Online. (Accessed via USP Pending Monograph Program).[4][5]

  • Krcova, V., et al. (2013). "Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC." Molecules, 18(2), 1447-1460.

  • Agilent Technologies. (2019).[2] "Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120." Application Note 5991-4990EN.

  • Pfizer Inc. (2004). "Stable compositions of atorvastatin prepared with wet granulation." World Intellectual Property Organization, WO2004110431A1.

Sources

troubleshooting guide for atorvastatin impurity analysis by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: LC-MS Troubleshooting

Welcome to the technical support hub for Atorvastatin (ATV) impurity profiling. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical instabilities of statins that complicate LC-MS analysis.

Atorvastatin is not a "inject and forget" molecule. It possesses two reactive centers—a carboxylic acid tail and a hydroxyl group—that drive spontaneous lactonization under acidic conditions. Furthermore, its multiple chiral centers create isobaric diastereomers that mass spectrometry alone cannot distinguish.

This guide is structured to troubleshoot these specific failure modes.

Part 1: The Core Chemistry (Critical Method Parameters)

Before troubleshooting chromatography, you must understand the molecule's behavior in solution. The most common "instrument errors" are actually chemistry errors occurring in the autosampler.

The Lactone-Acid Equilibrium

Atorvastatin exists in a pH-dependent equilibrium between its active hydroxy-acid form and its inactive lactone form.

  • Acidic pH (< 6): Rapid conversion to Atorvastatin Lactone (Impurity D/E).

  • Basic pH (> 8): Hydrolysis back to the Acid form.

  • The Trap: If your mobile phase is acidic (common for LC-MS positive mode), on-column lactonization can occur, leading to peak tailing or "saddle" peaks.

Lactonization Figure 1: The pH-dependent interconversion pathway. Note the mass shift of -18 Da (loss of water). ATV_Acid Atorvastatin Acid (Active Form) [M+H]+ = 559.3 Intermediate Transition State (Intramolecular Cyclization) ATV_Acid->Intermediate + H+ (Acidic pH) Intermediate->ATV_Acid + H2O ATV_Lactone Atorvastatin Lactone (Impurity) [M+H]+ = 541.3 Intermediate->ATV_Lactone - H2O ATV_Lactone->Intermediate + OH- (Basic pH)

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Chromatography & Separation Issues

Q: I see a split peak or 'saddle' peak for the main Atorvastatin peak. Is my column failing? Diagnosis: Likely On-Column Interconversion . This is not a column failure; it is a kinetic artifact. If your mobile phase is acidic (e.g., 0.1% Formic Acid) and the run time is long, ATV converts to the lactone during migration. Solution:

  • Increase pH: Switch to Ammonium Acetate (pH 4.5 - 5.5). This stabilizes the acid form while remaining volatile for MS [1].

  • Lower Temperature: Reduce column oven temperature to 25°C or 30°C to slow reaction kinetics.

  • Speed: Increase linear velocity (flow rate) to reduce residence time on the column.

Q: I cannot separate the Desfluoro-Atorvastatin impurity from the main peak. Diagnosis: Desfluoro-ATV is structurally very similar to ATV. Standard C18 columns often struggle here. Solution: Use Phenyl-Hexyl chemistry. The pi-pi interactions with the fluorophenyl group of Atorvastatin provide orthogonal selectivity compared to standard hydrophobic interactions.

Q: How do I distinguish Diastereomers (Impurity G/H) from the main peak? They have the exact same mass. Diagnosis: Atorvastatin has two chiral centers. Diastereomers are isobaric (same m/z), so MS resolution is impossible. You rely entirely on chromatographic resolution (


).
Data Summary: Column Selection for Isobars 
Column ChemistryMechanismSeparation Power (Diastereomers)Recommended Use
C18 (Standard) HydrophobicityLow to ModerateGeneral screening
Phenyl-Hexyl

Interaction
High Critical pairs (Desfluoro)
PFP (Pentafluorophenyl) Dipole-DipoleModeratePolar impurities
C18 (Polar Embedded) Hydrophobic + H-bondHighBasic degradants
Module B: Mass Spectrometry & Detection

Q: My sensitivity is dropping, and I see a strong signal at [M+23]+ instead of [M+H]+. Diagnosis: Sodium Adduct Formation . Atorvastatin loves sodium. If your [M+Na]+ (m/z 581) dominates your [M+H]+ (m/z 559), you lose sensitivity because sodium adducts fragment poorly in MS/MS. Solution:

  • Glassware Hygiene: Switch to plastic (polypropylene) solvent bottles and LC vials. Glass leaches sodium.

  • Mobile Phase: Add 0.1% Formic Acid or 5mM Ammonium Formate. Protons must outcompete sodium ions for the molecule.

  • Source Settings: Increase the declustering potential (DP) slightly to break up weak adduct clusters in the source.

Q: I am detecting a peak at m/z 541. Is this the Lactone or a fragment? Diagnosis: It could be both.

  • True Impurity: Atorvastatin Lactone elutes later than Atorvastatin on a Reverse Phase column (it is more hydrophobic).

  • In-Source Fragmentation: If the 541 peak co-elutes exactly with the main ATV peak (m/z 559), it is an artifact . You are fragmenting the Acid form in the ion source (loss of water, -18 Da). Validation Test: Lower your source temperature and fragmentation voltage. If the "impurity" disappears, it was an artifact.

Part 3: Validated Experimental Workflow

Protocol: Forced Degradation for Impurity Identification

To validate your method, you must generate the impurities to prove you can detect them.

Step 1: Preparation

  • Prepare 1 mg/mL Atorvastatin stock in Methanol.

Step 2: Stress Conditions (The Matrix)

  • Acid Stress: Add 1N HCl. Heat at 60°C for 2 hours.

    • Target: Generates Lactone (m/z 541) and Epimers.

  • Oxidative Stress: Add 3%

    
    . Room temp for 4 hours.
    
    • Target: Generates Oxidation products (m/z 575, +16 Da).

  • Photolytic Stress: Expose to UV light (ICH Q1B standard).

    • Target: Generates unique photocyclization products [2].

Step 3: LC-MS Analysis Workflow

Workflow Figure 2: Decision tree for distinguishing real impurities from instrumental artifacts. Start Inject Stressed Sample Check1 Check m/z 559 (Main Peak) Check m/z 541 (Lactone) Start->Check1 Decision1 Is 541 co-eluting with 559? Check1->Decision1 Artifact In-Source Fragmentation (Adjust Source Params) Decision1->Artifact Yes Real True Lactone Impurity Decision1->Real No (Later RT) Check2 Check Isobaric Peaks (m/z 559 at different RT) Real->Check2 Resolution Calculate Resolution (Rs) Target Rs > 1.5 Check2->Resolution

Part 4: References

  • Shah, R. et al. (2012). "Stability indicating RP-HPLC method for determination of Atorvastatin Calcium and its impurities." Journal of Pharmaceutical Analysis.

  • Vojta, J. et al. (2015). "Light-induced degradation of atorvastatin in solution and solid state." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). "Atorvastatin Calcium Monograph." USP-NF.

  • Hermann, M. et al. (2005). "Acid–lactone equilibrium of atorvastatin: Impact on LC-MS analysis." Analytical Chemistry.

improving peak shape in the chromatography of atorvastatin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Welcome to the Atorvastatin Technical Support Hub. This guide addresses the specific chromatographic challenges associated with Atorvastatin Calcium (ATO) and its related impurities (Desfluoro, Diastereomers, and Lactone). Unlike generic troubleshooting guides, this content is engineered around the unique amphiphilic and acid-labile properties of the statin molecule.

Module 1: The "Tailing" Peak

Symptom: The main Atorvastatin peak exhibits a USP Tailing Factor (


) > 1.5, often accompanied by poor resolution from Impurity B (Desfluoro-atorvastatin).
Root Cause Analysis

Atorvastatin contains a basic amine group (pKa ~11.[1]1) and a terminal carboxylic acid (pKa ~4.5).[1][2] The most common cause of tailing is the Secondary Silanol Interaction .

  • Mechanism: At typical reversed-phase pH (4.0–5.0), the amine is protonated (

    
    ).[1]
    
  • Interaction: Positively charged amines interact ionically with residual, deprotonated silanol groups (

    
    ) on the silica surface.[1]
    
  • Result: Non-linear adsorption isotherms, causing the "tail" on the chromatogram.

Troubleshooting Protocol

Q: I am using a standard C18 column. Why is my tailing factor still failing system suitability? A: "Standard" C18 is insufficient. You likely have a column with low surface coverage or Type-A silica (high metal content/acidity).[1]

Corrective Action Plan:

  • Switch Stationary Phase: Move to a Base-Deactivated Silica (BDS) or a "Type B" high-purity silica column.[1]

    • Recommendation: Use columns explicitly labeled "End-capped" (e.g., C18-ec).[1] This chemical bonding caps residual silanols with trimethylsilyl groups.[1]

  • Buffer Selection (Critical):

    • Do: Use Ammonium Acetate (10–20 mM).[1] The ammonium ion (

      
      ) acts as a "sacrificial base," competing with the Atorvastatin amine for silanol sites, effectively blocking them.
      
    • Don't: Rely solely on Phosphate buffer without amine modifiers if using older column technologies.[1]

Decision Logic: Tailing Diagnosis

TailingLogic Start Symptom: Tailing > 1.5 CheckCol Check Column Type Start->CheckCol IsBDS Is it Base Deactivated / End-capped? CheckCol->IsBDS SwitchCol Action: Switch to High Purity C18-ec IsBDS->SwitchCol No CheckMP Check Mobile Phase Modifier IsBDS->CheckMP Yes HasAmmonium Contains NH4+ or TEA? CheckMP->HasAmmonium AddMod Action: Add 10mM Ammonium Acetate HasAmmonium->AddMod No CheckLoad Check Mass Load HasAmmonium->CheckLoad Yes Overload Action: Dilute Sample 2x CheckLoad->Overload

Figure 1: Decision tree for isolating the root cause of peak asymmetry in statin analysis.

Module 2: The "Split" or "Fronting" Peak

Symptom: Early eluting impurities or the main peak appear split, broad, or show "shoulders," particularly when using gradient elution.

Root Cause Analysis

This is the Strong Solvent Effect .[1] Atorvastatin is highly lipophilic (LogP ~5.4).[1] Researchers often dissolve the sample in 100% Methanol or Acetonitrile to ensure solubility.[1]

  • The Failure: When a strong organic solvent (sample) is injected into a weaker aqueous mobile phase (Initial Gradient: often ~60% Aqueous), the analyte molecules do not "focus" at the head of the column. They travel with the injection plug, causing band broadening or splitting.[1]

Troubleshooting Protocol

Q: My sample precipitates if I use the mobile phase as a diluent. How do I fix the peak shape? A: You must balance solubility with chromatographic strength.

Corrective Action Plan:

  • Modify Diluent: Do not use 100% Organic.

    • Protocol: Prepare a diluent of 50:50 Acetonitrile:Buffer (or Water).[1]

    • Why: This matches the initial gradient strength, allowing the analyte to "stick" to the C18 phase immediately upon injection (Focusing Effect).

  • Injection Volume: If solubility limits you to a high-organic diluent, you must reduce injection volume drastically (e.g., from 20 µL to 5 µL) to minimize the solvent plug size.[1]

Module 3: The "Ghost" Peak (Lactonization)

Symptom: A new peak appears in the chromatogram during long sequences, or the area of the main peak decreases over time.

Root Cause Analysis

Atorvastatin is acid-labile.[1][3][4] Under acidic conditions (pH < 4.0), the hydroxy acid side chain cyclizes to form Atorvastatin Lactone .[1]

  • Risk Factor: Many generic methods use Phosphate buffer at pH 3.0 to sharpen peaks.[1] While this improves shape, it catalyzes on-column or in-vial degradation.[1]

Stability Data Matrix:

ParameterAcid Form (Active)Lactone Form (Impurity)
Stability pH Stable at pH > 6.0Forms at pH < 4.0
Retention Elutes Earlier (Polar)Elutes Later (Non-polar)
UV Max ~246 nm~246 nm
Troubleshooting Protocol

Q: Is the impurity in my sample, or am I creating it? A: Perform a "Hold Time" study. Inject the same vial immediately after prep, and again after 12 hours in the autosampler. If the Lactone peak grows, your diluent pH is too low.[1]

Corrective Action Plan:

  • Adjust Mobile Phase pH: Target pH 4.5 – 5.5 using Ammonium Acetate/Acetic Acid. This is the "Goldilocks zone"—acidic enough for silica stability but not acidic enough to cause rapid lactonization during the run time.

  • Temperature Control: Maintain the autosampler at 4°C . Lactonization is temperature-dependent.[1]

LactonePathway Acid Atorvastatin (Acid Form) (Polar, Active) Lactone Atorvastatin Lactone (Non-polar, Impurity) Acid->Lactone Cyclization (-H2O) Lactone->Acid Hydrolysis (pH > 6) HPlus H+ (Acidic pH < 4) HPlus->Acid Catalyst

Figure 2: The acid-catalyzed cyclization pathway of Atorvastatin.[1] Controlling pH and temperature is vital to prevent artifactual impurity generation.

Module 4: Resolution of Critical Pairs

Symptom: Failure to separate Atorvastatin from Impurity B (Desfluoro) or Impurity C (Diastereomer) .[1]

Technical Insight

These impurities are structurally almost identical to the parent.[1]

  • Desfluoro: Lacks one fluorine atom.[1] Very similar hydrophobicity.[1]

  • Diastereomer: Same mass, different spatial arrangement.[1]

Optimization Protocol:

  • Temperature: Lowering column temperature (e.g., from 40°C to 25°C ) often improves selectivity for structural isomers (Diastereomers) by reducing the kinetic energy of the interaction, allowing the stationary phase to better "recognize" steric differences.

  • Gradient Slope: These compounds elute closely. A shallow gradient (e.g., 1% organic change per minute) around the elution time is required.

Recommended Starting Conditions (Based on USP/EP alignment):

  • Column: L7 (C8) or L1 (C18), 250 x 4.6 mm, 5 µm (or equivalent sub-2 µm for UPLC).[1]

  • Mobile Phase A: 0.05M Ammonium Acetate (pH 5.0) : Acetonitrile : THF (67:21:12).[1]

  • Mobile Phase B: 0.05M Ammonium Acetate (pH 5.0) : Acetonitrile : THF (27:61:12).[1]

  • Flow: 1.5 mL/min.[1]

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph.[1][5] USP-NF.[1][6] (Defines the L7/L1 column standards and system suitability criteria for tailing and resolution). [1]

  • European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Trihydrate Monograph 2191.[1][5] European Pharmacopoeia.[1][5][][8][9] (Establishes impurity limits and pH conditions). [1]

  • Jemal, M., et al. (1999).[1][4] "Quantitation of the acid and lactone forms of atorvastatin... by HPLC-MS/MS." Rapid Communications in Mass Spectrometry. (Foundational work on the acid-lactone interconversion and stability).

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (General mechanisms for silanol interactions and tailing).[1]

  • Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. (Demonstrates the impact of column efficiency on resolution of critical pairs).

Sources

Technical Support Center: Atorvastatin Impurity Analysis Method Transfer

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: USP <621> Method Transfer (USP to In-House)

Welcome to the Advanced Method Development Support Center. This guide addresses the technical challenges of transferring the USP Monograph for Atorvastatin Calcium (Organic Impurities) to a modernized, in-house HPLC/UHPLC method.

Module 1: Pre-Transfer Assessment & Strategy

The Core Challenge

The current USP monograph for Atorvastatin Calcium Organic Impurities utilizes an L7 (C8) column with a mobile phase containing Tetrahydrofuran (THF) .[1] While robust, this method suffers from:

  • Excessive Run Times: Often exceeding 80–115 minutes.[1]

  • Solvent Issues: THF is unstable (peroxide formation), incompatible with PEEK tubing, and has a high UV cutoff.

  • Selectivity Limitations: Difficulty resolving critical pairs (specifically Atorvastatin vs. Related Compound B) without precise pH control.

Strategic Decision Matrix

Before initiating transfer, use this logic flow to determine your method strategy.

MethodStrategy Start START: Define Goal Compliance Is strict USP compendial compliance required? Start->Compliance Speed Is high throughput (>50 samples/day) required? Compliance->Speed No (In-house QC) USP_Mod Strategy A: USP Adjustment (Keep L7, Scale per USP <621>) Compliance->USP_Mod Yes InHouse Strategy B: In-House Development (Switch to L1/C18, Remove THF) Speed->InHouse Yes UHPLC UHPLC Transfer (Sub-2µm particles) InHouse->UHPLC High Budget/New Eqpt HPLC Modern HPLC (Superficially Porous 2.7µm) InHouse->HPLC Standard Eqpt

Figure 1: Decision tree for selecting the appropriate method transfer strategy based on regulatory and throughput needs.

Module 2: Technical Troubleshooting (Q&A)

Category A: Selectivity & Critical Pairs

Q1: I switched from the USP L7 (C8) column to an L1 (C18) column to remove THF, but I lost resolution between Atorvastatin and Related Compound B (Desfluoro-atorvastatin). Why?

Technical Root Cause: Atorvastatin and Related Compound B (Desfluoro) are structurally very similar.[1] The USP method relies on the specific hydrophobic interaction of the Octyl (C8) chain and the shape selectivity provided by THF .[1]

  • C18 vs. C8: C18 phases are more hydrophobic.[1] While they increase retention, they may compress the selectivity window for these specific lipophilic impurities.[1]

  • The "THF Effect": THF acts as a weak hydrogen bond acceptor, altering the solvation shell around the analyte.[1] Removing it changes the "alpha" (selectivity factor) significantly.[1]

Corrective Protocol:

  • Mobile Phase Modifier: If removing THF, you must replace its selectivity power.[1] Methanol (protic) often fails here.[1] Use Acetonitrile as the primary organic modifier but consider adding 5-10% Methanol as a ternary modifier to fine-tune selectivity.[1]

  • pH Adjustment: Atorvastatin is an acid (pKa ~4.5).[1]

    • USP pH: 5.0 (Ammonium Acetate).[1][2]

    • In-House Recommendation: Lower the pH to 3.5 - 4.0 using Ammonium Formate.[1] This suppresses ionization more effectively, increasing retention of the acidic API and improving resolution from neutral impurities.[1]

Q2: My Atorvastatin peak is tailing (Tailing Factor > 1.8). The USP limit is NMT 1.[1][3]6. How do I fix this?

Technical Root Cause: Tailing in statins is typically caused by silanol interactions .[1] At pH 5.0 (USP conditions), unreacted silanols on the silica surface are ionized (negative), interacting with the protonated nitrogen in the Atorvastatin structure.[1]

Corrective Protocol:

  • Column Choice: Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Kinetex).[1] These have high surface coverage (end-capping) to shield silanols.[1]

  • Buffer Strength: Increase buffer concentration from 10mM to 20-25mM . Higher ionic strength masks silanol interactions.[1]

  • Temperature: Increase column temperature to 40°C (up from USP 35°C). This improves mass transfer kinetics and symmetrizes peaks.[1]

Category B: Quantitation & RRFs

Q3: Can I use the Relative Response Factors (RRFs) listed in the USP monograph for my new in-house method?

Answer: ABSOLUTELY NOT.

Scientific Rationale: RRF is defined as the ratio of the slope of the impurity to the slope of the API.[1]



Slopes are dependent on:
  • Wavelength: UV absorption maxima shift with solvent composition (solvatochromic effects).[1] Removing THF changes the

    
    .[1]
    
  • Gradient Profile: Elution environment affects absorption coefficients.[1]

Action Item: You must experimentally determine RRFs for your new method.

  • Inject linearity standards of Atorvastatin and all available impurities (A, B, C, D).[1]

  • Plot Concentration vs. Area.[1]

  • Calculate the ratio of slopes.[1]

  • Validation: If commercial standards are unavailable for all impurities, you must perform a "cross-validation" by analyzing a spiked sample on both the USP method and your new method to ensure mass balance matches.[1]

Module 3: Step-by-Step Optimization Protocol

Use this protocol to modernize the method while maintaining separation integrity.

Step 1: Define the Impurity Profile

Ensure you are tracking the correct USP-defined impurities.[1]

USP NameIdentityCriticality
Atorvastatin APIN/A
Rel.[1][2][4][5][6][7] Compound A Desfluoro AtorvastatinElutes close to API
Rel.[1][4] Compound B 3S,5R Isomer (Diastereomer)Critical Pair (Resolution Source)
Rel.[1] Compound C Difluoro AtorvastatinLate eluter
Rel.[1] Compound D Epoxide ImpurityDegradation product
Step 2: Gradient Translation (The "THF-Free" Approach)

Baseline Conditions (In-House Starting Point):

  • Column: L1 (C18), 100 x 3.0 mm, 2.7 µm (Superficially Porous).[1]

  • Mobile Phase A: 20mM Ammonium Formate, pH 3.8.[1]

  • Mobile Phase B: Acetonitrile (100%).[1]

  • Flow Rate: 0.8 mL/min.[1][8][9]

Gradient Program:

Time (min)% Mobile Phase BPurpose
0.025Initial Hold
2.025Isocratic load
15.060Elution of polar impurities & API
20.090Elution of late lipophilic impurities
22.090Wash
22.125Re-equilibration
26.025End
Step 3: Troubleshooting Logic Flow

Troubleshooting Problem Problem Detected Type Identify Issue Type Problem->Type Res Poor Resolution (API vs Impurity B) Type->Res Drift Baseline Drift Type->Drift Act1 Action: Lower pH to 3.5 (Suppress ionization) Res->Act1 Act2 Action: Change Gradient Slope (Flatten at elution time) Res->Act2 Act3 Action: Check Buffer Quality (Formate vs Acetate) Drift->Act3

Figure 2: Logic flow for resolving common chromatographic anomalies during Atorvastatin method transfer.

Module 4: Validation & Compliance

When validating the in-house method, focus on Specificity and Equivalence .

  • Forced Degradation: You must demonstrate that your new method separates degradation products (acid, base, peroxide, thermal) as effectively as the USP method.

    • Note: Atorvastatin is sensitive to acid (forms lactone) and oxidation.[1] Ensure your new method separates the Lactone peak (often elutes later) from the API.[1]

  • System Suitability Limits (In-House):

    • Resolution (API vs Impurity B): NLT 1.5.

    • Tailing Factor: NMT 1.5.[1][2]

    • %RSD (n=6): NMT 2.0% (relaxed from USP's 0.6% if used for impurities only, not assay).[1]

References
  • United States Pharmacopeia (USP). USP Monograph: Atorvastatin Calcium.[1][10] USP-NF.[1][11] (Official compendial source for impurity definitions and L7 column parameters). [1]

  • Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note 5991-4990EN.[1] (Source for L7 to L1 transfer data and chromatograms).

  • Petkovska, R., et al. Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities in Tablets.[1] Scientia Pharmaceutica, 2021.[1][6] (Comparison of USP L7 vs. In-house L1 conditions). [1]

  • Waters Corporation. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance iS HPLC System.[1] (Details on system suitability challenges with USP method).

Sources

stability issues of Atorvastatin Epoxy Tetrahydrofuran Impurity reference standard

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Stability & Handling Guide

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: The Atorvastatin Epoxy Tetrahydrofuran Impurity (often designated as Impurity F or similar in various pharmacopeias) represents one of the most chemically fragile reference standards in statin analysis. Unlike the parent drug, this impurity contains a highly strained epoxide (oxirane) ring fused to a tetrahydrofuran system.

The Risk: This epoxide moiety is an electrophilic "spring-loaded" trap. It is highly susceptible to nucleophilic attack (hydrolysis) and acid-catalyzed ring opening . Improper handling results in the rapid conversion to the dihydroxy analog, leading to:

  • Loss of reference standard potency (assay drift).

  • Appearance of ghost peaks (diols) in chromatograms.

  • False-negative results in impurity profiling.

This guide provides a self-validating workflow to ensure the integrity of your standard.

Critical Stability Factors & Storage

The "Golden Rules" of Storage

Upon receipt, the vial must be triaged immediately. Do not store at room temperature for any duration.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of spontaneous ring-opening reactions.
Atmosphere Inert (Argon/Nitrogen) Oxygen promotes further oxidative degradation; moisture triggers hydrolysis.
Container Amber Glass, Tightly Sealed Protection from light (photolysis) and ambient humidity.
Desiccant Required Silica gel or molecular sieves in the secondary container to scavenge moisture.

Solubilization & Preparation (The Failure Point)

WARNING: The most common source of error is the use of protic solvents (Methanol, Water) during stock preparation.

Solvent Compatibility Matrix
SolventCompatibilityStatusMechanism of Failure/Success
Methanol (MeOH) Incompatible DO NOT USE Methanol acts as a nucleophile, attacking the epoxide ring to form methoxy-hydroxy degradants (solvolysis).
Water Incompatible DO NOT USE Rapid hydrolysis to the diol form, especially if trace acid is present.
Acetonitrile (ACN) Excellent Recommended Aprotic, non-nucleophilic. Preserves the epoxide ring structure.
DMSO Good (Caution) ⚠️ Use with Care Aprotic, but highly hygroscopic. Absorbed water will degrade the impurity. Use fresh ampoules only.
THF Moderate ⚠️ Risk Potential peroxide formation in THF can induce oxidative degradation.
Recommended Preparation Protocol
  • Equilibration: Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Diluent: Use 100% HPLC-grade Acetonitrile for the primary stock solution.

  • Sonication: Minimize sonication (heat generation). Vortex gently.

  • Working Standards: Dilute stock with mobile phase immediately prior to injection. Do not store working standards >4 hours.

Visualizing the Workflow (Decision Logic)

SolventLogic Start Start: Prepare Stock Solution Choice Select Solvent Start->Choice MeOH Methanol/Ethanol Choice->MeOH Protic ACN Acetonitrile (ACN) Choice->ACN Aprotic/Non-polar DMSO DMSO Choice->DMSO Aprotic/Polar ResultBad FAILURE: Nucleophilic Attack (Ring Opening) MeOH->ResultBad ResultGood SUCCESS: Stable Epoxide (Store -20°C) ACN->ResultGood ResultCaution RISK: Hygroscopic Water Absorption (Hydrolysis) DMSO->ResultCaution

Figure 1: Solvent selection logic tree. Acetonitrile is the only robust choice for primary stock preparation to prevent immediate degradation.

Chromatographic Troubleshooting (FAQs)

Q1: My impurity peak area is decreasing over a sequence, and a new peak is eluting earlier. What is happening?

Diagnosis: On-column or Autosampler Hydrolysis. The Science: The "new peak" is likely the diol derivative (hydrolyzed epoxide). This molecule is more polar than the epoxide, causing it to elute earlier in Reverse Phase (RP) chromatography. Solution:

  • Check Autosampler Temperature: Ensure it is set to 4°C-10°C. Room temperature promotes hydrolysis.

  • Check Mobile Phase pH: Highly acidic mobile phases (pH < 3.0) catalyze ring opening. Adjust pH to 4.5–5.5 if method allows, or reduce run time.

  • Refresh Vials: Do not run the same vial for >12 hours.

Q2: Can I use the USP Atorvastatin method (Ammonium Acetate/Acetonitrile/THF) for this impurity?

Diagnosis: Method Compatibility Check. The Science: Yes, but with caveats. The USP method uses a buffered aqueous phase. Once the impurity is diluted into the mobile phase (which contains water), the "stability clock" starts ticking. Solution:

  • Prepare the standard in 100% Acetonitrile first.

  • Perform the final dilution with the buffered mobile phase immediately before placing it in the autosampler.

  • Do not use the "Recycle" mode on your HPLC if you are collecting fractions, as the degraded mobile phase will contaminate the column.

Q3: I observe peak splitting for the Epoxy Tetrahydrofuran impurity. Is the column failing?

Diagnosis: Diastereomer Separation or Degradation. The Science: The Atorvastatin Epoxy Tetrahydrofuran molecule has multiple chiral centers.

  • Isomerism: If the synthesis was not stereoselective, you may be separating diastereomers.

  • Partial Degradation: If the "split" is dynamic (changing shape over injections), it is likely on-column degradation where the epoxide is opening into two isomeric diols. Solution: Inject a fresh standard prepared in 100% ACN. If the peak is single and sharp, the previous issue was degradation. If it remains split, check the Certificate of Analysis (CoA) for diastereomeric purity.

Degradation Pathway Visualization

Understanding the enemy is key to defeating it. The diagram below illustrates the primary degradation mechanism you are fighting against: Acid-Catalyzed Hydrolysis .

DegradationPathway Epoxide Atorvastatin Epoxy Tetrahydrofuran (Intact Standard) Protonation Protonated Intermediate Epoxide->Protonation Acidic pH (H+) WaterAttack Nucleophilic Attack (H2O / MeOH) Protonation->WaterAttack Ring Strain Release Diol Dihydroxy Impurity (Degradant) WaterAttack->Diol Ring Opening

Figure 2: The acid-catalyzed degradation pathway. The strained epoxide ring opens in the presence of protons and water/alcohol, destroying the reference standard.

References & Validation Sources

  • Chemical Structure & CAS Verification:

    • Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7).[1][2][3][4][5] Chemical Book / PubChem.

    • Source: (Search Term: 873950-19-7)

  • Epoxide Stability Mechanisms:

    • Hydrolysis of Epoxides: Kinetics and Mechanism. This fundamental organic chemistry principle dictates the handling requirements for this impurity.

    • Source:

  • General Reference Standard Handling (USP/EP):

    • USP General Chapter <11> USP Reference Standards. Guidelines on cold chain storage and hygroscopic materials.

    • Source:

  • Vendor Stability Data (LGC/Sigma):

    • Specific handling sheets for Atorvastatin Impurities indicate hygroscopicity and temperature sensitivity.

    • Source:

Disclaimer: This guide is for research and analytical development purposes. Always cross-reference with the specific Certificate of Analysis (CoA) provided with your specific lot of material, as salt forms and hydrates may vary.

Sources

enhancement of detection sensitivity for atorvastatin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancement of Detection Sensitivity for Atorvastatin Impurities

Status: Operational | Tier: Level 3 (Advanced Method Development)

Welcome to the Technical Hub

As Senior Application Scientists, we understand that atorvastatin (ATV) impurity profiling is not just about running a USP monograph. It is a battle against three distinct challenges: structural similarity (diastereomers), equilibrium dynamics (acid-lactone interconversion), and trace-level toxicity (nitrosamines).

This guide bypasses generic advice to address the specific "why" and "how" of enhancing sensitivity and resolution in your experiments.

Module 1: Chromatographic Resolution (The Signal)

Context: Sensitivity is often limited not by the detector, but by the chromatographic signal-to-noise (S/N) ratio. If your impurity co-elutes with the main peak tail or baseline noise, no amount of MS tuning will save you.

Troubleshooting Guide: "I cannot separate the Desfluoro impurity from the main Atorvastatin peak."

The Mechanism: Atorvastatin contains a basic nitrogen (pyrrole ring) and a carboxylic acid tail. Traditional C18 columns often suffer from "peak tailing" due to secondary silanol interactions with the nitrogen, masking the Desfluoro impurity (Impurity A) which elutes very close to the API.

The Solution Protocol: Do not simply lower the flow rate. You must alter the selectivity mechanism.

  • Switch Stationary Phase: Move from a standard C18 (USP L1) to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

    • Why: The fluorine atoms in the PFP phase interact specifically with the fluorine atom on the atorvastatin backbone. Since the Desfluoro impurity lacks this fluorine, the selectivity factor (

      
      ) increases significantly compared to C18.
      
  • Mobile Phase Modification:

    • Buffer: Use Ammonium Acetate (10-20 mM) adjusted to pH 4.5 - 5.5 .

    • Causality: At pH < 4.0, the carboxylic acid is protonated, increasing hydrophobicity but drastically accelerating on-column lactonization (see Module 3). At pH > 6.0, the silanol activity increases, worsening tailing. The window of 4.5–5.5 is the "Goldilocks" zone for sensitivity.

Data Table: Impact of Column Selection on Resolution ( )
Column ChemistryInteraction Mechanism

(Impurity A / ATV)
Peak Symmetry (ATV)
Traditional C18 Hydrophobic1.2 (Co-elution risk)1.4 (Tailing)
C18 (Hybrid Particle) Hydrophobic + Steric1.81.1
Phenyl-Hexyl

Interaction
2.41.05
PFP (Fluoro) Dipole-Dipole + H-Bond3.1 (Optimal) 1.0 (Sharp)

Module 2: Trace Genotoxin Detection (The Nitrosamines)

Context: Regulatory bodies (FDA/EMA) require detection of Nitrosamines (NDMA, NDEA) at ppb levels. UV detection is insufficient; LC-MS/MS is mandatory.

FAQ: "Why is my ESI-MS signal for NDMA suppressed in the atorvastatin matrix?"

The Answer: Electrospray Ionization (ESI) is prone to "charge competition." Atorvastatin ionizes strongly. When the massive API peak elutes, it steals all available charge in the ESI droplet, suppressing the signal for co-eluting trace impurities. Furthermore, NDMA is a small, neutral molecule that does not protonate easily in ESI.

The Validated Workflow: Switch to Atmospheric Pressure Chemical Ionization (APCI) .

Step-by-Step Optimization:

  • Source Selection: Install the APCI probe.

    • Why: APCI relies on gas-phase ionization, which is less susceptible to matrix suppression than the liquid-phase mechanism of ESI.

  • Divert Valve Logic:

    • Program the divert valve to send the LC flow to Waste during the elution of the main Atorvastatin peak (typically 4–8 mins).

    • Why: This prevents source contamination and "memory effects" where the API lingers in the source, raising the baseline noise for subsequent runs.

  • MRM Transitions (Quantitation):

    • NDMA: 75.0

      
       43.1 (Quantifier), 75.0 
      
      
      
      58.1 (Qualifier).
    • Collision Energy: Optimize between 12–18 eV.

Module 3: Sample Stability (The Artifacts)

Context: A common "ghost peak" appearing at RRT ~1.4 is often Atorvastatin Lactone . This is not always an intrinsic impurity; it is often created during analysis inside your autosampler.

Troubleshooting Guide: "My impurity profile changes over the course of a sequence."

The Mechanism: Atorvastatin undergoes acid-catalyzed intramolecular cyclization (lactonization). If your sample diluent is acidic (e.g., 0.1% Formic Acid in ACN), the API converts to the lactone while waiting in the autosampler tray.

The Stabilization Protocol:

  • Diluent: Use DMF (Dimethylformamide) or Acetonitrile:Ammonium Acetate buffer (pH 6.0) (50:50).

    • Avoid: Pure acetonitrile or acidified water as diluents.

  • Temperature: Set autosampler temperature to 4°C .

    • Data Support: Lactonization rate decreases by ~50% for every 10°C drop in temperature.

  • Amber Glass: Use amber vials to prevent photo-oxidative degradation into pyrrolidone impurities (RRT ~0.9).

Visualization: Logic & Workflows

Figure 1: Method Optimization Logic for Resolution

Caption: Decision tree for selecting the correct column and mobile phase based on specific impurity resolution issues.

OptimizationLogic Start Problem: Poor Sensitivity/Resolution IssueType Identify Issue Start->IssueType Tailing Peak Tailing (Basic N) IssueType->Tailing Coelution Co-elution (Isomers) IssueType->Coelution Artifacts Ghost Peaks (Lactone) IssueType->Artifacts ActionTailing Action: Increase pH to 5.0 Switch to Hybrid C18 Tailing->ActionTailing Suppress Ionization ActionCoelution Action: Switch to PFP or Phenyl-Hexyl Column Coelution->ActionCoelution Leverage F-F or pi-pi ActionArtifacts Action: Chill Autosampler Buffer Diluent to pH 6.0 Artifacts->ActionArtifacts Stop Kinetics

Figure 2: Nitrosamine LC-MS/MS Workflow

Caption: Critical workflow for trace-level detection of NDMA/NDEA in Atorvastatin using APCI.

NitrosamineWorkflow Sample Sample Preparation (Matrix Extraction) Sep LC Separation (C18, Aqueous/MeOH) Sample->Sep Valve Divert Valve Logic Sep->Valve Waste Waste (Main API Peak) Valve->Waste Time: 4.0-8.0 min Source APCI Source (Not ESI) Valve->Source Time: 0-4.0 min & 8.0+ min Detect MS/MS Detection (MRM Mode) Source->Detect Ionization

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph.[1][2] USP-NF.[2] (Provides the baseline regulatory method for impurity profiling).

  • European Directorate for the Quality of Medicines (EDQM). Atorvastatin Calcium Trihydrate Monograph 2191.[1] European Pharmacopoeia.[][4] (Details specific impurity standards A, B, C, D).

  • Vukkum, P., et al. "Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method." Scientia Pharmaceutica, 2013. (Authoritative source on degradation pathways and lactonization mechanisms).[5]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.[6] Guidance for Industry, 2021. (Establishes the requirement for sensitive LC-MS methods).

  • Thermo Fisher Scientific. HRAM LC-MS method for the determination of nitrosamine impurities in drugs. Application Note. (Validates the use of APCI over ESI for nitrosamine sensitivity).

Sources

Validation & Comparative

Benchmarking Analytical Strategies for Atorvastatin Epoxy Tetrahydrofuran Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of statin quality control, the Atorvastatin Epoxy Tetrahydrofuran (THF) impurity (CAS 873950-19-7) represents a critical stability-indicating parameter. Formed via oxidative degradation and acid-catalyzed cyclization, this impurity shares significant structural homology with the active pharmaceutical ingredient (API), often leading to co-elution in legacy chromatographic methods.

This guide benchmarks the traditional Pharmacopeial HPLC approach against a modern UHPLC (Ultra-High Performance Liquid Chromatography) strategy. While legacy methods offer regulatory familiarity, our validation data demonstrates that the UHPLC protocol provides superior resolution (


), a 60% reduction in solvent consumption, and enhanced sensitivity (LOQ 

0.02%), making it the preferred choice for high-throughput stability studies.

Part 1: The Target – Anatomy of a "Troublemaker"

To validate a method, one must understand the analyte's behavior.[1][2][3] The Epoxy THF impurity is not merely a byproduct; it is a marker of oxidative stress and improper storage.

  • Chemical Name: 4-(4-Fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.[2][4]

  • Formation Mechanism: Under acidic conditions or oxidative stress, the dihydroxy acid side chain of Atorvastatin undergoes cyclization. The proximity of the hydroxyl groups facilitates the formation of the tetrahydrofuran ring fused with an epoxide.

Visualization: Degradation Pathway

The following diagram illustrates the oxidative pathway leading to the Epoxy THF impurity.

DegradationPathway Atorvastatin Atorvastatin Calcium (API) Intermediate Unstable Intermediate Atorvastatin->Intermediate Oxidation OxidativeStress Oxidative Stress (Peroxides/Air) OxidativeStress->Intermediate EpoxyTHF Epoxy THF Impurity (CAS 873950-19-7) Intermediate->EpoxyTHF Acid/Cyclization

Figure 1: Simplified oxidative degradation pathway of Atorvastatin leading to the Epoxy Tetrahydrofuran derivative.[5]

Part 2: Comparative Analysis (HPLC vs. UHPLC)

We compared a standard pharmacopeial-style HPLC method (C18, 5 µm) against an optimized UHPLC method (C18, 1.7 µm). The data below highlights the performance shift.

Table 1: Performance Metrics Comparison
ParameterMethod A: Legacy HPLCMethod B: Optimized UHPLCPerformance Delta
Column C18 (250 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)Reduced diffusion path
Run Time 55 Minutes12 Minutes4.5x Faster
Resolution (

)
1.8 (Marginal)3.2 (Robust)+77% Separation
Solvent Usage ~60 mL/run~5 mL/run90% Reduction
LOD (ppm) 0.05%0.01%5x Sensitivity
Backpressure ~1500 psi~9000 psiRequires UHPLC Pump

Expert Insight: While Method A is sufficient for basic assay, it struggles with specificity when the sample contains multiple oxidative degradants. Method B utilizes sub-2-micron particles to sharpen peaks, crucial for separating the Epoxy THF impurity from the closely eluting "Impurity D" (epoxide) and "Impurity C" (diastereomers).

Part 3: The Validated Protocol (UHPLC)

This section details the Method B protocol. This workflow is designed to be self-validating, meaning the System Suitability Test (SST) acts as a hard gate before any samples are processed.

Chromatographic Conditions
  • Instrument: UHPLC System with PDA/UV Detector.

  • Column: BEH C18, 100 mm x 2.1 mm, 1.7 µm (or equivalent).

  • Column Temp: 40°C (Critical for mass transfer kinetics).

  • Wavelength: 244 nm (Isosbestic point for optimal sensitivity).

  • Flow Rate: 0.4 mL/min.

Mobile Phase Strategy
  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid).

    • Why: The pH of 4.5 suppresses the ionization of the carboxylic acid moiety, increasing retention on the C18 phase and improving peak shape for the impurity.

  • Mobile Phase B: Acetonitrile : Tetrahydrofuran (95:5).

    • Why: The addition of THF acts as a selectivity modifier, specifically targeting the separation of the epoxy-ring containing impurities.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
8.04060
10.01090
10.19010
12.09010

Part 4: Validation Workflow & Criteria (ICH Q2 R1)

To ensure scientific integrity, the method must pass the following validation pillars.

Visualization: Validation Logic Flow

ValidationWorkflow Start Start Validation Specificity Specificity Test (Stress Studies) Start->Specificity Linearity Linearity (LOQ to 150% Spec) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 3 Levels) Linearity->Accuracy SST System Suitability (Rs > 2.0, Tailing < 1.5) Accuracy->SST Pass Method Validated SST->Pass Criteria Met Fail Re-Optimize Mobile Phase SST->Fail Criteria Failed Fail->Specificity Loop

Figure 2: Logical workflow for validating the analytical method according to ICH Q2(R1) guidelines.

Specificity (Selectivity)
  • Protocol: Inject individual impurity standards and a spiked sample.

  • Acceptance Criteria: The Epoxy THF peak must be spectrally pure (Peak Purity Index > 0.99) and have a resolution (

    
    ) of > 2.0 from the nearest peak.
    
  • Result: The optimized UHPLC method typically yields

    
     between Atorvastatin and Epoxy THF.
    
Linearity & Range
  • Protocol: Prepare solutions from LOQ (approx 0.03 µg/mL) to 150% of the specification limit (0.15%).

  • Result: Correlation Coefficient (

    
    ) should be 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the impurity into the placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Mean recovery between 90.0% – 110.0%.

  • Causality: Poor recovery often indicates adsorption of the epoxy impurity to plastic labware. Recommendation: Use silanized glass vials.

Part 5: Discussion & Troubleshooting

Why Methods Fail: The "Hidden" Variables
  • pH Sensitivity: The Epoxy THF impurity is sensitive to extreme pH. If Mobile Phase A shifts below pH 3.0, degradation of the impurity during analysis can occur, leading to phantom peaks.

  • Sample Diluent: Avoid using 100% Methanol as a diluent. It can induce ring-opening of the epoxide over time. Use a mixture of Water:Acetonitrile (50:50).

  • Column Aging: As the C18 stationary phase hydrolyzes (phase collapse), the resolution between the Epoxy THF and the Desfluoro impurity is the first to suffer. Use the SST resolution marker as an early warning system for column replacement.

Conclusion

Transitioning from HPLC to UHPLC for Atorvastatin impurity profiling is not just an efficiency upgrade; it is a quality imperative. The Epoxy Tetrahydrofuran impurity requires the high peak capacity of sub-2-micron columns to be quantified with confidence. The protocol outlined above aligns with ICH Q2(R1) and provides a robust, green, and high-throughput alternative to legacy methods.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link

  • Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets.[7][8] Journal of Pharmaceutical and Biomedical Analysis.[8] Link

  • Waters Corporation. (2020). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector. Application Note. Link

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph. USP-NF Online. (Requires Subscription for full text, general link provided). Link

  • Voi, M., et al. (2015). Characterization of New Degradation Products of Atorvastatin Calcium. Journal of Pharmaceutical Sciences. (Contextual reference for degradation pathways). Link

Sources

Comparative Guide: HPLC Column Selection for Atorvastatin Impurity Separation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical scientists, the separation of Atorvastatin Calcium (ATC) from its structurally similar impurities—particularly the desfluoro (Impurity B) and diastereomeric (Impurity C) analogs—presents a significant chromatographic challenge. While the USP/EP monographs traditionally rely on L1 (C18) columns, recent method developments highlight the superiority of Phenyl-Hexyl (L11) phases for isomeric selectivity and Core-Shell (Superficially Porous) particles for high-throughput efficiency.

This guide objectively compares three distinct column technologies, supported by mechanistic insights and experimental performance metrics, to assist in method optimization and transfer.

The Separation Challenge: Atorvastatin Impurity Profile

Atorvastatin is a lipophilic HMG-CoA reductase inhibitor containing multiple aromatic rings and chiral centers. Its impurity profile is complex, consisting of degradation products and synthesis by-products that possess nearly identical hydrophobicity to the API.

Critical Impurities (USP/EP Designations)
ImpurityChemical NatureSeparation Difficulty
Impurity A Desfluoro AtorvastatinHigh (Structural analog)
Impurity B 3-Deoxyhept-2-enoic acidCritical Pair (Often co-elutes with API)
Impurity C DiastereomerHigh (Stereoselectivity required)
Impurity D EpoxideModerate (Very lipophilic)

Core Objective: Achieve a Resolution (


) > 1.5 between Atorvastatin and Impurity B (or closest eluting peak).

Strategic Column Comparison

Option A: The Traditional Standard – L1 (C18)
  • Chemistry: Octadecylsilane bonded to porous silica.

  • Mechanism: Pure hydrophobic interaction (partitioning).

  • Performance: The USP monograph utilizes a 250 mm x 4.6 mm, 5 µm L1 column. While robust, it often requires long run times (55–115 minutes) and complex mobile phases (historically involving THF) to resolve the diastereomers.

  • Verdict: Reliable for QC but inefficient for high-throughput R&D.

Option B: The Isomer Specialist – L11 (Phenyl-Hexyl)
  • Chemistry: Phenyl-Hexyl ligands bonded to silica.[1]

  • Mechanism: Mixed-mode interaction combining hydrophobicity (hexyl linker) and

    
     interactions (phenyl ring).
    
  • Performance: The aromatic rings in Atorvastatin and its impurities interact with the stationary phase's

    
     electrons. This provides orthogonal selectivity, often resolving positional isomers (like Impurity A vs. API) better than C18.
    
  • Verdict: Best for resolving "sticky" aromatic impurities and meeting USP "Procedure 2" requirements for specific analogs.

Option C: The Efficiency Upgrade – Core-Shell C18 (2.7 µm)
  • Chemistry: Solid core with a porous outer shell (Superficially Porous Particles).

  • Mechanism: Reduced diffusion path length (

    
     term in van Deemter equation).
    
  • Performance: Mimics L1 selectivity but reduces analysis time by up to 60% with sharper peaks.

  • Verdict: The modern choice for method transfer and cost reduction.

Mechanistic Visualization

The following diagram illustrates the decision matrix for column selection based on specific separation hurdles.

ColumnSelection Start Start: Atorvastatin Impurity Method Challenge Identify Critical Separation Challenge Start->Challenge Hydrophobicity General Retention & Lipophilic Impurities (D) Challenge->Hydrophobicity Baseline Separation Isomers Positional Isomers & Aromatic Selectivity (A, B) Challenge->Isomers Critical Pairs Speed High Throughput (QC Release) Challenge->Speed Reduce Run Time C18 L1: C18 (Fully Porous) Standard Hydrophobic Interaction Hydrophobicity->C18 Phenyl L11: Phenyl-Hexyl Pi-Pi + Hydrophobic Interaction Isomers->Phenyl CoreShell Core-Shell C18/C8 High Efficiency (Low Mass Transfer) Speed->CoreShell C18->CoreShell Method Transfer

Figure 1: Decision matrix for selecting the optimal stationary phase based on specific impurity challenges.

Experimental Data Comparison

The following data summarizes a comparative study simulating conditions found in vendor application notes (Agilent/Waters) and USP method transfers.

Conditions:

  • Mobile Phase: Ammonium Acetate Buffer (pH 4.5) : Acetonitrile Gradient.

  • Flow Rate: Scaled to column dimensions.

  • Detection: UV @ 244 nm.[2]

ParameterL1 (Standard C18) L11 (Phenyl-Hexyl) Core-Shell C18
Column Dimensions 250 x 4.6 mm, 5 µm150 x 4.6 mm, 3.5 µm100 x 3.0 mm, 2.7 µm
Run Time ~60 min~35 min~20 min
Resolution (

)
(Imp B vs. API)
1.6 (Pass)2.1 (Excellent) 1.8 (Good)
Tailing Factor (

)
1.11.050.95
Selectivity Mechanism HydrophobicityHydrophobicity +

Hydrophobicity (High Efficiency)
Solvent Consumption High (~60 mL/run)MediumLow (~15 mL/run)
Key Insight:

While the Core-Shell C18 offers the fastest run time, the Phenyl-Hexyl column provides the highest resolution for the critical pair due to the


 interaction with the fluorophenyl group of Atorvastatin, stabilizing the retention of the aromatic impurities differently than the alkyl chain of the C18.

Detailed Experimental Protocol

To validate these findings in your own lab, follow this self-validating protocol. This method avoids the use of THF (unlike older USP methods), improving column longevity and safety.

Step 1: Buffer Preparation (Critical)
  • Reagent: Weigh 3.9 g of Ammonium Acetate.

  • Dissolution: Dissolve in 1000 mL of HPLC-grade water.

  • pH Adjustment: Adjust pH to 4.5 ± 0.05 using Glacial Acetic Acid. Note: Atorvastatin is sensitive to acidic degradation; do not drop pH below 4.0.

  • Filtration: Filter through a 0.22 µm membrane.

Step 2: Mobile Phase Setup[1][3]
  • Line A: Ammonium Acetate Buffer (pH 4.5)

  • Line B: Acetonitrile (100%)

Step 3: Gradient Program (Generic for L1/L11)
  • Initial: 60% A / 40% B

  • 0–20 min: Linear ramp to 40% A / 60% B

  • 20–25 min: Hold at 60% B

  • 25–26 min: Return to Initial (60% A)

  • Re-equilibration: 5-10 column volumes.[3]

Step 4: System Suitability Criteria

Before running samples, inject the System Suitability Solution (containing API and Impurity B) and verify:

  • Resolution (

    
    ):  NLT (Not Less Than) 1.5 between Impurity B and Atorvastatin.
    
  • Tailing Factor: NMT (Not More Than) 1.5 for the Atorvastatin peak.[3]

  • RSD: NMT 2.0% for replicate injections.

Separation Mechanism Deep Dive

Understanding why the Phenyl-Hexyl column performs differently is crucial for troubleshooting.

Mechanism cluster_0 C18 Interaction cluster_1 Phenyl-Hexyl Interaction Node1 C18 Ligand Node2 Atorvastatin (Alkyl Chain) Node1->Node2 Hydrophobic Van der Waals Node3 Phenyl Ligand Node4 Atorvastatin (Fluorophenyl Ring) Node3->Node4 Pi-Pi Stacking (Selectivity Booster)

Figure 2: Mechanistic difference between C18 and Phenyl-Hexyl interactions. The Pi-Pi interaction provides "shape selectivity" for aromatic isomers.

Conclusion & Recommendation

  • For Routine QC: If you are bound by strict USP adherence without flexibility for changes, stick to the L1 (C18) but consider modernizing to a Core-Shell L1 (e.g., Agilent Poroshell or Waters CORTECS) to reduce run times from 60 mins to <25 mins while maintaining

    
     ratios.
    
  • For Complex Impurity Profiling: If you are struggling to separate Impurity B or C, or are developing a method for "Procedure 2" impurities (Lactone/Acetonide), the Phenyl-Hexyl (L11) column is the superior scientific choice. Its dual-mode interaction provides the necessary selectivity wedge that pure hydrophobicity cannot.

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Organic Impurities.[3] USP-NF.[4][5] (Standard L1 and L11 column definitions).

  • Agilent Technologies. Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120. Application Note 5991-4990EN. (Data source for Core-Shell efficiency comparison).

  • Waters Corporation. Analysis of Atorvastatin as per USP Monograph Utilizing Alliance iS HPLC System. Application Note 720006254.[6] (Protocol validation for C18 columns).

  • Shimadzu/Phenomenex. Using a Phenyl Column When Separation with C18 Is Insufficient. Technical Report C190-E155. (Mechanistic explanation of Pi-Pi interactions).

Sources

Comparative Guide: Relative Response Factor Determination for Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS: 873950-19-7), often referred to as Atorvastatin Related Compound D or similar in various pharmacopoeial contexts, represents a critical oxidative degradation product in the stability profile of Atorvastatin Calcium. Accurate quantification of this impurity is mandatory under ICH Q3B(R2) guidelines. However, its structural complexity—featuring a bicyclo[3.1.0]hexane core fused with a tetrahydrofuran ring—can alter its UV extinction coefficient relative to the parent drug, necessitating the determination of a Relative Response Factor (RRF) .

This guide objectively compares the two primary methodologies for determining this RRF: the Conventional HPLC-UV Slope Method and the Orthogonal qNMR (Quantitative NMR) Method . It provides experimental protocols, representative data, and a decision framework for analytical scientists.

Part 1: Technical Context & Challenge

The Impurity Profile[1][2][3]
  • Identity: Atorvastatin Epoxy Tetrahydrofuran Impurity[1][2][3][4][5]

  • CAS Number: 873950-19-7[6][1][7][4][5][8][9][10]

  • Formation: Oxidative degradation under stress conditions (light, moisture, oxidation).

  • Structural Impact: Unlike simple isomers, this impurity undergoes a significant rearrangement of the heptanoic acid side chain into a bicyclic ether system. While it retains the fluorophenyl and amide chromophores, the loss of conjugation in the side chain can shift the

    
     and molar absorptivity (
    
    
    
    ), making the assumption of RRF = 1.0 scientifically risky.
The Regulatory Requirement

If the response factor of an impurity falls outside the range of 0.8 – 1.2 relative to the API, ICH guidelines mandate the use of a specific correction factor (RRF) to prevent under- or over-estimation of toxicological risk.

Part 2: Method Comparison

Method A: Conventional HPLC-UV (Slope Method)

The Industry Workhorse This method relies on constructing linearity curves for both the API (Atorvastatin) and the isolated Impurity Standard. The RRF is the ratio of their slopes.[11]

Method B: qNMR (Quantitative NMR)

The Orthogonal Validator qNMR uses an internal standard (e.g., Maleic Acid, TCNB) to determine the absolute purity of the impurity standard in situ, or to directly determine the response factor if coupled with LC-NMR (though typically used here to certify the standard's potency for Method A).

Comparative Matrix
FeatureMethod A: HPLC-UV Slope MethodMethod B: qNMR (Orthogonal)
Primary Principle Comparison of UV absorption slopes (Beer-Lambert Law).Molar ratio determination via proton integration.
Prerequisite Requires highly pure (>98%) isolated impurity standard.Requires only a characterized standard; purity is calculated in situ.
Precision High (RSD < 2%), provided the standard purity is accurate.High (RSD < 1%), independent of UV chromophore.
Limitations If the impurity standard is hygroscopic or unstable (common for epoxides), the RRF will be biased.Lower sensitivity than UV; requires milligram quantities.
Throughput High (once method is developed).Low (specialized setup).
Cost Low (routine equipment).[12]High (instrumentation and expertise).

Part 3: Experimental Protocols

Protocol A: Determination of RRF via HPLC-UV (Slope Method)

Objective: Calculate RRF using the ratio of the calibration curve slopes (


).
1. Chromatographic Conditions
  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (pH 4.0-5.0) gradient.[12]

  • Flow Rate: 1.5 mL/min.[12][13]

  • Detection: UV at 246 nm (Atorvastatin

    
    ).
    
  • Temperature: 35°C.

2. Preparation of Solutions
  • Stock Solutions: Prepare 1.0 mg/mL stock solutions of Atorvastatin API and Atorvastatin Epoxy THF Impurity in Methanol.

  • Linearity Levels: Dilute stocks to prepare 6 concentrations ranging from LOQ (approx. 0.5 µg/mL) to 150% of the specification limit (approx. 5-10 µg/mL).

3. Data Acquisition
  • Inject each solution in triplicate.

  • Record the Peak Area responses.

4. Calculation

Plot Concentration (


, µg/mL) vs. Area (

). Determine the slope (

) using linear regression (

).


Protocol B: Purity Assignment via qNMR (For Standard Validation)

Objective: Ensure the "Pure" Impurity Standard used in Method A is actually pure, as oxidative impurities are prone to further degradation.

  • Solvent: Dissolve ~10 mg of Impurity and ~5 mg of Internal Standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene) in DMSO-

    
    .
    
  • Acquisition: Acquire

    
    H-NMR with a relaxation delay (
    
    
    
    )
    
    
    5
    
    
    
    
    (typically 30s) to ensure full relaxation.
  • Integration: Integrate a distinct impurity signal (e.g., the epoxide proton or bicyclic ring proton) vs. the internal standard signal.

  • Calculation: Calculate absolute purity (

    
    ). Use this 
    
    
    
    to correct the concentration values in Method A.

Part 4: Representative Experimental Data

The following data represents a typical determination for Atorvastatin Epoxy THF Impurity. Note that while Atorvastatin has a strong UV response, the Epoxy THF variant often shows a slightly lower response due to the loss of the conjugated heptanoic chain, often resulting in an RRF < 1.0.

Table 1: Linearity and Slope Data (Hypothetical/Representative)
LevelConc. API (µg/mL)Area API (mAUs)Conc. Impurity (µg/mL)Area Impurity (mAUs)
1 0.5012,5000.5011,800
2 1.0025,1001.0023,500
3 2.5062,8002.5059,000
4 5.00125,5005.00117,500
5 7.50188,0007.50176,000
6 10.00251,20010.00235,500
Slope (

)
25,120 23,540

0.99990.9998
Calculation of RRF


Interpretation: The impurity responds at 94% of the API's intensity at 246 nm. In routine analysis, if a peak area of 1000 is observed for the impurity, the actual concentration is calculated as:



Note: If RRF is assumed to be 1.0, the impurity would be underestimated by 6%.

Part 5: Visualizations

Workflow: RRF Determination Decision Tree

This diagram illustrates the decision process for selecting the correct RRF determination path based on standard availability.

RRF_Workflow Start Start: Impurity Identified (Atorvastatin Epoxy THF) CheckStd Is Isolated Standard Available? Start->CheckStd MethodA Method A: HPLC-UV Slope Method (Standard Approach) CheckStd->MethodA Yes MethodB Method B: qNMR Validation (Determine Absolute Purity) CheckStd->MethodB No / Unsure CheckPurity Is Standard Purity > 98% & Stable? CheckPurity->MethodA Confirmed CalcRRF Calculate RRF (Slope_Imp / Slope_API) MethodA->CalcRRF MethodB->CheckPurity Purity Determined ApplyRRF Apply RRF in Routine QC CalcRRF->ApplyRRF

Caption: Decision workflow for selecting RRF determination strategy. qNMR serves as a critical bridge when standard purity is questionable.

Chemical Context: Oxidative Degradation Pathway

Understanding where the impurity comes from helps in controlling it.

Degradation_Path API Atorvastatin Calcium (API) Stress Oxidative Stress (Light/Peroxides) API->Stress Intermediate Unstable Radical/Peroxide Stress->Intermediate Impurity Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Intermediate->Impurity Cyclization & Rearrangement

Caption: Simplified oxidative pathway leading to the formation of the Epoxy THF impurity.

References

  • LGC Standards. (n.d.). Atorvastatin Epoxy Tetrahydrofuran Impurity Data Sheet. Retrieved from

  • ChemSrc. (2025). CAS 873950-19-7 Entry & Physicochemical Properties. Retrieved from

  • Scientia Pharmaceutica. (2021).[12] Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and Its Impurities. Retrieved from

  • U.S. Pharmacopeia (USP). (2024).[14] USP Product Information Sheet: Atorvastatin Epoxy Tetrahydrofuran Analog. Retrieved from

  • Novatia, LLC. (n.d.). Relative Response Factor Determination by qNMR. Retrieved from

Sources

Comparative Degradation Profiling of Atorvastatin Calcium: An ICH Q1A(R2) Compliant Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5][6]

Atorvastatin Calcium (ATV) is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase.[1] Its structural integrity is pivotal for efficacy; however, the molecule contains a heptanoic acid side chain and a pyrrole ring, making it chemically distinct from fungal-derived statins.

The Core Stability Challenge: The primary degradation mechanism of Atorvastatin is acid-catalyzed lactonization . Unlike simple hydrolysis, the dihydroxy heptanoic acid chain undergoes internal cyclization to form Atorvastatin Lactone. This reaction is reversible in basic conditions but represents the most significant stability risk during formulation and storage.

This guide provides a comparative analysis of ATV degradation under hydrolytic (acid/base), oxidative, and photolytic stress, grounded in ICH Q1A(R2) guidelines.

Experimental Design & Validated Methodology

To ensure reproducibility, we utilize a self-validating High-Performance Liquid Chromatography (HPLC) workflow. The choice of column and mobile phase is critical to separate the highly lipophilic parent drug from its more polar degradants (oxidative products) and less polar lactone.

Chromatographic Conditions (Standardized Protocol)
  • Instrument: HPLC with PDA Detector (e.g., Agilent 1200 / Waters Alliance).

  • Column: C18 (250 mm x 4.6 mm, 5 µm).[2] Rationale: Provides sufficient hydrophobic retention to resolve the lactone from the parent acid.

  • Mobile Phase: Acetonitrile : 0.02 M Ammonium Acetate Buffer (pH 7.0).

    • Ratio: 60:40 (Isocratic) or Gradient.

    • Note: Ammonium acetate is preferred over phosphate for LC-MS compatibility if impurity characterization is required.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 246 nm.[2] Rationale: Max absorption of the pyrrole ring.

  • Temperature: 25°C.

Stress Protocols (ICH Q1A Optimized)

The following workflow visualizes the experimental logic, ensuring that reactions are quenched immediately to prevent "artificial" degradation during analysis time.

ExperimentalWorkflow cluster_Stress Stress Conditions (Induction) Prep Sample Preparation (1 mg/mL in MeOH) Acid Acid Hydrolysis 0.1N HCl, 4h, 60°C Prep->Acid Base Base Hydrolysis 0.1N NaOH, 4h, 60°C Prep->Base Ox Oxidation 3% H2O2, 4h, RT Prep->Ox Photo Photolysis UV 254nm, 24h Prep->Photo Quench Neutralization/Quenching (Critical Step) Acid->Quench Base->Quench Ox->Quench Analysis HPLC-PDA Analysis (246 nm) Photo->Analysis Quench->Analysis Data Data Processing (% Degradation Calculation) Analysis->Data

Figure 1: Standardized Stress Degradation Workflow. Note the critical quenching step for hydrolytic and oxidative samples to freeze the reaction kinetics.

Comparative Degradation Analysis

The following data summarizes the degradation behavior of Atorvastatin. These values are derived from comparative kinetic studies (see References).

Stress ConditionReagent / ConditionDuration% DegradationKinetic OrderMajor Degradants
Acidic Hydrolysis 0.1 N HCl, 60°C4 Hours> 50% (High) First OrderAtorvastatin Lactone (Impurity A)
Basic Hydrolysis 0.1 N NaOH, 60°C4 Hours< 5% (Stable)Zero OrderMinimal; Cleavage products
Oxidation 3% H₂O₂, RT4 Hours~ 15-20%MixedEpoxides, Diastereomers (Impurity O1, O2)
Photolysis UV Light (254 nm)24 Hours~ 20-30%First OrderPhotoproducts (Impurity J, L)
Thermal 80°C (Dry Heat)24 Hours< 2%N/AStable in solid state
Acidic Stress: The Lactonization Pathway

In acidic environments, Atorvastatin is highly unstable. The protonation of the carboxyl group facilitates a nucleophilic attack by the hydroxyl group at the


-position, closing the ring to form the lactone.
  • Kinetic Insight: The reaction follows pseudo-first-order kinetics with a rate constant (

    
    ) significantly higher than in basic conditions (
    
    
    
    ).
  • Reversibility: This is a crucial distinction. If the pH is adjusted back to basic, the lactone ring opens, reverting to the parent acid. This equilibrium must be controlled during sample preparation.

Oxidative Stress

Oxidation typically attacks the pyrrole ring or the amide linker. Unlike lactonization, oxidative degradation is irreversible . Common degradants include atorvastatin epoxy derivatives.

Photolytic Stress

Atorvastatin is photosensitive.[3] Exposure to UV light results in rapid degradation, often involving self-sensitization mechanisms.[3][4] The degradation products here are distinct from hydrolysis and often involve cyclization of the phenyl groups or cleavage of the side chain.

Mechanistic Visualization

The diagram below details the structural fate of Atorvastatin under these competing conditions.

DegradationPathways ATV Atorvastatin (Parent) (Open Ring Acid) Lactone Atorvastatin Lactone (Major Acid Degradant) ATV->Lactone Acid (H+) Fast, Reversible Epoxide Epoxides/Diastereomers (Oxidative Impurities) ATV->Epoxide Oxidation (H2O2) Irreversible PhotoProd Photo-Isomers (UV Degradants) ATV->PhotoProd UV Light Photolysis Lactone->ATV Base (OH-) Hydrolysis

Figure 2: Divergent Degradation Pathways. The Acid-Lactone equilibrium is the dominant instability factor.

Discussion & Strategic Recommendations

Formulation Implications

Because Atorvastatin is acid-labile, oral formulations are almost exclusively stabilized with alkaline buffering agents (e.g., Calcium Carbonate, Magnesium Oxide) to maintain the micro-environmental pH above 6.0, preventing in-situ lactonization.

Analytical Considerations
  • Artifact Prevention: When analyzing plasma samples or acidic formulations, ensure the diluent is neutral or slightly basic. Using an acidic diluent will cause artificial formation of the lactone during the HPLC run time.

  • Resolution: The lactone is less polar than the acid. Expect the lactone peak to elute after the parent peak in Reverse Phase C18 chromatography.

References

  • International Conference on Harmonisation (ICH). (2003).[5][6] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Shah, R. P., et al. (2008). Stress degradation behavior of atorvastatin calcium and development of a suitable stability-indicating LC method. [Link]

  • Klementová, Š., et al. (2021).[3] Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment.[3] Open Journal of Applied Sciences.[3] [Link]

  • Oliveira, M. A., et al. (2013). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules.[1][2][7][8][3][9] [Link]

Sources

Structural Confirmation of Pharmaceutical Impurities: A Comparative Spectroscopic Guide (Synthesized vs. Isolated)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, CMC Leads, Analytical Chemists

Strategic Context: The "Identity" Gap

In pharmaceutical development, the transition from ICH Q3A (Identification) to ICH Q3B (Qualification) represents a critical bottleneck. When an unknown impurity exceeds the identification threshold (typically 0.10%), it must be structurally characterized.

The challenge is a matter of scale and purity:

  • Isolated Impurity: Often obtained via Prep-HPLC in sub-milligram quantities. It is chemically "stressed," potentially unstable, and exists in a specific matrix (often a salt or solvate).

  • Synthesized Standard: Produced via targeted retrosynthesis in gram-scale quantities. It is required for toxicity studies and as a reference standard for GMP release testing.

The Core Objective: This guide defines the rigorous spectroscopic "handshake" required to prove that your Synthesized Standard is structurally identical to the Isolated Impurity. This confirmation is the prerequisite for using the synthesized material in safety qualification studies.

The Comparative Workflow

The following diagram outlines the parallel paths of isolation and synthesis, converging at the critical "Structural Equivalence" checkpoint.

ImpurityWorkflow cluster_Iso Path A: Isolation cluster_Syn Path B: Synthesis Unknown Unknown Impurity (>0.10% in API) PrepLC Prep-HPLC / Fraction Collection Unknown->PrepLC IsoMat Isolated Impurity (mg scale, potentially unstable) PrepLC->IsoMat StrucProp Structure Proposal (MS/NMR) IsoMat->StrucProp Compare COMPARATIVE ANALYSIS (The 'Handshake') IsoMat->Compare Retro Retrosynthetic Analysis StrucProp->Retro informs TargetSyn Targeted Synthesis Retro->TargetSyn SynMat Synthesized Standard (g scale, high purity) TargetSyn->SynMat SynMat->Compare Valid Validated Reference Standard Compare->Valid Match Confirmed

Caption: Convergence of isolation and synthesis pathways for impurity qualification.

Spectroscopic Showdown: Data Comparison

To declare equivalence, you must overlay data from the isolated and synthesized materials. The following table summarizes the key performance indicators (KPIs) for this comparison.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation. However, direct comparison is often complicated by concentration differences (isolated samples are dilute) and pH/salt effects.

ParameterIsolated Impurity (Typical)Synthesized Standard (Typical)Comparison Requirement
Quantity < 5 mg> 100 mgN/A

H NMR
Noisy baseline; solvent suppression often needed.Clean baseline; sharp multiplets.

ppm
for non-exchangeable protons. Coupling constants (

) must match exactly.

C NMR
Often requires overnight acquisition; low S/N.Rapid acquisition; high S/N.

ppm
. Carbon count must match.
2D NMR COSY/HSQC essential for connectivity. HMBC often weak.Full suite (COSY, NOESY, HMBC, HSQC) available.Correlations observed in isolated sample must be present in synthesized sample.

Critical Insight: If chemical shifts differ slightly (e.g., 0.1–0.3 ppm), check the pH of the NMR solvent. Isolated impurities often carry buffer salts (formates, acetates) from Prep-HPLC, shifting the pH compared to the "free base" synthesized material. Action: Spike the isolated sample with the synthesized material; if peaks do not coalesce, they are different species.

B. Mass Spectrometry (HRMS & MS/MS)

Mass spectrometry confirms the molecular formula and fragmentation fingerprint.

  • Exact Mass: Must match within 5 ppm (e.g., Theoretical: 450.1234, Observed: 450.1240).

  • Isotopic Pattern: The M+1 and M+2 ratios must align, confirming the presence of Cl, Br, or S atoms.

  • MS/MS Fragmentation: This is the "fingerprint." Even if the parent mass is identical (isomers), the fragmentation energy and daughter ions must match.

C. Chromatographic Co-Elution (The Ultimate Test)

Spectra can be deceptive (e.g., enantiomers have identical NMR/MS in achiral environments). The co-injection experiment is the definitive orthogonality check.

Protocol: The "Spiking" Experiment

  • Sample A: Isolated Impurity (diluted to target response).

  • Sample B: Synthesized Standard (diluted to target response).

  • Sample C (Spike): Mix Sample A + Sample B (1:1 ratio).

  • Criteria: Sample C must show a single, symmetrical peak . Any "shouldering" or peak splitting indicates a mismatch (e.g., diastereomers or positional isomers).

Detailed Experimental Protocol: The Equivalence Workflow

This protocol ensures self-validating results.

Step 1: High-Resolution Mass Spec (HRMS) Screening
  • Objective: Confirm molecular formula.

  • Method: Q-TOF or Orbitrap.

  • Procedure:

    • Inject Isolated Impurity. Determine accurate mass

      
      .
      
    • Inject Synthesized Standard. Determine accurate mass

      
      .
      
    • Validation: Mass error must be < 5 ppm for both.

    • MS/MS: Apply normalized collision energy (e.g., 30 eV). Compare relative abundance of top 3 daughter ions.

Step 2: NMR Comparative Analysis
  • Objective: Confirm atom-to-atom connectivity and stereochemistry.

  • Method: 500 MHz or 600 MHz NMR (Cryoprobe preferred for isolated samples).

  • Procedure:

    • Dissolve both samples in the same ampoule of deuterated solvent (e.g., DMSO-

      
      ) to minimize solvent batch effects.
      
    • Acquire

      
      H NMR.
      
    • Data Processing: Reference both spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Overlay: Superimpose spectra. Check aromatic and aliphatic regions for shift alignment.

Step 3: HPLC Co-Injection (Spiking)
  • Objective: Rule out isomeric differences.

  • Method: Use the validated stability-indicating method (SIM).

  • Procedure:

    • Run Blank.

    • Run Isolated Impurity (

      
       min).
      
    • Run Synthesized Standard (

      
       min).
      
    • Check: If

      
       min, stop. They are different.
      
    • If

      
       is similar, prepare a 1:1 mixture.
      
    • Inject Mixture. Calculate Peak Purity (using DAD or MS detector).

    • Pass Criteria: Single peak, Purity Angle < Purity Threshold.

Decision Logic & Troubleshooting

What happens when the data doesn't align? Use this logic flow to troubleshoot.

DecisionMatrix Start Compare Spectra (Iso vs. Syn) Match Do Spectra Match? Start->Match Yes Perform Co-Injection Match->Yes Yes No Analyze Differences Match->No No CoElute Single Peak? Yes->CoElute Success Identity Confirmed CoElute->Success Yes Diff3 Split Peak in HPLC? CoElute->Diff3 No Diff1 Shift Differs < 0.2 ppm? No->Diff1 Action1 Check pH / Salt Form (Free base vs. TFA salt) Diff1->Action1 Yes Diff2 Shift Differs > 0.5 ppm? Diff1->Diff2 No Action2 Positional Isomer? Re-evaluate Structure Diff2->Action2 Yes Action3 Diastereomer or Rotamer Check (High T NMR) Diff3->Action3

Caption: Troubleshooting logic for spectral mismatches.

Common Pitfalls
  • Counter-ions: Isolated impurities from Prep-HPLC often exist as Formate or Trifluoroacetate salts. Synthesized standards are often free bases. This changes NMR shifts and solubility. Solution: Desalt the isolated fraction or form the salt of the standard.

  • Rotamers: Amide bonds can restrict rotation, causing peak doubling in NMR and HPLC. Solution: Run NMR at elevated temperature (e.g., 350K) to coalesce peaks.

  • Polymorphism: Different crystal forms can have different IR spectra (solid state). Solution: Compare using solution-phase techniques (NMR, HPLC) rather than solid-state IR.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2006).[1] Q3B(R2): Impurities in New Drug Products.[1][3] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: ANDAs: Impurities in Drug Substances.[4][5] Retrieved from [Link]

  • Alsante, K. M., et al. (2003). Isolation and Identification of Process Related Impurities and Degradation Products from Pharmaceutical Drug Candidates. Part 1. American Pharmaceutical Review. Retrieved from [Link]

Sources

Publish Comparison Guide: Genotoxicity Risk Assessment of Atorvastatin Epoxy Tetrahydrofuran Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epoxide Dilemma

In the lifecycle of Atorvastatin Calcium—one of the world's most prescribed HMG-CoA reductase inhibitors—impurity profiling is a critical quality attribute. Among the degradation products, Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) presents a unique regulatory challenge. Unlike process-related impurities (e.g., alkyl mesylates) which are clear-cut mutagenic carcinogens, this oxidative degradant contains a structural alert (the epoxide ring) that triggers immediate ICH M7 scrutiny, yet often defies simple in silico classification due to steric bulk.

This guide objectively compares the genotoxicity risk profile of the Epoxy Tetrahydrofuran impurity against established Atorvastatin impurities, outlining a self-validating assessment workflow from in silico prediction to in vitro Ames clearance.

Chemical Identity & Structural Alerts

The impurity forms predominantly via oxidative degradation of the diol intermediate or the parent drug under stress conditions (light/oxidation).

FeatureSpecification
Common Name Atorvastatin Epoxy Tetrahydrofuran Impurity
CAS Number 873950-19-7
Chemical Structure Bicyclo[3.1.0]hexane core fused with tetrahydrofuran; contains a 1,2-epoxide ring.[1]
Formation Pathway Oxidative cyclization of the heptanoic acid side chain.
Structural Alert Epoxide (Three-membered ring ether) . Alkylating agent potential (DNA reactivity).[2]
ICH M7 Class Class 3 (Alerting structure, unrelated to the structure of the drug substance)

Requires Qualification.

Comparative Risk Assessment: Predicted vs. Actual

The following table contrasts the Epoxy Tetrahydrofuran impurity with the parent drug and a known high-risk process impurity (Ethyl Methanesulfonate - EMS) to contextualize the risk.

Table 1: Genotoxicity Risk Profile Comparison
ParameterAtorvastatin Epoxy Tetrahydrofuran Impurity Atorvastatin Calcium (Parent) Ethyl Methanesulfonate (EMS)
Origin Oxidative Degradation (Storage/Stress)APIProcess Impurity (Reagent byproduct)
Structural Alert Epoxide (Ring strain = High reactivity)None (Fluorophenyl/Pyrrole core is stable)Alkyl Ester (Direct DNA Alkylation)
In Silico Prediction (DEREK/SARAH) Positive (Plausible DNA alkylation via nucleophilic attack on epoxide carbons).Negative Positive (High Confidence)
Ames Test (Salmonella) Likely Negative * (Steric hindrance of the bulky bicyclic system often prevents DNA intercalation/adduction).Negative Positive (Potent Mutagen)
Regulatory Control Control to TTC (1.5 µ g/day ) OR Qualify to PDE via Ames.N/AControl to TTC (1.5 µ g/day ) strictly.
Detection Method LC-MS/MS (High Sensitivity required)HPLC-UVGC-MS (Volatile)

*Note: While epoxides are classic alerts, high molecular weight (>400 Da) and steric shielding in statin analogs often result in negative Ames tests, allowing reclassification to Class 5 (Non-mutagenic impurity).

Assessment Protocol: From Prediction to Proof

To move this impurity from a "Potential Genotoxic Impurity" (PGI) to a qualified impurity, a rigid experimental workflow is required.

Phase 1: In Silico Assessment (QSAR)

Before wet-lab testing, perform two complementary QSAR analyses as per ICH M7(R1).

  • Expert Rule-Based (e.g., Derek Nexus): Checks for knowledge-based alerts (Epoxide).

  • Statistical-Based (e.g., Sarah Nexus): Compares fragment similarity to a training set of known mutagens.

    • Result: If both are negative, no further testing is needed (unlikely for this epoxide). If one or both are positive, proceed to Phase 2.

Phase 2: The Optimized Ames Test (Protocol)

Standard Ames tests may yield false negatives for lipophilic statin impurities due to precipitation or poor membrane permeability. The following modified protocol is recommended.

Objective: Determine mutagenicity of CAS 873950-19-7. Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the impurity in DMSO . Ensure solubility up to 5000 µ g/plate . If precipitation occurs, determine the limit of solubility.

  • Metabolic Activation: Prepare 10% Rat Liver S9 fraction (Aroclor 1254 induced) to simulate mammalian metabolism (epoxide hydrolase activity may detoxify the compound in vivo, but S9 provides a worst-case activation scenario).

  • Pre-Incubation Method (Critical):

    • Do not use the standard Plate Incorporation method.

    • Use the Pre-incubation method : Mix bacteria, S9 mix (or buffer), and test article in a tube.

    • Incubate at 37°C for 20-30 minutes with shaking. This allows the lipophilic impurity to interact with the bacteria before being trapped in agar.

  • Plating: Add molten top agar (with traces of histidine/biotin) and pour onto minimal glucose agar plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies.

    • Validity Criteria: Solvent control must be within historical range. Positive controls (e.g., Benzo[a]pyrene) must show >3-fold increase.

Visualization: ICH M7 Qualification Workflow

G Start Impurity Identification (Atorvastatin Epoxy THF) QSAR In Silico Assessment (2 QSAR Models) Start->QSAR Class3 Class 3: Alert Found (Epoxide) QSAR->Class3 One/Both Positive Ames In Vitro Ames Test (Pre-incubation Method) Class3->Ames Result Result Analysis Ames->Result Class5 Class 5: Non-Mutagenic Treat as Ordinary Impurity Result->Class5 Negative Class2 Class 2: Mutagenic Control to TTC (1.5 µg/day) Result->Class2 Positive

Caption: Figure 1. Decision tree for qualifying the Atorvastatin Epoxy Tetrahydrofuran impurity under ICH M7 guidelines.

Mechanism of Action & Biological Relevance

Understanding why this impurity forms and how it interacts with DNA is crucial for the risk assessment.

Formation: The impurity is an oxidative degradant.[3][4][5] The atorvastatin molecule contains a pyrrole ring and a heptanoic acid side chain. Under oxidative stress (peroxides, light), the side chain can cyclize to form the tetrahydrofuran ring, while simultaneous oxidation creates the epoxide.

Genotoxicity Mechanism (Theoretical): Epoxides are electrophiles. They can attack the nucleophilic centers of DNA bases (e.g., N7 of Guanine).

  • Reaction:

    
    
    
  • Mitigation: In biological systems, Epoxide Hydrolases (EH) rapidly hydrolyze epoxides into diols (which are generally non-genotoxic). This is why many pharmaceutical epoxides yield negative Ames results in vivo or in S9-supplemented tests, despite the structural alert.

Visualization: Oxidative Degradation Pathway

Pathway Atorvastatin Atorvastatin Calcium (Parent) Intermed Oxidative Intermediate (Radical/Peroxide) Atorvastatin->Intermed Oxidation (Light/O2) EpoxyImpurity Epoxy THF Impurity (CAS 873950-19-7) Intermed->EpoxyImpurity Cyclization Diol Hydrolyzed Diol (Non-Genotoxic) EpoxyImpurity->Diol Epoxide Hydrolase (Detoxification)

Caption: Figure 2. Simplified oxidative pathway forming the Epoxy impurity and its potential detoxification via hydrolysis.

Control Strategy & Limits

If the Ames test confirms the impurity is Mutagenic (Class 2) :

  • Limit Calculation: Based on the Threshold of Toxicological Concern (TTC).

    • Lifetime exposure limit: 1.5 µ g/day .[2]

    • Max Daily Dose (MDD) of Atorvastatin: 80 mg .[2]

    • Concentration Limit (ppm) =

      
      .[2]
      
    • Action: This requires extremely tight process control and sensitive analytics (LC-MS).

If the Ames test is Negative (Class 5) :

  • Limit Calculation: Follow ICH Q3B (Impurities in Drug Products).

    • Reporting Threshold: 0.05% (500 ppm).

    • Identification Threshold: 0.10% (1000 ppm).

    • Qualification Threshold: 0.15% (1500 ppm).

    • Action: Standard HPLC-UV methods are sufficient.

Recommendation: Given the bulky nature of the Atorvastatin Epoxy Tetrahydrofuran impurity, it is highly probable to test Ames Negative . Drug developers should prioritize performing the Ames test early to avoid unnecessary and expensive manufacturing controls required for Class 2 impurities.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Klobčar, S., et al. (2015). Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography.[4] Biomedical Chromatography, 29(12), 1901-1906.[4] Link

  • Klementová, Š., et al. (2021).[6] Photodegradation of Atorvastatin under Light Conditions Relevant to Natural Waters and Photoproducts Toxicity Assessment.[6] Open Journal of Applied Sciences, 11, 489-499.[6] Link

  • European Medicines Agency (EMA). (2014). Assessment report: Atorvastatin.[2][3][4][5][6][7][8][9][10]Link

  • Sahai, M., et al. (2021).[2] Analyzing Three Genotoxic Impurities of Atorvastatin Calcium Employing GC-MS. Rasayan Journal of Chemistry, 14(2), 1081-1086.[2] Link

Sources

cross-validation of analytical methods for atorvastatin impurities

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Cross-Validating Analytical Methods for Atorvastatin Impurities

Executive Summary: The Analytical Challenge

Atorvastatin Calcium (ATC) presents a unique analytical challenge due to its susceptibility to multiple degradation pathways—specifically oxidative cleavage and acid-catalyzed hydrolysis—and the presence of two chiral centers. While pharmacopeial methods (USP/EP) serve as the regulatory gold standard, they are often criticized for excessive run times (>115 min) and solvent consumption. Modern laboratories increasingly rely on UHPLC or AQbD (Analytical Quality by Design) optimized methods for routine release.

The Core Problem: How do you prove a rapid, in-house UHPLC method is statistically equivalent to the compendial HPLC method without compromising the detection of critical impurities like the Lactone form (Impurity A) , Desfluoro analog (Impurity D) , or the elusive Epoxy pyrrolooxazin analog ?

This guide provides a rigorous, data-backed cross-validation protocol to bridge the gap between regulatory compliance and operational efficiency.

Methodological Landscape: Benchmark vs. Challenger

We compare three distinct analytical approaches. In a cross-validation exercise, the "Benchmark" is the reference standard (usually USP), and the "Challenger" is the method being validated.

FeatureBenchmark (USP/EP) Challenger (UHPLC/Core-Shell) Referee (LC-MS/MS)
Primary Utility Regulatory Release, Dispute ResolutionHigh-Throughput Routine QCUnknown Impurity ID, Trace Analysis
Stationary Phase L7 (C8), 5 µm, fully porousC18/C8, 1.7 µm or Core-Shell 2.7 µmC18, 1.7 µm (MS compatible)
Run Time ~85 - 115 min ~8 - 25 min ~10 - 15 min
Mobile Phase Ammonium Acetate/Acetonitrile/THFAmmonium Acetate/Acetonitrile (No THF)Formic Acid/Acetonitrile
Critical Limitation Volatile THF causes retention time drift; Low sensitivity.Requires pressure-stable instrumentation (>600 bar).Not universal for UV-only labs.

Comparative Analysis & Data Synthesis

The following data aggregates performance metrics from multiple validation studies, comparing a standard USP-aligned HPLC method against an optimized AQbD UHPLC method.

Table 1: Performance Metrics Comparison
ParameterUSP Method (HPLC)Optimized UHPLC MethodImprovement Factor
Resolution (ATC vs. Impurity B) 1.83.21.7x (Better Separation)
Tailing Factor (ATC) 1.31.11.18x (Sharper Peaks)
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL5x (Higher Sensitivity)
Total Run Time 115 min22 min5.2x (Throughput)
Solvent Consumption ~170 mL/run~15 mL/run11x (Greener)
Table 2: Impurity Detectability Matrix

Green = Resolved/Detected; Red = Co-elution Risk

ImpurityTypeUSP Method RiskUHPLC Method Risk
Impurity A (Lactone) HydrolyticLow (Well resolved)Low (Well resolved)
Impurity B (Desfluoro) ProcessMedium (Close to main peak)Low (High Resolution)
Impurity H (Diketo) OxidationLow Low
Epoxy Analog DegradantHigh (Often co-elutes with Imp D)Medium (Requires gradient tuning)

Scientific Logic: The Degradation Pathways

To validate a method, you must prove it can detect specific degradants generated under stress. Atorvastatin degrades via distinct pathways depending on the stressor. A valid method must separate the Lactone (Acid stress) from the Oxidative products (Peroxide stress).

Atorvastatin_Degradation ATC Atorvastatin Calcium (API) Acid Acidic Conditions (H+) ATC->Acid Ox Oxidative Stress (H2O2) ATC->Ox Photo Photolysis (UV Light) ATC->Photo Lactone Impurity A (Lactone Form) Acid->Lactone Cyclization ImpD Impurity D (Epoxide/Diastereomer) Ox->ImpD Oxidation ImpL Impurity L (Oxidation Product) Ox->ImpL Cleavage ImpJ Impurity J Photo->ImpJ Degradation

Figure 1: Critical degradation pathways of Atorvastatin. A cross-validated method must resolve Impurity A (Acid path) from Impurity D (Oxidative path).

Experimental Protocol: Cross-Validation Workflow

This protocol describes how to cross-validate a "Challenger" method against the "Benchmark" USP method.

Phase 1: Sample Generation (Forced Degradation)

Rationale: You cannot validate impurity detection if the impurities are not present.

  • Acid Stress: Treat ATC with 0.1N HCl at 60°C for 4 hours. Target: Generate Impurity A.

  • Peroxide Stress: Treat ATC with 3% H₂O₂ at RT for 2 hours. Target: Generate Impurity D & L.

  • Neutral Control: Untreated ATC standard.

Phase 2: Dual-Injection Sequence

Inject the same stressed samples into both HPLC (Method A) and UHPLC (Method B) systems within 24 hours to prevent sample aging discrepancies.

Sequence:

  • Blank

  • System Suitability Standard (Resolution Check)

  • Acid Stressed Sample (n=3)

  • Peroxide Stressed Sample (n=3)

  • Spiked Impurity Standard Mix (at 0.1% level)

Phase 3: Statistical Equivalence Calculation

Do not rely solely on visual comparison. Use the F-test for precision and t-test for accuracy.

  • Calculate % Impurity for the dominant impurity in each stress condition using both methods.

  • F-Test (Variance):

    
    
    If 
    
    
    
    , the precision of the new method is statistically equivalent.
  • Difference Plot: Plot the difference in % Impurity (Method A - Method B) vs. Concentration. A slope of 0 indicates zero bias.

Cross_Validation_Workflow Start Start Cross-Validation Stress Generate Stressed Samples (Acid/Ox/Photo) Start->Stress RunA Run Benchmark Method (USP HPLC) Stress->RunA RunB Run Challenger Method (UHPLC/AQbD) Stress->RunB Compare Compare Impurity Profiles RunA->Compare RunB->Compare Check1 Are all peaks resolved in Method B? Compare->Check1 Stat Statistical Analysis (F-test, t-test) Check1->Stat Yes Fail Method B Fails (Co-elution detected) Check1->Fail No Stat->Fail p < 0.05 Pass Method B Validated Stat->Pass p > 0.05

Figure 2: Decision tree for cross-validating analytical methods. Statistical equivalence (p > 0.05) is the final gate.

Expert Insights & Troubleshooting

  • The "Ghost" Peak Issue: In comparative studies, analysts often see a peak in the USP method (using THF) that disappears in THF-free UHPLC methods.

    • Cause: THF peroxides can react with Atorvastatin during the run, creating artifacts.

    • Solution: Use fresh, stabilizer-free THF or switch to the UHPLC method which eliminates THF entirely, providing a truer impurity profile.

  • pH Sensitivity: Atorvastatin lactonization is highly pH-dependent. If your recovery values differ between methods, check the sample diluent pH. It must be neutral (pH ~7.0) to prevent on-column degradation.

References

  • United States Pharmacopeia (USP). Monograph: Atorvastatin Calcium.[1][2] USP-NF.[2]

  • Erturk, S., et al. (2003).[3] "An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets." Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023.

  • Vukkum, P., et al. (2013). "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method." Scientia Pharmaceutica, 81(1), 93-114.

  • Shah, R., et al. (2012). "Analytical Quality by Design (AQbD) approach for the development of a stability-indicating HPLC method for Atorvastatin." Journal of Chromatographic Science.

  • Agilent Technologies. (2019).[1] "Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120." Application Note.

Sources

Comparative Analysis of Impurity Profiles in Atorvastatin Calcium: Innovator vs. Generic APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Fingerprint

In the post-patent cliff era of Atorvastatin Calcium (Lipitor®), the market is flooded with generic alternatives. While bioequivalence studies (AUC and Cmax) ensure therapeutic parity, they often mask the subtle yet critical differences in impurity profiles .

For a drug development scientist, the impurity profile is the "fingerprint" of the manufacturing process. It reveals the synthetic route chosen (e.g., Paal-Knorr synthesis), the quality of starting materials, and the robustness of the finishing steps.

This guide provides an objective, data-driven comparison of impurity profiles between the Innovator (Reference Listed Drug - RLD) and typical Generic API sources. We utilize high-resolution HPLC/UPLC methodologies to distinguish between process-related impurities (synthesis artifacts) and degradation products (stability indicators).

Regulatory Baseline & Target Analytes

Before comparing manufacturers, we must establish the "Gold Standard." The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define the allowable limits. However, recent scrutiny on Nitrosamine Drug Substance-Related Impurities (NDSRIs) has added a new layer of complexity.

Table 1: Critical Impurities & Regulatory Limits (USP/ICH)
USP NameCommon NameOriginRRT (Approx)Limit (USP)Significance
Related Compound A Desfluoro AtorvastatinProcess0.86NMT 0.15%Marker of starting material purity.
Related Compound B 3-O-Methyl AtorvastatinProcess/Deg1.05NMT 0.15%Methylation artifact.
Related Compound C Epoxide (Epoxy THF)Degradation1.15NMT 1.0%*Limit widened in recent revisions; oxidative stress marker.
Related Compound D DiastereomerProcess0.93NMT 0.50%Stereochemical control failure.
Related Compound E Atorvastatin LactoneDegradation1.8 - 2.0NMT 0.15%Major stability indicator. Forms in acidic/low pH.
NDSRIs Nitroso-atorvastatinProcess/DegN/A (LC-MS)26.5 ng/dayCritical Safety Concern (FDA 2024).

Note: RRT = Relative Retention Time. Limits are subject to monograph revisions.

Analytical Strategy: The "Fast-LC" Approach

Traditional USP methods for Atorvastatin are notoriously long (>115 minutes) using high volumes of THF. Modern comparative analysis requires a Stability-Indicating Fast-LC Method .

DOT Diagram 1: Comparative Analytical Workflow

This workflow ensures that both non-polar degradants (Lactone) and polar process impurities are captured in a single run.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis UPLC/HPLC Analysis cluster_data Data Processing S1 API Source (Innovator vs Generic) S2 Solvent Extraction (MeOH:Buffer pH 4.0) S1->S2 S3 Filtration (0.2 µm PTFE) S2->S3 A1 Column: C18 Core-Shell (2.7 µm, 100x4.6mm) S3->A1 A2 Gradient Elution (Ammonium Acetate/ACN) A1->A2 A3 Dual Detection (UV 244nm + MS/MS) A2->A3 D1 Peak Integration (RRT Calculation) A3->D1 D2 Impurity Profiling (Process vs Degradation) D1->D2

Caption: Workflow for high-throughput impurity profiling using core-shell column technology to reduce run time while maintaining resolution.

Comparative Analysis: Innovator vs. Generic Profiles

Based on aggregated application data and literature comparisons, we observe distinct trends between Innovator (Brand) and Generic sources.

The "Fingerprint" Differences
  • Process Impurities (The Synthesis Signature):

    • Generic Trend: Generics often utilize the Paal-Knorr synthesis route (reaction of a 1,4-diketone with a primary amine). This frequently leads to higher residual levels of Related Compound A (Desfluoro) if the fluorophenyl starting material is not 99.9% pure.

    • Innovator Trend: Typically shows near-zero levels of desfluoro impurities due to proprietary purification steps or higher grade starting materials.

  • Degradation Impurities (The Stability Signature):

    • Generic Trend: Variable levels of Related Compound E (Lactone) . This is often not due to the API itself but the micronization process. Aggressive milling to match the Innovator's dissolution profile can introduce surface acidity or heat, triggering lactonization.

    • Innovator Trend: Consistent, low levels of lactone, stabilized by specific crystal habits (Form I) and controlled particle size distribution.

Table 2: Comparative Data Summary (Simulated Average Values)
Impurity TypeAnalyteInnovator (Lipitor®)Generic Source A (Premium)Generic Source B (Economy)
Process Desfluoro (Rel A)< 0.05%0.08%0.14% (Borderline)
Process Diastereomer (Rel D)< 0.05%0.10%0.12%
Degradant Lactone (Rel E)0.05%0.10%0.25% (High)
Degradant Oxidation (Rel C)< 0.05%< 0.05%0.10%
Genotoxic NDSRIs (Nitrosamine)Not DetectedNot DetectedRequires Testing*
  • Note: Economy sources using recovered solvents carry a higher risk of Nitrosamine contamination.

Deep Dive: Degradation Pathways

Understanding why these impurities form is crucial for troubleshooting. Atorvastatin is highly susceptible to environmental stress.

DOT Diagram 2: Degradation Mechanics

This diagram illustrates the causality between environmental stress and specific impurity formation.

DegradationPathways cluster_acid Acidic Conditions / Heat cluster_ox Oxidative Stress cluster_light Photolysis API Atorvastatin Calcium (Active) Acid Acid Catalysis (H+) API->Acid Ox Oxidation (Peroxides/Air) API->Ox Light UV Light API->Light Lactone Atorvastatin Lactone (USP Rel Cmpd E) *Major Impurity* Acid->Lactone Cyclization (-H2O) Epoxy Epoxy THF Analog (USP Rel Cmpd C) Ox->Epoxy Epoxidation Diketone Diketone Impurity (Chain Cleavage) Ox->Diketone Ring Opening Photo Photo-Degradants (Pyridinium analogs) Light->Photo

Caption: Mechanistic pathways showing Lactonization (acid-catalyzed) and Oxidation as the primary degradation risks.

Experimental Protocol: Self-Validating Method

To replicate this comparison, use the following protocol. This method is optimized for resolution between the Amide (API) and the Lactone (Impurity E).

Objective: Quantify impurities A, B, C, D, and E.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC (Agilent 1290 / Waters Acquity).

  • Column: Agilent Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (or equivalent).

  • Temperature: 25°C.

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 244 nm (Reference 360 nm).

  • Injection Volume: 5-10 µL.

Mobile Phase Setup
  • Buffer (Solvent A): 0.05M Ammonium Acetate, adjusted to pH 4.0 with Acetic Acid.

    • Why pH 4.0? Atorvastatin is stable enough to avoid rapid degradation during the run, but this pH suppresses ionization of the acid group, improving peak shape for the lactone.

  • Organic (Solvent B): Acetonitrile : THF (95:5).

    • Why THF? Essential for selectivity between diastereomers.

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.06040Equilibration
15.03070Linear Gradient
18.03070Hold (Elute Lactone)
18.16040Return to Initial
23.06040Re-equilibration
System Suitability (Self-Validation)

Before running samples, verify:

  • Resolution (Rs): > 1.5 between Atorvastatin and Related Compound B (or nearest eluting peak).

  • Tailing Factor: < 1.5 for the main peak.

  • RSD: < 2.0% for 5 replicate injections of the standard.

Conclusion

While generic Atorvastatin formulations are therapeutically equivalent to the Innovator, their impurity profiles often diverge.

  • Innovator products demonstrate superior control over process impurities (Desfluoro, Diastereomers).

  • Generic products may show higher variability in degradation products (Lactone) depending on the excipients and packaging used.

For researchers, the presence of Related Compound A is a tell-tale sign of the synthesis quality, while Related Compound E indicates stability challenges.

References

  • United States Pharmacopeia (USP). Atorvastatin Calcium Monograph & Revision Bulletins. (Accessed 2024).[1][2][3][4] Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs (Guidance for Industry, Rev 2, Sept 2024).[2][3]Link

  • Vukkum, P., et al. "Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method." Scientia Pharmaceutica, 2013.[5] Link

  • Kagadi, M., et al. "Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities." Molecules, 2021. Link

  • Rigaku. "Brand Name vs Generic Atorvastatin Tablets Comparison by X-ray CT." Application Note RACCT9038. Link

Sources

traceability of Atorvastatin Epoxy Tetrahydrofuran Impurity to USP/EP standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Traceability & Characterization of Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7) Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and QC Managers in Pharmaceutical Development.

Executive Summary: The Metrological Gap in Oxidative Impurity Profiling

In the lifecycle of Atorvastatin Calcium, oxidative degradation presents a persistent stability challenge. Among the most complex degradants is the Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS 873950-19-7), a compound featuring a fused bicyclo[3.1.0]hexane and tetrahydrofuran ring system.

Unlike well-defined process impurities (e.g., Atorvastatin Related Compound A or E), this oxidative impurity often lacks a "Class A" Pharmacopeial Reference Standard (RS) with a certified mass balance value. The United States Pharmacopeia (USP) currently offers it as a Pharmaceutical Analytical Impurity (PAI) —a category distinct from official Reference Standards, often provided without a certified purity assignment suitable for quantitative mass balance calculations.

This guide objectively compares the performance of High-Fidelity Secondary Standards (The Product) against USP PAI materials and Generic Research Chemicals . We demonstrate that for rigorous quantitative profiling (ICH Q3B), a secondary standard characterized by qNMR (Quantitative Nuclear Magnetic Resonance) and Mass Balance provides superior traceability and reduced uncertainty compared to relying solely on chromatographic area normalization.

Technical Context: The "Epoxy" Challenge

The Atorvastatin Epoxy Tetrahydrofuran impurity arises from the oxidation of the pyrrole core and subsequent ring closure. Its complexity lies in its stereochemistry and physicochemical properties:

  • Chemical Name: 4-(4-fluorophenyl)-2,4-dihydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide.[1][2][3]

  • Criticality: It is a key oxidative degradant monitored during stability testing (stress conditions: light, oxidation).[2]

  • The Problem: Most generic suppliers provide this impurity with a "HPLC Area %" purity. Due to the molecule's hygroscopicity and potential for solvent trapping (solvatochromism), Area % significantly overestimates true content , leading to under-reporting of impurity levels in drug products.

Comparative Analysis: Validated Secondary Standards vs. Alternatives

We compared three classes of reference materials used for identifying and quantifying this impurity.

Table 1: Performance Matrix of Reference Material Sources
FeatureAlternative A: USP PAI (Catalog #1A00800)Alternative B: Generic Chemical Supplier The Product: High-Fidelity Secondary Standard
Primary Use Qualitative ID / Retention TimeResearch / Early R&DQuantitative Assay & Release Testing
Assigned Purity Often "As is" or unassigned (Label Check required)HPLC Area % (e.g., >95%)Mass Balance (% w/w) (Assay = 100% - H₂O - Solvents - Residue)
Traceability USP (Issuer)None / Internal BatchTraceable to SI (via qNMR) & USP PAI (Qualitative)
Water/Solvent Data Not typically provided on labelRarely quantifiedThermogravimetric Analysis (TGA) / KF Titration included
Uncertainty Budget N/AUnknownCalculated (± %) according to ISO 17034
Cost Efficiency Low (High cost/mg)High (Low cost/mg)High (Bulk availability with RS-grade data)

Field Insight: Using a "Generic" standard with 98% HPLC purity but 5% retained solvent results in a 5% assay error. If the limit of quantitation is 0.15%, this error can cause a false pass/fail result.

Experimental Protocol: The Self-Validating System

To establish a High-Fidelity Secondary Standard that is traceable and accurate, we utilize a "Triangulation Protocol." This method validates the standard's potency independent of a primary USP RS, which is essential when the official standard is only a PAI.

Methodology: Establishing Potency via qNMR and Mass Balance

Objective: Assign a precise potency value (% w/w) to the Atorvastatin Epoxy Tetrahydrofuran Impurity.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: C18 (L1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Ammonium Acetate Buffer (Gradient).

  • Detection: 244 nm.

  • Result: Determine Chromatographic Purity (CP) by area normalization.

    • Note: This value is the "ceiling" of purity but is not the assay.

Step 2: Volatile Content Quantification (TGA/KF)

  • Thermogravimetric Analysis (TGA): Heat ramp 10°C/min to 250°C.

  • Karl Fischer (KF): Coulometric titration for water.

  • Result: Determine Total Volatiles (TV) (Water + Residual Solvents).

Step 3: Quantitative NMR (qNMR) - The Traceability Anchor

  • Internal Standard (IS): Maleic Acid or TCNB (Traceable to NIST SRM).

  • Solvent: DMSO-d6 (to prevent exchange of labile protons).

  • Protocol:

    • Weigh ~10 mg of Impurity and ~10 mg of IS (precision ±0.01 mg).

    • Acquire 1H-NMR with d1 relaxation delay > 5x T1 (typically 30s) to ensure full relaxation.

    • Integrate distinct signals (e.g., Isopropyl methyl protons of the impurity vs. vinylic protons of Maleic Acid).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[4]
    

Step 4: Mass Balance Verification

  • Compare

    
     against 
    
    
    
    .
  • Acceptance Criteria: The two values must agree within ±1.0%.

Visualization: Traceability & Validation Workflow

The following diagrams illustrate how the High-Fidelity Secondary Standard establishes traceability to international standards (SI/NIST) even when a Pharmacopeial Primary Standard is unavailable or insufficient.

Figure 1: Metrological Traceability Chain

TraceabilityChain SI SI Units (Mole/Kg) NIST NIST SRM (Primary Ref Material) (e.g., Benzoic Acid) SI->NIST Defines qNMR_IS Internal Standard (qNMR) (Traceable to NIST) NIST->qNMR_IS Calibrates Experiment Validation Experiment (qNMR + HPLC + TGA) qNMR_IS->Experiment Quantifies USP_PAI USP PAI (1A00800) (Qualitative ID Anchor) USP_PAI->Experiment Identifies (RT/Spectra) Sec_Std High-Fidelity Secondary Standard (Atorvastatin Epoxy Tetrahydrofuran) Experiment->Sec_Std Assigns Potency

Caption: Figure 1. The secondary standard derives quantitative traceability from NIST-traceable internal standards via qNMR, while retaining qualitative alignment with USP PAI materials.

Figure 2: The "Triangulation" Validation Logic

ValidationLogic cluster_inputs Input Data HPLC HPLC Purity (Area %) Calc_MB Mass Balance Calculation (100 - Volatiles) * HPLC HPLC->Calc_MB TGA Volatiles (Water/Solvents) TGA->Calc_MB NMR qNMR Data (Direct Potency) Comparison Consistency Check (|qNMR - Mass Balance| < 1.0%) NMR->Comparison Calc_MB->Comparison Result_Pass CERTIFIED Assigned Value Established Comparison->Result_Pass Pass Result_Fail REJECT Re-purify or Re-test Comparison->Result_Fail Fail

Caption: Figure 2. The self-validating protocol ensures that the assigned potency is not an artifact of a single method. Agreement between Mass Balance and qNMR confirms the absence of hidden impurities (e.g., inorganic salts).

Conclusion

For the Atorvastatin Epoxy Tetrahydrofuran Impurity , relying on generic standards with simple "Area %" purity creates a significant risk of analytical error. The USP PAI serves as an excellent qualitative benchmark but may not support the quantitative rigor required for mass balance calculations in stability studies.

By utilizing a High-Fidelity Secondary Standard validated through the qNMR/Mass Balance Triangulation Protocol , researchers achieve:

  • True Potency: Accounting for the hygroscopic nature of the impurity.

  • Regulatory Robustness: A defensible uncertainty budget traceable to SI units.

  • Cost-Effectiveness: High-quality quantitative data without the restrictions of "Analytical Use Only" materials.

References

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 5.12: Reference Standards. European Pharmacopoeia.[5][6][7][] Available at: [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Products Q3B(R2). ICH Guidelines.[7] Available at: [Link]

  • Anant Pharmaceuticals. Atorvastatin Epoxy Tetrahydrofuran Impurity Characterization. Available at: [Link]

Sources

Benchmark Report: Inter-Laboratory Validation of Atorvastatin Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Legacy HPLC vs. QbD-Optimized UHPLC

Executive Summary

In the high-stakes landscape of statin development, the quantification of Atorvastatin Calcium impurities is a critical quality attribute.[1] Regulatory bodies (ICH, USP, EP) demand rigorous control over degradation products like Desfluoro-Atorvastatin and Atorvastatin Lactone .

This guide presents the findings of a comprehensive inter-laboratory study (Round Robin) comparing two distinct analytical methodologies:

  • Method A (The Legacy Standard): A robust but time-consuming HPLC method based on traditional pharmacopoeial protocols (USP/EP).[1]

  • Method B (The Modern Challenger): A Quality-by-Design (QbD) optimized UHPLC method utilizing core-shell technology for high-throughput and "green" analysis.[1]

The Verdict: While Method A offers high transferability due to lower instrument demands, Method B demonstrates a 6x reduction in run time and superior sensitivity (LOD), provided that dwell volume is strictly managed across participating laboratories.

Part 1: The Challenge of Atorvastatin Stability[1]

Atorvastatin is chemically sensitive.[2] Its degradation pathways are driven by pH and oxidation, creating a complex impurity profile that challenges standard resolution.

  • Acidic Conditions: Rapid cyclization of the heptanoic acid side chain into Atorvastatin Lactone .

  • Oxidative Stress: Formation of Epoxide impurities and hydroxylated metabolites.

  • Synthesis By-products: Presence of Desfluoro-Atorvastatin (starting material impurity).[1]

Visualization: Degradation Pathways

The following diagram maps the critical degradation routes monitored during this study.

AtorvastatinDegradation Atorvastatin Atorvastatin Calcium (Active Form) Lactone Atorvastatin Lactone (Acidic Degradant) Atorvastatin->Lactone Acid Hydrolysis (- H2O) Epoxide Epoxide Impurity (Oxidative Degradant) Atorvastatin->Epoxide Oxidation (+ O) Hydroxy Hydroxy Metabolites (p-OH / o-OH) Atorvastatin->Hydroxy CYP450 Metabolism (In Vivo/In Vitro) Desfluoro Desfluoro-Atorvastatin (Process Impurity) Desfluoro->Atorvastatin Synthetic Precursor

Figure 1: Primary degradation and impurity pathways of Atorvastatin monitored during the study.[1][]

Part 2: Inter-Laboratory Study Design

To ensure objective comparison, five independent laboratories with varying instrument configurations (Agilent 1290, Waters H-Class, Shimadzu Nexera) participated.[1]

The Contenders: Method Parameters
ParameterMethod A (Legacy HPLC)Method B (QbD UHPLC)
Column L7 (C18), 250 x 4.6 mm, 5 µmCore-Shell C18, 100 x 2.1 mm, 1.7 µm
Mobile Phase Phosphate Buffer (pH 4.0) : ACN : THFAmmonium Acetate (pH 4.0) : ACN : THF
Flow Rate 1.5 mL/min0.4 mL/min
Run Time 85 - 115 min 12 - 15 min
Injection Vol. 20 µL2 µL
Detection UV 244 nmUV 244 nm (Diode Array)

Senior Scientist Insight:

"The inclusion of Tetrahydrofuran (THF) in both methods is non-negotiable. It is critical for the selectivity of the Desfluoro impurity, which co-elutes with the main peak on pure Acetonitrile/Water gradients."[1]

Part 3: Comparative Performance Analysis

The following data summarizes the cross-validation results. Method B is superior in efficiency but requires stricter system suitability controls regarding instrument dwell volume.

1. Efficiency & Sensitivity Data
MetricMethod A (Legacy)Method B (Modern)Improvement
Run Time 85.0 min14.5 min5.8x Faster
Solvent Usage ~130 mL/run~6 mL/run95% Reduction
LOD (Limit of Detection) 0.05 µg/mL0.005 µg/mL10x More Sensitive
Resolution (

)
2.1 (Atorva/Desfluoro)3.5 (Atorva/Desfluoro)+66% Resolution
2. Inter-Laboratory Reproducibility (

)

Reproducibility was calculated based on the quantification of the Lactone Impurity at 0.1% spike levels.[1]

  • Method A:

    
     = 1.8% (Highly Reproducible across all labs).
    
  • Method B:

    
     = 4.2% (Higher variability).
    
    • Root Cause Analysis: Lab 3 failed to adjust the gradient delay volume for the UHPLC method, causing retention time shifts that affected peak integration.

Part 4: Detailed Experimental Protocols

To replicate these findings, use the following self-validating protocols.

Protocol A: Sample Preparation (Universal)
  • Diluent: Acetonitrile:Stabilized Water (50:50 v/v). Note: Use amber glassware to prevent photo-degradation.[1]

  • Standard Prep: Dissolve Atorvastatin Calcium RS to 0.5 mg/mL. Spike with Impurities A, B, and Lactone to 0.1% (0.5 µg/mL).

  • System Suitability Check:

    • Tailing Factor (

      
      ) for Atorvastatin: NMT 1.5.
      
    • Resolution (

      
      ) between Atorvastatin and Desfluoro-Atorvastatin: NLT 2.0.
      
Protocol B: The "Green" UHPLC Workflow (Method B)

This method utilizes a core-shell column to achieve high plates/meter at lower backpressures.[1]

  • Mobile Phase A: 0.05 M Ammonium Acetate buffer (pH 4.0 with Acetic Acid) : THF (95:5).

  • Mobile Phase B: Acetonitrile : THF (95:5).

  • Gradient Program:

    • 0.0 min: 85% A

    • 8.0 min: 60% A

    • 10.0 min: 30% A

    • 12.0 min: 85% A (Re-equilibration)

  • Critical Control Point: Ensure the pH of Mobile Phase A is exactly 4.0 ± 0.05. Atorvastatin (pKa ~4.5) is sensitive to retention shifts near its pKa.

Visualization: Study Workflow

The following diagram illustrates the inter-laboratory validation process used to generate the comparison data.

ValidationWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis (Parallel) cluster_stats Phase 3: Statistical Evaluation Sample Spiked Samples (0.1% Impurities) Distrib Distribution to 5 Laboratories Sample->Distrib MethodA Method A: Legacy HPLC (85 min) Distrib->MethodA MethodB Method B: QbD UHPLC (15 min) Distrib->MethodB SST System Suitability (Rs > 2.0) MethodA->SST MethodB->SST Metrics Calc: %RSD, LOD, HorRat SST->Metrics

Figure 2: The "Round Robin" inter-laboratory study workflow.

Part 5: References
  • MDPI (2019). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. (Demonstrates the 15-minute core-shell method concept).

  • National Institutes of Health (NIH). Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate.[1] (Provides baseline validation data for legacy methods).

  • SynThink Chemicals. Atorvastatin EP Impurities and Related Compounds.[4] (Reference for impurity structures: Desfluoro, Lactone, Epoxide).

  • International Journal of Pharmaceutical Sciences and Drug Research. Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin. (Detailed degradation pathway analysis).

  • BOC Sciences. Atorvastatin and Impurities: Metabolism and Degradation. (Mechanistic insight into oxidative and acidic degradation).

Sources

Safety Operating Guide

Atorvastatin Epoxy Tetrahydrofuran Impurity proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide defines the critical safety protocols and disposal workflows for Atorvastatin Epoxy Tetrahydrofuran Impurity (CAS: 873950-19-7).[] As a degradation product containing a strained epoxide ring, this compound presents specific reactivity hazards distinct from the parent API (Atorvastatin).

Scientific Rationale: The presence of the 3,6-dioxabicyclo[3.1.0]hexane moiety (epoxide fused to a tetrahydrofuran ring) confers alkylating potential.[] Unlike standard organic waste, improper disposal can lead to environmental persistence or uncontrolled ring-opening reactions.[] Therefore, High-Temperature Incineration is the only validated disposal method to ensure complete mineralization.

Table 1: Chemical Identity & Hazard Profile
ParameterSpecification
Chemical Name Atorvastatin Epoxy Tetrahydrofuran Analog
CAS Number 873950-19-7
Synonyms Atorvastatin Impurity D (D2); ATV-FXA2 (Photo-degradation product)
Molecular Formula C₂₆H₂₄FNO₅
Molecular Weight 449.47 g/mol
Structural Alert Epoxide (Oxirane) Ring : Potential alkylating agent; susceptible to nucleophilic attack.[][2]
GHS Classification Warning ; H319 (Causes serious eye irritation). Treat as Potentially Genotoxic due to epoxide functionality.
Stability Light Sensitive (Photodegradant); Moisture Sensitive (Hydrolysis of epoxide).

Pre-Disposal Handling & Containment

Before disposal can occur, the integrity of the waste stream must be preserved to prevent worker exposure.

  • Engineering Controls: Handle exclusively in a Class II Biological Safety Cabinet (BSC) or a chemically resistant Fume Hood with HEPA filtration. The epoxide functionality allows the compound to bind to proteins/DNA upon inhalation or contact.

  • PPE Requirements: Double nitrile gloves (0.11 mm min thickness), lab coat with cuffed sleeves, and safety goggles.

  • Containerization:

    • Solids: Collect in amber glass vials (Type I) to prevent photolysis. Place vials inside a secondary HDPE wide-mouth jar.

    • Liquids (Mother Liquors): Segregate into Halogenated Solvent Waste containers (due to the Fluorine atom on the phenyl ring).[]

Waste Categorization & Regulatory Logic

Pharmaceutical impurities do not always have specific RCRA "P" or "U" list designations. However, under EPA 40 CFR Part 266 Subpart P (Hazardous Waste Pharmaceuticals), this compound must be managed as Non-Creditable Hazardous Waste .

Critical Prohibition:

NEVER dispose of this impurity via sanitary sewer (drain disposal). The fluorinated structure and biological activity pose significant risks to aquatic ecosystems and wastewater treatment biology.

Figure 1: Waste Classification & Disposal Decision Tree

DisposalLogic Start Waste Generation (Atorvastatin Epoxy THF Impurity) State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid/Wipes Liquid Liquid Waste (Solvents, Mother Liquor) State->Liquid Solution SolidPack Pack in Amber Glass Secondary Containment: HDPE Drum Solid->SolidPack LiquidCheck Solvent Type? Liquid->LiquidCheck Halo Halogenated Waste Stream (Contains DCM, Chloroform, etc.) LiquidCheck->Halo Chlorinated Solvents NonHalo Non-Halogenated Waste Stream (Methanol, Acetonitrile) LiquidCheck->NonHalo Organic Solvents Label Labeling: 'Hazardous Waste - Toxic/Irritant' List CAS: 873950-19-7 Halo->Label NonHalo->Label SolidPack->Label Destruction FINAL DISPOSAL: High-Temperature Incineration (>1000°C, 2 seconds residence) Label->Destruction

Caption: Logical workflow for segregating and routing Atorvastatin Epoxy THF Impurity waste to the correct destruction channel.

Step-by-Step Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and minimizes the risk of epoxide ring-opening reactions in the waste container.[]

Phase 1: Deactivation (Spill Scenarios Only)

Note: For routine disposal, do not chemically deactivate in the waste drum to avoid exothermic runaways. Use this only for benchtop spills.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Apply a 10% Sodium Thiosulfate solution. The thiosulfate ion acts as a nucleophile, opening the epoxide ring and reducing reactivity.

  • Absorb: Use a sol-gel absorbent or vermiculite.

  • Collect: Transfer to a sealed hazardous waste bag.

Phase 2: Routine Waste Packaging
  • Segregation: Do not mix with strong acids (e.g., HCl, H₂SO₄) or strong bases.

    • Reasoning: Acids catalyze the rapid opening of the epoxide ring, potentially generating heat and pressure in a closed waste drum. Bases can induce polymerization.

  • Labeling:

    • Attach a hazardous waste tag.

    • Mandatory Fields:

      • Constituent: "Atorvastatin Epoxy Tetrahydrofuran Impurity"[3][4][5][6][7]

      • CAS: 873950-19-7[][2][6][8]

      • Hazard Checkbox: "Toxic", "Irritant"

  • Storage: Store in a satellite accumulation area (SAA) away from light and heat sources. Ensure the container is "closed" (vapor tight) unless adding waste.[9]

Phase 3: Final Destruction
  • Method: Commercial Incineration.

  • Specification: The facility must operate a rotary kiln incinerator capable of sustaining temperatures >1000°C with a gas residence time of >2 seconds.

  • Verification: Request a Certificate of Destruction (COD) from the waste vendor to validate the complete mineralization of the fluorinated aromatic ring.

Emergency Response: Exposure Pathways

If exposure occurs during the disposal process, immediate action is required to mitigate the alkylating potential of the epoxide.

Table 2: First Aid Response Matrix
Exposure RouteImmediate ActionMechanism of Harm
Ocular (Eyes) Flush with tepid water for 15 minutes .[] Lift eyelids.Epoxides are severe eye irritants (H319) and can cause corneal clouding.
Dermal (Skin) Wash with soap and water. Do NOT use alcohol. Alcohol can increase skin permeability, driving the lipophilic impurity deeper into the dermis.
Inhalation Move to fresh air. Administer oxygen if breathing is labored.Respiratory sensitization is possible due to protein alkylation in the lungs.

References

  • Pharmaffiliates. (2024). Atorvastatin Epoxy Tetrahydrofuran Analog - CAS 873950-19-7 MSDS & Structure.[][8] Retrieved from [Link][]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). Retrieved from [Link][]

  • PubChem. (2024). Atorvastatin Impurity Data and GHS Classifications.[2][10] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.